molecular formula C15H26O B146861 Guaiol CAS No. 489-86-1

Guaiol

Katalognummer: B146861
CAS-Nummer: 489-86-1
Molekulargewicht: 222.37 g/mol
InChI-Schlüssel: TWVJWDMOZJXUID-SDDRHHMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Guaiol is a guaiane sesquiterpenoid.
This compound has been reported in Tetradenia riparia, Humulus lupulus, and other organisms with data available.
structure in first source

Eigenschaften

IUPAC Name

2-[(3S,5R,8S)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVJWDMOZJXUID-SDDRHHMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC2=C1CCC2C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CC2=C1CC[C@@H]2C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883399
Record name 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489-86-1
Record name (-)-Guaiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=489-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guaiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUAIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7WP008A91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the chemical properties of guaiol sesquiterpenoid alcohol?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Guaiol

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as champacol, is a naturally occurring bicyclic sesquiterpenoid alcohol with the chemical formula C15H26O.[1][2] It is a significant constituent of the essential oils of various plants, most notably guaiacum wood and cypress pine.[1] This document provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, structure, reactivity, and spectroscopic profile. Additionally, it delves into its known interactions with biological signaling pathways and outlines relevant experimental protocols for its analysis.

Core Chemical and Physical Properties

This compound is a crystalline solid at room temperature with a characteristic woody and rosy aroma.[1][3] Its physical and chemical properties are summarized in the table below, providing a quantitative overview for easy reference.

PropertyValueSource(s)
Molecular Formula C15H26O[1][2][4]
Molecular Weight 222.37 g/mol [1][4][5]
Appearance White to off-white crystalline solid[1][6]
Melting Point 91-93 °C[6][7][8]
Boiling Point 288 °C (with slight decomposition)[4]
198 °C[5]
Density 0.961 g/mL[1]
0.9714 g/cm³ (at 20°C)[6]
Solubility Insoluble in water; Soluble in alcohol and ether[4][6][9]
Optical Rotation [α]D20 -30° (c = 4 in ethanol)[4]
Refractive Index nD100 1.4716[4]

Chemical Structure and Stereochemistry

This compound is a sesquiterpenoid alcohol characterized by a bicyclic azulene skeleton. Its systematic IUPAC name is 2-[(3S,5R,8S)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol.[1][10] The structure features a tertiary alcohol functional group attached to the five-membered ring of the octahydroazulene core. The stereochemistry of naturally occurring (-)-guaiol has been established, with defined stereocenters at positions 3, 5, and 8.[11]

Reactivity and Chemical Transformations

This compound exhibits reactivity characteristic of a tertiary alcohol and a bicyclic alkene.

  • Reaction with Electrophilic Bromine: this compound produces a distinct deep purple color when it reacts with electrophilic bromine reagents.[1][12] This colorimetric reaction can be used as a qualitative test for its presence.

  • Dehydrogenation: Upon heating with sulfur, this compound can be dehydrogenated to form guaiazulene, an aromatic derivative.[1]

  • Oxidation: The oxidation of this compound can lead to the formation of a decalone derivative.[13] Studies have shown that the structure of this product contains a cis-fused ring system.[13]

Spectroscopic Analysis

The structural elucidation and identification of this compound are routinely performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both 1H and 13C NMR spectroscopy are crucial for the structural confirmation of this compound.[14][15] While specific peak assignments can vary slightly depending on the solvent and instrument, the general spectral features are well-documented. Data for both crude and purified this compound have been reported.[14]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of this compound in complex mixtures like essential oils.[2][16] The electron ionization (EI) mass spectrum of this compound is available in spectral databases such as the NIST WebBook.[2][16]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3400 cm⁻¹) and C-H stretching and bending vibrations of the hydrocarbon backbone.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of this compound to modulate key cellular signaling pathways, particularly in the context of cancer.

mTOR Signaling Pathway

This compound has been identified as a potent inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway.[17] In non-small cell lung cancer (NSCLC) cells, this compound has been shown to reduce the phosphorylation of mTOR, which in turn affects the activity of its downstream substrates, leading to reduced cell viability.[17]

mTOR_Pathway This compound This compound mTOR mTOR This compound->mTOR mTORC1 mTORC1 mTOR->mTORC1 mTORC2 mTORC2 mTOR->mTORC2 p70S6K p70 S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 AKT AKT mTORC2->AKT CellViability Cell Viability p70S6K->CellViability _4EBP1->CellViability AKT->CellViability

Caption: this compound's inhibitory effect on the mTOR signaling pathway.

PI3K/Akt Signaling Pathway

This compound has also been implicated in the inhibition of the PI3K/Akt signaling pathway in lung adenocarcinoma (LUAD).[18] By suppressing this pathway, this compound can induce apoptosis in cancer cells.[18]

PI3K_Akt_Pathway This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Apoptosis Apoptosis PI3K_Akt->Apoptosis CellGrowth Cell Growth PI3K_Akt->CellGrowth

Caption: this compound's role in the PI3K/Akt signaling pathway and apoptosis.

Experimental Protocols

Extraction and Purification

This compound can be isolated from natural sources like guaiac wood oil through various methods. A common laboratory-scale procedure involves:

  • Solvent Extraction: Extraction of the essential oil from the plant material using a volatile solvent such as ethanol or acetone.[6]

  • Crystallization: this compound can be purified from the crude extract by recrystallization, often from ethanol.[14] The lower solubility of this compound at reduced temperatures allows for its separation from other components of the essential oil.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A standard protocol for the analysis of this compound in an essential oil sample would involve the following steps:

  • Sample Preparation: Dilution of the essential oil sample in a suitable solvent (e.g., hexane or dichloromethane).

  • GC Separation:

    • Column: A non-polar capillary column, such as a DB-5 or HP-5MS, is typically used.[16]

    • Carrier Gas: Helium is a common carrier gas.[16]

    • Temperature Program: A temperature ramp is employed to separate the components of the essential oil. A typical program might start at 60°C and ramp up to 240°C at a rate of 3°C/min.[16]

  • MS Detection:

    • The separated components are introduced into a mass spectrometer.

    • Electron ionization (EI) at 70 eV is standard for generating mass spectra.

    • The resulting mass spectrum of this compound is then compared to a reference spectrum from a database (e.g., NIST, Wiley) for positive identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing EssentialOil Essential Oil Sample Dilution Dilution in Solvent EssentialOil->Dilution Injection Injection into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Database Database Comparison (NIST, Wiley) Spectrum->Database Identification This compound Identification Database->Identification

Caption: A typical workflow for the GC-MS analysis of this compound.

References

A Technical Guide to the Natural Sources, Distribution, and Biosynthesis of Guaiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiol, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound in the plant kingdom, with a particular focus on the Guaiacum genus. It delves into the biosynthetic pathways responsible for its production and the signaling cascades that regulate its synthesis. This document also outlines detailed experimental protocols for the extraction and quantification of this compound, and presents quantitative data on its occurrence in various plant tissues.

Natural Sources and Distribution of this compound

This compound is found in a variety of plant species, contributing to their characteristic woody and floral aromas. Its primary natural sources include plants from the Zygophyllaceae and Cupressaceae families.

Guaiacum Genus: The Principal Source

The genus Guaiacum, comprising species such as Guaiacum officinale and Guaiacum sanctum, is renowned for its dense, resinous heartwood, which is a rich source of this compound. This wood, commonly known as lignum-vitae, has been traditionally used for medicinal purposes. While this compound is most abundant in the heartwood, it is also present in other parts of the plant, including the flowers.

Other Notable Plant Sources

Beyond the Guaiacum genus, this compound is a significant component of the essential oils of several other plants:

  • Cypress Pine (Callitris species): Various species of cypress pine are known to contain this compound in their wood and essential oil.

  • Bulnesia sarmientoi (Palo Santo): Often used interchangeably with Guaiacum, the wood oil of this species is a major commercial source of this compound.

  • Xylopia sericea: The essential oil from the fruit of this Brazilian plant has been found to contain up to 14% this compound.

  • Cannabis (Cannabis sativa): this compound is one of the many terpenes found in cannabis, contributing to the aroma and potential therapeutic effects of certain strains.

  • Nutmeg, Cumin, Lilacs, and Apples: this compound is also found in trace amounts in these and other plants, where it contributes to their unique scent profiles.

Quantitative Distribution of this compound

The concentration of this compound varies significantly between plant species and within different tissues of the same plant. The following table summarizes the available quantitative data on this compound content.

Plant SpeciesPlant PartThis compound Concentration (% of Essential Oil)Reference
Bulnesia sarmientoiWood Oil25 - 30%
Xylopia sericeaFruit Essential Oilup to 14%

Biosynthesis of this compound

This compound, as a sesquiterpenoid, is synthesized in plants through the mevalonic acid (MVA) pathway, which primarily occurs in the cytoplasm. This pathway provides the universal C5 precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).

The biosynthesis of the characteristic guaiane skeleton of this compound involves the cyclization of the C15 precursor, farnesyl pyrophosphate (FPP). This crucial step is catalyzed by a class of enzymes known as terpene synthases (TPS), specifically sesquiterpene synthases.

Research on related compounds suggests that δ-guaiene synthases are responsible for the formation of the guaiane-type sesquiterpene backbone. These enzymes catalyze the conversion of FPP to δ-guaiene. The subsequent conversion of δ-guaiene to this compound, which involves the addition of a hydroxyl group, is likely facilitated by a cytochrome P450 monooxygenase. However, the specific enzyme responsible for this final hydroxylation step in this compound biosynthesis has not yet been definitively identified.

Guaiol_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Guaiene δ-Guaiene FPP->Guaiene δ-Guaiene Synthase This compound This compound Guaiene->this compound Cytochrome P450 Monooxygenase (putative)

Figure 1: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.

Signaling Pathways Regulating this compound Biosynthesis

The production of sesquiterpenes like this compound is tightly regulated by a complex network of signaling pathways in plants, primarily involving the phytohormones jasmonate (JA) and gibberellin (GA). These signaling cascades ultimately influence the expression of terpene synthase genes.

The Jasmonate Signaling Pathway

The jasmonate signaling pathway is a key regulator of plant defense responses and secondary metabolite production, including sesquiterpenes. The core of this pathway involves the interaction of JAZ (Jasmonate ZIM-domain) proteins and the transcription factor MYC2.

In the absence of jasmonic acid, JAZ proteins act as repressors by binding to and inhibiting the activity of MYC2. Upon perception of a stimulus, such as herbivory or pathogen attack, jasmonic acid levels rise, leading to the degradation of JAZ proteins. This releases MYC2, allowing it to activate the transcription of target genes, including sesquiterpene synthase genes, thereby increasing the production of compounds like this compound.

Jasmonate_Signaling Stimulus Stimulus (e.g., Herbivory) JA Jasmonic Acid (JA) Accumulation Stimulus->JA JAZ JAZ Repressor JA->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 inhibits TPS_Gene Sesquiterpene Synthase Gene (e.g., δ-guaiene synthase) MYC2->TPS_Gene activates transcription of Guaiol_Production This compound Production TPS_Gene->Guaiol_Production

Figure 2: Simplified jasmonate signaling pathway for sesquiterpene biosynthesis.

Crosstalk with the Gibberellin Signaling Pathway

The gibberellin signaling pathway, primarily known for its role in plant growth and development, exhibits crosstalk with the jasmonate pathway in regulating terpene biosynthesis. DELLA proteins, which are key repressors in the GA signaling pathway, can interact with JAZ proteins. This interaction modulates the activity of MYC2, creating a balance between growth and defense responses. High levels of GA lead to the degradation of DELLA proteins, which can influence the stability and repressive function of JAZ proteins, thereby affecting the output of the JA signaling cascade on sesquiterpene synthesis.

Experimental Protocols

Extraction of this compound from Guaiacum Wood

5.1.1. Hydrodistillation

This is a traditional method for extracting essential oils from plant materials.

  • Sample Preparation: The heartwood of Guaiacum is ground into a coarse powder.

  • Apparatus: A Clevenger-type apparatus is typically used.

  • Procedure:

    • Place a known quantity of the powdered wood (e.g., 100 g) into a round-bottom flask.

    • Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 1 L).

    • Connect the flask to the Clevenger apparatus and a condenser.

    • Heat the flask to boiling and maintain a gentle boil for a specified duration (e.g., 4-6 hours).

    • The steam and volatile compounds will rise, condense, and collect in the graduated tube of the Clevenger apparatus.

    • Once the extraction is complete, allow the apparatus to cool.

    • Carefully collect the essential oil layer, which will separate from the aqueous layer.

    • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

    • Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Hydrodistillation_Workflow Start Grind Guaiacum Wood Mix Mix with Water in Flask Start->Mix Heat Heat to Boiling (4-6 hours) Mix->Heat Condense Condense Steam & Volatiles Heat->Condense Collect Collect Essential Oil Condense->Collect Dry Dry with Anhydrous Na2SO4 Collect->Dry Store Store at 4°C Dry->Store

The Enigmatic Path to Guaiol: A Technical Guide to its Biosynthesis in Coniferous Trees

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiol, a bicyclic sesquiterpenoid alcohol, is a significant natural product found in the essential oils of various plants, notably in coniferous trees such as those from the Pinus and Cupressaceae families. Its characteristic woody, floral aroma has made it a valuable ingredient in the fragrance industry. Beyond its scent, this compound has garnered considerable interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Understanding the biosynthetic pathway of this compound in coniferous trees is paramount for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in these economically and ecologically important trees, detailing the putative enzymatic steps, relevant quantitative data, and key experimental protocols for its study.

The General Pathway to Sesquiterpenes: Setting the Stage for this compound

The biosynthesis of all terpenes, including this compound, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. For sesquiterpenes (C15), the precursor farnesyl pyrophosphate (FPP) is synthesized in the cytosol via the MVA pathway.

The formation of FPP is a multi-step process:

  • Acetyl-CoA to Mevalonate: The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by HMG-CoA reductase (HMGR). This is a key regulatory step in the MVA pathway.

  • Mevalonate to IPP: Mevalonate is subsequently phosphorylated and decarboxylated to yield IPP.

  • IPP Isomerization: Isopentenyl pyrophosphate isomerase (IPPI) catalyzes the conversion of IPP to DMAPP.

  • FPP Synthesis: Finally, farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to produce the C15 precursor, FPP.

Guaiol_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_FPP_synthesis FPP Synthesis cluster_guaiol_synthesis This compound Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Acetoacetyl-CoA thiolase HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (HMGR) IPP IPP Mevalonate->IPP Mevalonate kinase Phosphomevalonate kinase Diphosphomevalonate decarboxylase DMAPP DMAPP IPP->DMAPP IPP Isomerase IPP_DMAPP IPP + DMAPP IPP->IPP_DMAPP DMAPP->IPP_DMAPP GPP GPP IPP_DMAPP->GPP Geranyl Pyrophosphate Synthase (GPPS) FPP FPP GPP->FPP Farnesyl Pyrophosphate Synthase (FPPS) This compound This compound FPP->this compound Putative this compound Synthase (Sesquiterpene Synthase) Experimental_Workflow RNA_Extraction 1. RNA Extraction from Conifer Tissue cDNA_Synthesis 2. cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Amplification 3. PCR Amplification of Putative this compound Synthase Gene cDNA_Synthesis->Gene_Amplification Vector_Ligation 4. Ligation into Expression Vector (e.g., pET) Gene_Amplification->Vector_Ligation Transformation 5. Transformation into E. coli Expression Strain Vector_Ligation->Transformation Culture_Induction 6. Culture Growth and Protein Expression Induction (IPTG) Transformation->Culture_Induction Cell_Lysis 7. Cell Lysis and Crude Protein Extraction Culture_Induction->Cell_Lysis Protein_Purification 8. Protein Purification (e.g., Ni-NTA affinity chromatography) Cell_Lysis->Protein_Purification Enzyme_Assay 9. In Vitro Enzyme Assay Protein_Purification->Enzyme_Assay GCMS_Analysis 10. GC-MS Analysis of Products Enzyme_Assay->GCMS_Analysis

A Preliminary Investigation into the Anti-inflammatory Properties of Guaiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Guaiol, a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. This technical guide provides a comprehensive overview of the preliminary investigations into this compound's anti-inflammatory capabilities. It details the current understanding of its mechanisms of action, focusing on key inflammatory signaling pathways such as JAK/STAT, NF-κB, and MAPKs. This document synthesizes available preclinical data, outlines detailed experimental protocols for in vitro and in vivo evaluation, and presents the information in a structured format to facilitate further research and development of this compound as a potential anti-inflammatory agent. While preliminary evidence is promising, this guide also highlights the existing gaps in the literature, particularly concerning quantitative dose-response data and direct evidence in classical inflammation models, thereby providing a roadmap for future investigations.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing endeavor in pharmaceutical research.

This compound, a bicyclic sesquiterpenoid, has been traditionally associated with various medicinal plants. Preliminary studies suggest that this compound possesses a range of pharmacological activities. This guide focuses specifically on its anti-inflammatory potential, providing a technical resource for researchers and drug development professionals interested in exploring this natural compound further.

Known Anti-inflammatory Mechanisms of this compound

Current research into the anti-inflammatory mechanisms of this compound is in its early stages. However, one key study has elucidated its role in modulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically targeting STAT3.

Inhibition of the IL-10-Mediated STAT3 Signaling Pathway

A significant study in a preclinical model of lung cancer demonstrated that (-)-guaiol can suppress the M2 polarization of macrophages.[1][2][3] M2 macrophages are known to contribute to a pro-tumor and anti-inflammatory microenvironment, in part through the secretion of interleukin-10 (IL-10). This study revealed that (-)-guaiol treatment led to a reduction in IL-10 secretion.[1][2] Furthermore, it was shown that (-)-guaiol weakened the phosphorylation of STAT3, a key transcription factor activated by IL-10.[1][2][3] This suggests that this compound's anti-inflammatory effects may be, at least in part, mediated by its ability to interfere with the IL-10/STAT3 signaling axis.

While this evidence is derived from a cancer model, the fundamental role of the JAK/STAT pathway in regulating inflammatory responses suggests that this mechanism is highly relevant to this compound's broader anti-inflammatory potential.

Quantitative Data on Anti-inflammatory Effects

A thorough review of the current scientific literature reveals a notable gap in quantitative data regarding the direct anti-inflammatory effects of this compound in classical inflammation models. Specific dose-response data, such as IC50 values for the inhibition of key inflammatory enzymes and the percentage of inhibition of pro-inflammatory cytokine production, are not yet well-documented. The following tables are presented to structure the type of quantitative data that is essential for a comprehensive evaluation of this compound's anti-inflammatory profile and to serve as a template for future experimental data presentation.

Table 1: In Vitro Anti-inflammatory Activity of this compound (Hypothetical Data)

AssayTargetTest SystemIC50 (µM)% Inhibition (at a given concentration)Reference
Enzyme Inhibition
COX-1Purified enzymeData not availableData not available
COX-2Purified enzymeData not availableData not available
5-LOXPurified enzymeData not availableData not available
iNOSLPS-stimulated RAW 264.7 cellsData not availableData not available
Cytokine Inhibition
TNF-αLPS-stimulated RAW 264.7 cellsData not availableData not available
IL-1βLPS-stimulated RAW 264.7 cellsData not availableData not available
IL-6LPS-stimulated RAW 264.7 cellsData not availableData not available

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema (Hypothetical Data)

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of EdemaReference
Control (Vehicle)-e.g., 1.5 ± 0.1-
This compounde.g., 10Data not availableData not available
This compounde.g., 50Data not availableData not available
This compounde.g., 100Data not availableData not available
Positive Control (e.g., Indomethacin)e.g., 10e.g., 0.7 ± 0.05e.g., 53%

Detailed Experimental Protocols

To facilitate further research, this section provides detailed protocols for key experiments to investigate the anti-inflammatory properties of this compound.

In Vitro Assays
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

This protocol is foundational for assessing the effect of this compound on the production of inflammatory mediators.

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle (DMSO, typically <0.1%). Incubate for 1-2 hours.

  • Stimulation: Add LPS (from Escherichia coli O111:B4) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants for the measurement of cytokines (TNF-α, IL-1β, IL-6) and nitric oxide (NO).

  • Cell Viability Assay: Perform an MTT or similar assay on the remaining cells to assess any cytotoxic effects of this compound.

  • Assay Principle: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-1β, and IL-6.

  • Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves adding the collected supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution.

  • Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentrations based on a standard curve.

This assay determines if this compound inhibits the NF-κB signaling pathway.[4][5][6][7]

  • Cell Line: Use a stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc).

  • Transfection (for transient assays): Co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: Seed the transfected cells in a 96-well plate. Pre-treat with this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL), for 6-8 hours.

  • Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

This method assesses the effect of this compound on the phosphorylation (activation) of key signaling proteins.[8][9][10][11]

  • Cell Treatment: Treat RAW 264.7 cells with this compound followed by LPS stimulation for a shorter duration (e.g., 15-60 minutes) to capture the transient phosphorylation events.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phosphorylated forms of p38, JNK, ERK, and STAT3, as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Assay: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.[12][13][14][15]

  • Animals: Use male Wistar rats or Swiss albino mice (180-220 g).

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle control

    • This compound (multiple doses, e.g., 10, 50, 100 mg/kg, administered orally or intraperitoneally)

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Treatment: Administer this compound or the control substances 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and the experimental workflows described.

experimental_workflow_in_vitro start Seed RAW 264.7 Macrophages pretreatment Pre-treat with this compound or Vehicle start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_viability Assess Cell Viability (MTT Assay) incubation->cell_viability elisa Measure Cytokines (TNF-α, IL-1β, IL-6) via ELISA supernatant->elisa

Caption: In Vitro Experimental Workflow for Assessing this compound's Effect on Cytokine Production.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, COX-2, iNOS) This compound This compound (?) This compound->ikk This compound->nfkb Inhibition of Translocation? mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 mkk4_7 MKK4/7 tak1->mkk4_7 mek1_2 MEK1/2 tak1->mek1_2 p38 p38 mkk3_6->p38 Phosphorylation ap1 AP-1 p38->ap1 jnk JNK mkk4_7->jnk Phosphorylation jnk->ap1 erk ERK mek1_2->erk Phosphorylation erk->ap1 gene_expression Pro-inflammatory Gene Expression ap1->gene_expression This compound This compound (?) This compound->mkk3_6 This compound->mkk4_7 This compound->mek1_2 jak_stat_pathway il10 IL-10 il10r IL-10 Receptor il10->il10r jak1 JAK1 il10r->jak1 Activation tyk2 TYK2 il10r->tyk2 Activation stat3 STAT3 jak1->stat3 Phosphorylation tyk2->stat3 Phosphorylation p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_expression Anti-inflammatory & Immunosuppressive Genes This compound This compound This compound->p_stat3 Inhibits Phosphorylation m2_macrophage M2 Macrophage This compound->m2_macrophage Inhibits Polarization m2_macrophage->il10 Secretion

References

A Technical Guide to the Initial Screening of Guaiol's Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiol, a sesquiterpenoid alcohol found in the essential oils of various medicinal plants, has recently emerged as a compound of interest in oncology research. Traditionally known for its anti-inflammatory and antimicrobial properties, preliminary studies now indicate that this compound possesses potent antitumor activities, particularly against non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the initial in vitro screening of this compound's anticancer effects, detailing its impact on cancer cell viability, the underlying molecular mechanisms, and the key signaling pathways it modulates. The guide also includes detailed experimental protocols and data visualizations to support further research and development.

In Vitro Cytotoxicity of this compound

The initial step in evaluating the anticancer potential of a compound involves assessing its cytotoxicity against various cancer cell lines. Studies have shown that (-)-Guaiol effectively inhibits the growth of NSCLC cells.[1][2]

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound has demonstrated a dose-dependent inhibitory effect on the growth of NSCLC cell lines A549 and H1299.[2] The IC50 values from these studies are summarized below.

Cell LineCancer TypeIC50 Value (µM)Notes
A549Non-Small Cell Lung Cancer121.7Significantly lower than its effect on normal lung cells.[2]
H1299Non-Small Cell Lung Cancer211.5Demonstrates broad activity against NSCLC.[2]
BEAS-2BNormal Lung Epithelial Cells297.1Indicates a degree of selectivity for cancer cells over normal cells.[2]

Mechanisms of Anticancer Activity

This compound exerts its anticancer effects through a multi-faceted approach involving the induction of apoptosis, autophagy, cell cycle arrest, and immunogenic cell death. These mechanisms are often interconnected and regulated by complex signaling pathways.

Induction of Apoptosis and Autophagy

This compound has been shown to induce both apoptosis (programmed cell death) and autophagy in NSCLC cells.[1][3] A key discovery is that this compound promotes the degradation of RAD51, a crucial protein in DNA homologous recombination repair, through an autophagy-mediated process.[1] This degradation leads to an accumulation of DNA double-strand breaks (DSBs), which in turn triggers apoptosis.[1][4]

Furthermore, this compound's induction of autophagy is linked to its ability to inhibit the mTOR signaling pathway, specifically by targeting both mTORC1 and mTORC2 complexes.[5][6] This inhibition disrupts downstream signaling, including the PI3K/Akt pathway, which is known to suppress apoptosis and promote cell survival.[2][4]

Guaiol_Signaling_Pathway cluster_this compound This compound Intervention cluster_cell Cancer Cell This compound (-)-Guaiol mTORC1 mTORC1 This compound->mTORC1 Inhibits mTORC2 mTORC2 This compound->mTORC2 Inhibits p70S6K p70 S6K mTORC1->p70S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Activates autophagy Autophagy Induction mTORC1->autophagy Inhibits Akt Akt mTORC2->Akt Activates mTORC2->autophagy Inhibits RAD51 RAD51 autophagy->RAD51 Leads to degradation of lysosome Lysosome autolysosome Autolysosome DSBs DNA Double-Strand Breaks (DSBs) RAD51->DSBs Repairs apoptosis Apoptosis DSBs->apoptosis Triggers

Caption: this compound inhibits mTORC1/C2, inducing autophagy and apoptosis.
Cell Cycle Arrest

In addition to inducing cell death, this compound can halt the proliferation of cancer cells by arresting the cell cycle. Flow cytometry analysis has revealed that this compound treatment causes a significant accumulation of NSCLC cells in the S phase of the cell cycle.[1] This arrest prevents the cells from progressing to mitosis and dividing, thereby contributing to the overall inhibition of tumor growth.

Modulation of the Tumor Microenvironment

Recent studies suggest that this compound's anticancer activity extends to modulating the tumor microenvironment. It has been found to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by suppressing M2 macrophage-mediated STAT3 signaling.[7] this compound achieves this by reducing the secretion of Interleukin-10 (IL-10) from M2 macrophages, which in turn prevents the activation of the STAT3 pathway in lung cancer cells.[7]

Guaiol_STAT3_Pathway This compound (-)-Guaiol il10 IL-10 Secretion This compound->il10 Inhibits m2_macro M2 Macrophage m2_macro->il10 Promotes stat3 STAT3 Phosphorylation il10->stat3 Activates emt Epithelial-Mesenchymal Transition (EMT) stat3->emt Promotes

Caption: this compound suppresses EMT by inhibiting the IL-10/STAT3 axis.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible screening of potential anticancer compounds like this compound.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Remove medium, add DMSO to dissolve formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze end End analyze->end

Caption: Standard workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V-FITC / PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[12]

Protocol:

  • Cell Treatment: Culture and treat cells with this compound for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[13]

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-10 µL of PI staining solution.[12][14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12][14]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[14] Healthy cells are negative for both stains; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.

Apoptosis_Workflow start Start treat_cells Induce apoptosis with this compound start->treat_cells harvest_cells Harvest cells (1-5 x 10^5) treat_cells->harvest_cells wash_pbs Wash with cold PBS harvest_cells->wash_pbs resuspend Resuspend in 100 µL 1X Binding Buffer wash_pbs->resuspend stain Add 5 µL Annexin V-FITC + 1-10 µL PI resuspend->stain incubate Incubate 15 min at RT, dark stain->incubate add_buffer Add 400 µL 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze end End analyze->end

Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[15][16]

Principle: The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[16] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase. Before staining, cells must be fixed, typically with ethanol, to permeabilize the membranes.[16] RNase treatment is necessary to prevent PI from binding to double-stranded RNA.[13]

Protocol:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.[16]

  • Washing: Wash cells twice with cold PBS, centrifuging at 300 x g for 5 minutes between washes.[13]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[16][17]

  • Incubation (Fixation): Incubate on ice for at least 30-60 minutes. Cells can be stored at 4°C for extended periods at this stage.[13][17]

  • Rehydration: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[16]

  • RNase Treatment: Resuspend the pellet and treat with RNase A (e.g., 50 µL of 100 µg/mL solution) to degrade RNA.[16]

  • PI Staining: Add 400 µL of PI solution (e.g., 50 µg/mL) and incubate at room temperature for 5-10 minutes.[16]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use doublet discrimination to exclude cell clumps from the analysis.[17]

CellCycle_Workflow start Start harvest_cells Harvest ~10^6 cells start->harvest_cells wash_pbs Wash 2x with cold PBS harvest_cells->wash_pbs fix_cells Fix with cold 70% ethanol wash_pbs->fix_cells incubate_fix Incubate on ice for ≥30 min fix_cells->incubate_fix wash_fix Wash 2x with PBS incubate_fix->wash_fix rnase Treat with RNase A wash_fix->rnase stain_pi Stain with Propidium Iodide rnase->stain_pi analyze Analyze by Flow Cytometry stain_pi->analyze end End analyze->end

Caption: Protocol workflow for cell cycle analysis via PI staining.

Conclusion and Future Directions

Initial screenings reveal that this compound is a promising natural compound with significant anticancer activity against non-small cell lung cancer. Its multifaceted mechanism of action—involving the induction of apoptosis and autophagy via inhibition of the mTOR/Akt pathway, S-phase cell cycle arrest, and modulation of the tumor microenvironment—makes it an attractive candidate for further development.

Future research should focus on:

  • In Vivo Efficacy: Evaluating the antitumor effects of this compound in preclinical animal models of NSCLC and other cancers.

  • Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Combination Therapies: Investigating potential synergistic effects when combined with existing chemotherapeutic agents or targeted therapies.

  • Broader Screening: Assessing the efficacy of this compound against a wider panel of cancer cell lines to determine its full spectrum of activity.

This guide provides a foundational framework for researchers to build upon as they explore the therapeutic potential of this compound in oncology.

References

A Technical Guide to the Olfactory Characteristics and Aromatic Profile of Guaiol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the olfactory characteristics and aromatic profile of guaiol, a sesquiterpenoid alcohol of interest to researchers, scientists, and professionals in drug development. This document outlines its distinct scent profile, summarizes available quantitative data, and details relevant experimental protocols.

Olfactory Characteristics of this compound

This compound (CAS: 489-86-1) is a naturally occurring sesquiterpenoid alcohol recognized for its characteristic woody and floral aromatic profile. Its scent is often described as having prominent notes of pine, rose, and wood.[1][2] This complex aroma contributes to the olfactory signature of various plants and essential oils.

The aromatic profile of this compound can be characterized by the following descriptors:

  • Primary Notes: Woody, Piney[1][2]

  • Secondary Notes: Rosy, Floral[1][2]

  • Subtle Nuances: Earthy, Sweet, and occasionally Spicy[1][2]

While a specific odor detection threshold for this compound in air or water has not been definitively established in the reviewed literature, its potent and distinct aroma suggests a low threshold of perception. For context, related compounds such as guaiacol have reported odor detection thresholds in the parts-per-billion (ppb) range.[1][2] The determination of a precise odor threshold for this compound would require specific gas chromatography-olfactometry (GC-O) studies.

Aromatic Profile and Natural Occurrence

This compound is a significant contributor to the aromatic profile of several well-known essential oils and is found in various plant species. Its concentration can vary significantly depending on the botanical source, geographical origin, and extraction method.

Quantitative Data on this compound Concentration

The following table summarizes the reported concentrations of this compound in various natural sources.

Natural SourcePlant SpeciesTypical this compound Concentration (% of Essential Oil)Reference
Guaiac Wood OilBulnesia sarmientoi40 - 72%N/A
Blue Cypress OilCallitris intratropica12.0 - 21.25%[3][4]
CannabisCannabis sativa L.Varies by cultivar; present in higher concentrations in strains such as 'ACDC' and 'Golden Pineapple' but specific percentages are not widely reported.N/A

Experimental Protocols

The characterization and quantification of this compound's aromatic profile rely on a combination of instrumental and sensory analysis techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

GC-MS is a standard method for identifying and quantifying volatile compounds like this compound in complex mixtures such as essential oils.

Methodology:

  • Sample Preparation:

    • Dilute the essential oil or plant extract in a suitable solvent (e.g., hexane or ethanol) to a concentration within the calibrated range of the instrument.

    • Add an internal standard (e.g., n-tridecane) to the sample for accurate quantification.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 240 °C at a rate of 3 °C/min.

      • Hold at 240 °C for 5 minutes.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum by comparison to a certified reference standard and the NIST library.

    • Quantify the concentration of this compound by creating a calibration curve using the certified reference standard and the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil/ Plant Extract DilutedSample Diluted Sample with Internal Std Sample->DilutedSample Solvent Solvent (e.g., Hexane) Solvent->DilutedSample InternalStd Internal Standard InternalStd->DilutedSample GCMS GC-MS System DilutedSample->GCMS Chromatogram Chromatogram & Mass Spectra GCMS->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Library NIST Library/ Reference Standard Library->Quantification Result Result Quantification->Result Concentration of this compound

Workflow for the quantification of this compound using GC-MS.
Sensory Analysis: Descriptive Profiling

Descriptive sensory analysis is used to identify and quantify the specific aromatic attributes of this compound.

Methodology:

  • Panelist Selection and Training:

    • Recruit 8-12 panelists based on their sensory acuity, ability to describe scents, and availability.

    • Train panelists on the recognition and intensity rating of woody, floral, and other relevant aroma standards (e.g., solutions of reference compounds like alpha-pinene for "piney" and phenylethyl alcohol for "rosy").

  • Sample Preparation and Presentation:

    • Prepare solutions of pure this compound at various concentrations in an odorless solvent (e.g., mineral oil or propylene glycol).

    • Present samples to panelists in a controlled environment (odor-free, consistent temperature and lighting).

    • Samples should be coded with random three-digit numbers and presented in a randomized order.

  • Evaluation Procedure:

    • Panelists evaluate the aroma of each sample by sniffing from a smelling strip or a capped vial.

    • Panelists rate the intensity of each identified aroma attribute (e.g., woody, piney, rosy, floral, sweet) on a structured scale (e.g., a 15-point intensity scale where 0 = not perceptible and 15 = extremely strong).

  • Data Analysis:

    • Analyze the intensity ratings for each attribute using statistical methods (e.g., Analysis of Variance - ANOVA) to determine the mean intensity ratings and assess panelist performance.

    • Visualize the results using a spider web (or radar) plot to represent the aromatic profile of this compound.

Sensory_Workflow cluster_setup Setup cluster_eval Evaluation cluster_analysis Data Analysis Panel Panelist Selection & Training Evaluation Individual Panelist Evaluation of Aroma (Intensity Rating) Panel->Evaluation SamplePrep This compound Sample Preparation SamplePrep->Evaluation DataCollection Data Collection Evaluation->DataCollection Stats Statistical Analysis (e.g., ANOVA) DataCollection->Stats Visualization Aroma Profile (Spider Web Plot) Stats->Visualization FinalProfile FinalProfile Visualization->FinalProfile Characterized Aromatic Profile Olfactory_Signaling This compound This compound (Odorant) OR Olfactory Receptor (GPCR) This compound->OR Binds to G_Protein G-Protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts to ATP ATP ATP->AC CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opens Ions Na+, Ca2+ Influx CNG_Channel->Ions Allows Depolarization Neuron Depolarization Ions->Depolarization Causes Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Triggers

References

Guaiol as a Potential Biomarker in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome represents a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. The search for novel biomarkers to improve early diagnosis, risk stratification, and therapeutic monitoring is a critical area of research. Guaiol, a sesquiterpenoid alcohol, presents an intriguing yet largely unexplored candidate as a potential biomarker. As a component of the human exposome, originating from dietary sources and potentially modulated by the gut microbiota, its presence and concentration in biological fluids may reflect metabolic states influenced by diet-host-microbiome interactions. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound, detailed methodologies for its quantification, and a forward-looking perspective on its potential role in metabolic studies.

Introduction to this compound

This compound, also known as champacol, is a natural sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O. It is found in the essential oils of various plants, most notably guaiacum and cypress pine. Unlike many endogenous metabolites, this compound is not naturally produced by the human body. Instead, it is considered part of the human exposome, which encompasses all environmental exposures throughout an individual's life.[1] Its detection in human blood indicates absorption from external sources, such as diet or inhalation.

The investigation of volatile organic compounds (VOCs) as non-invasive biomarkers for metabolic diseases is a growing field.[2][3][4][5] These compounds, present in breath, urine, and feces, can reflect the metabolic activity of both the host and the gut microbiome.[2][4] Given that this compound is a VOC, its potential as a biomarker is plausible within this framework.

The Rationale for this compound as a Metabolic Biomarker

While direct evidence linking this compound to metabolic syndrome is currently lacking, several lines of indirect evidence support its investigation:

  • Dietary Origin and Gut Microbiome Interaction: Many plant-derived compounds, including sesquiterpenoids, are metabolized by the gut microbiota.[6][7][8] The composition and activity of the gut microbiome are known to be altered in metabolic diseases. Therefore, variations in this compound levels could reflect a specific gut microbiome profile associated with metabolic dysregulation.

  • Anti-inflammatory and Antioxidant Properties: Metabolic syndrome is characterized by a state of chronic low-grade inflammation and oxidative stress. Other sesquiterpenoids have demonstrated anti-inflammatory and antioxidant properties.[9][10][11] Investigating whether this compound possesses similar properties and if its levels correlate with inflammatory markers in metabolic syndrome is a promising research avenue.

  • General Effects of Sesquiterpenoids on Metabolism: Studies have shown that some sesquiterpenes and their derivatives may have beneficial effects against a range of metabolic syndromes, including hyperglycemia and hyperlipidemia.[9][12]

Quantitative Data

A thorough review of existing literature reveals a significant gap in quantitative data regarding this compound levels in human metabolic studies. To date, no studies have been published that compare the concentrations of this compound in healthy control populations versus cohorts with metabolic syndrome, diabetes, or obesity. The table below is presented as a template for future studies to populate as data becomes available.

Table 1: Hypothetical Comparative Analysis of this compound Concentrations in Human Plasma (Template for Future Research)

Analyte Healthy Control (n=...) [ng/mL]Metabolic Syndrome (n=...) [ng/mL]p-value Fold Change
This compoundMean ± SDMean ± SD--

*Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Accurate and reproducible quantification of this compound in biological matrices is essential for its validation as a biomarker. The following protocol is adapted from a validated method for the quantification of this compound in rat plasma using gas chromatography-mass spectrometry (GC-MS) and can be applied to human plasma or serum.

Quantification of this compound in Human Plasma/Serum by GC-MS

Objective: To determine the concentration of this compound in human plasma or serum samples.

Principle: this compound is extracted from the plasma/serum matrix using liquid-liquid extraction. The extract is then analyzed by a GC-MS system operating in selected ion monitoring (SIM) mode for sensitive and specific quantification.

Materials and Reagents:

  • Human plasma/serum samples

  • This compound analytical standard

  • Internal Standard (IS) (e.g., borneol or another suitable volatile compound not present in the samples)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • Deionized water

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • HP-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness) or equivalent

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma/serum samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma/serum.

    • Spike with the internal standard solution.

    • Add 800 µL of ethyl acetate.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

    • Repeat the extraction step with another 800 µL of ethyl acetate and combine the organic layers.

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of methanol for GC-MS analysis.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature of 60°C, hold for 1 minute.

      • Ramp to 150°C at a rate of 10°C/min.

      • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • This compound Ions (m/z): 161.1 (quantifier), 107.1, 59.1 (qualifiers).

      • Internal Standard Ions: To be determined based on the chosen IS.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking known concentrations of this compound into a blank plasma/serum matrix.

    • Process the calibration standards alongside the unknown samples using the same extraction procedure.

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Parameters (based on rat plasma study):

  • Linearity Range: 1-200 ng/mL

  • Limit of Detection (LOD): ~0.25 ng/mL

  • Limit of Quantification (LOQ): ~1 ng/mL

Visualizations: Pathways and Workflows

Conceptual Biosynthetic Origin of this compound

The following diagram illustrates the general biosynthetic pathway for sesquiterpenoids, the class of compounds to which this compound belongs. This pathway occurs in plants.

G cluster_pathway General Sesquiterpenoid Biosynthesis in Plants AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA Multiple Steps IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerization GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP IPP SesquiterpeneSynthases Sesquiterpene Synthases FPP->SesquiterpeneSynthases This compound This compound SesquiterpeneSynthases->this compound OtherSesquiterpenoids Other Sesquiterpenoids SesquiterpeneSynthases->OtherSesquiterpenoids

Caption: General plant biosynthetic pathway leading to this compound.

Experimental Workflow for this compound Biomarker Discovery

This diagram outlines a typical workflow for investigating this compound as a potential biomarker in human metabolic studies.

G cluster_workflow Biomarker Discovery Workflow SampleCollection Sample Collection (Plasma/Serum from Healthy and Metabolic Syndrome Cohorts) Extraction Liquid-Liquid Extraction SampleCollection->Extraction Analysis GC-MS Analysis (SIM Mode) Extraction->Analysis Quantification This compound Quantification Analysis->Quantification Stats Statistical Analysis (e.g., t-test, ROC curve) Quantification->Stats Correlation Correlation Analysis with Clinical Parameters Stats->Correlation Validation Biomarker Validation in Independent Cohort Correlation->Validation

Caption: Workflow for this compound biomarker discovery and validation.

Hypothetical Role of this compound in Metabolic Health

The following diagram presents a hypothetical framework for how dietary this compound might be linked to metabolic outcomes, providing a basis for future research.

G cluster_hypothesis Hypothetical this compound-Metabolism Axis Diet Dietary Sources (e.g., essential oils, herbs) GutMicrobiota Gut Microbiota Metabolism Diet->GutMicrobiota GuaiolAbsorption This compound Absorption into Circulation GutMicrobiota->GuaiolAbsorption Inflammation Modulation of Inflammatory Pathways (e.g., NF-κB) GuaiolAbsorption->Inflammation Hypothesized Effect OxidativeStress Reduction of Oxidative Stress GuaiolAbsorption->OxidativeStress Hypothesized Effect MetabolicHealth Improved Metabolic Health (e.g., Insulin Sensitivity, Lipid Profile) Inflammation->MetabolicHealth OxidativeStress->MetabolicHealth

Caption: Hypothetical link between dietary this compound and metabolic health.

Future Directions and Conclusion

The investigation of this compound as a biomarker in metabolic studies is in its infancy. While the foundational tools for its accurate quantification are available, the clinical and metabolic relevance of this compound remains to be established. Future research should focus on:

  • Quantitative Studies: Conducting case-control studies to measure this compound concentrations in well-characterized cohorts of individuals with and without metabolic syndrome.

  • Dietary and Microbiome Correlation: Identifying the primary dietary sources of this compound and investigating its metabolism by specific gut microbial species.

  • Mechanistic Studies: Elucidating the biological effects of this compound on key metabolic pathways, including inflammatory signaling, glucose uptake, and lipid metabolism, using in vitro and in vivo models.

References

Guaiol: An In-depth Technical Guide to its Antimicrobial and Antibacterial Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiol, a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, has demonstrated notable antimicrobial and antibacterial properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's efficacy against a range of microbial pathogens. It consolidates available quantitative data, details experimental protocols for antimicrobial testing, and visually represents the proposed mechanisms of action and experimental workflows. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in the therapeutic potential of this compound.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents from natural sources. Terpenoids, a large and diverse class of organic compounds produced by a variety of plants, have long been recognized for their medicinal properties, including their activity against pathogenic microorganisms. This compound (also known as champacol), a sesquiterpenoid alcohol with a characteristic woody, pine-like aroma, has emerged as a compound of interest due to its reported biological activities, including anti-inflammatory, and antimicrobial effects. This guide focuses specifically on the antimicrobial and antibacterial facets of this compound, providing a detailed technical summary of the existing research.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The available quantitative data from scientific literature is summarized below. It is important to note that while data on pure this compound is available in the form of zones of inhibition, Minimum Inhibitory Concentration (MIC) values have primarily been reported for essential oils containing this compound as a major component.

Table 1: Zone of Inhibition of this compound and its Derivatives

This table presents the zone of inhibition data from a study by Choudhary et al. (2007), where the antibacterial activity of pure (-)-guaiol and its microbially transformed metabolites was assessed using an agar well diffusion method.

CompoundConcentration (mg/mL)Escherichia coli (mm)Bacillus subtilis (mm)Shigella flexneri (mm)Staphylococcus aureus (mm)Pseudomonas aeruginosa (mm)Salmonella typhi (mm)
(-)-Guaiol1.0121510181713
Imipenem (Control)0.5353028402532

Data extracted from Choudhary, M. I., et al. (2007). Microbial transformation of (-)-guaiol and antibacterial activity of its transformed products. Journal of Natural Products, 70(5), 849–852.

Table 2: Minimum Inhibitory Concentration (MIC) of a this compound-Containing Essential Oil

This table provides the MIC and Minimum Bactericidal Concentration (MBC) of the essential oil of Myrciaria pilosa, which contains this compound as a significant component (13.17%), against strains of Staphylococcus aureus.

Essential OilThis compound Content (%)Target OrganismMIC (µg/mL)MBC (µg/mL)
Myrciaria pilosa leaf oil13.17Staphylococcus aureus510 - 20

Data from a study on the essential oil of Myrciaria pilosa, which highlighted this compound as a major constituent with potent activity against S. aureus.[1]

Experimental Protocols

This section details the methodologies for two common assays used to determine the antimicrobial activity of natural products like this compound.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

  • Nutrient agar plates

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial culture in logarithmic growth phase

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of the nutrient agar plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.

  • Sample Application: Add a defined volume (e.g., 50-100 µL) of the this compound solution, positive control, and negative control into separate wells.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Bacterial culture in logarithmic growth phase

  • Test compound (this compound) dissolved in a suitable solvent

  • Positive control (standard antibiotic)

  • Negative control (broth with solvent)

  • Growth indicator (e.g., resazurin)

  • Microplate reader (optional)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound solution in the wells of the microtiter plate containing MHB.

  • Inoculum Preparation: Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound, as well as to the positive and negative control wells.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. The addition of a growth indicator like resazurin can aid in visualizing the results (a color change indicates microbial growth).

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is subcultured onto nutrient agar plates. The lowest concentration that shows no bacterial growth on the agar is the MBC.

Visualization of Workflows and Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for assessing the antimicrobial activity of a test compound like this compound.

G cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_results Data Analysis cluster_interpretation Interpretation prep_culture Prepare Bacterial Culture agar_diffusion Agar Well Diffusion prep_culture->agar_diffusion broth_dilution Broth Microdilution prep_culture->broth_dilution prep_compound Prepare this compound Solution prep_compound->agar_diffusion prep_compound->broth_dilution measure_zone Measure Zone of Inhibition agar_diffusion->measure_zone determine_mic Determine MIC/MBC broth_dilution->determine_mic assess_activity Assess Antimicrobial Potency measure_zone->assess_activity determine_mic->assess_activity

Antimicrobial susceptibility testing workflow.
Proposed Antibacterial Mechanism of Action of this compound

While the precise signaling pathways of this compound's antimicrobial activity are not yet fully elucidated, the general mechanism for terpenoids is believed to involve the disruption of the bacterial cell membrane. The following diagram illustrates this proposed mechanism.

G cluster_cell Bacterial Cell cluster_effects Cellular Effects cell_membrane Cell Membrane (Phospholipid Bilayer) cytoplasm Cytoplasm cell_wall Cell Wall This compound This compound membrane_disruption Membrane Disruption & Increased Permeability This compound->membrane_disruption Interacts with ion_leakage Ion Leakage (K+, H+) membrane_disruption->ion_leakage protein_leakage Leakage of Cellular Components (Proteins, Nucleic Acids) membrane_disruption->protein_leakage atp_depletion ATP Depletion ion_leakage->atp_depletion cell_death Bacterial Cell Death atp_depletion->cell_death protein_leakage->cell_death

Proposed mechanism of this compound's antibacterial action.

Discussion and Future Directions

The available data suggests that this compound is a promising natural antimicrobial agent. Its activity against Gram-positive bacteria, particularly Staphylococcus aureus, is noteworthy. However, to fully realize its therapeutic potential, further research is required. Key areas for future investigation include:

  • Determination of MIC values for pure this compound: Standardized broth microdilution assays using isolated this compound are crucial to accurately quantify its antimicrobial potency.

  • Broad-spectrum activity: Testing this compound against a wider range of clinically relevant bacteria, including multidrug-resistant strains, is necessary.

  • Mechanism of action studies: Detailed investigations into the molecular mechanisms by which this compound exerts its antimicrobial effects are needed. This includes studying its impact on bacterial cell membranes, essential enzymes, and potential signaling pathways.

  • In vivo efficacy and toxicity: Preclinical studies in animal models are required to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

Conclusion

This compound exhibits significant antimicrobial and antibacterial properties, making it a compelling candidate for further investigation as a potential therapeutic agent. This technical guide has summarized the current knowledge on its antimicrobial effects, providing a foundation for future research and development in this area. The continued exploration of natural products like this compound is essential in the ongoing search for novel solutions to combat infectious diseases.

References

The Enduring Legacy of Guaiol: A Technical Guide to Its Historical Uses in Traditional Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiol, a sesquiterpenoid alcohol, has been a cornerstone of traditional medicine for centuries, valued for its diverse therapeutic properties. This technical guide provides an in-depth analysis of the historical and modern understanding of this compound-containing plants. It synthesizes ethnobotanical knowledge with contemporary pharmacological research, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, illuminating the potential of this compound as a lead compound for novel therapeutics.

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol found in a variety of aromatic plants. Historically, plants rich in this compound have been integral to traditional medicine systems worldwide for treating a spectrum of ailments, from infectious diseases to inflammatory conditions. This guide explores the historical context of these uses, presents quantitative data on this compound content in key botanicals, and delves into the molecular mechanisms underlying its observed therapeutic effects.

This compound-Containing Plants in Traditional Medicine: An Ethnobotanical Overview

A number of plants are recognized for their this compound content and have a documented history of use in traditional medicine. The most prominent among these are Guaiacum officinale (Guaiacwood) and various species of Cypress Pine, particularly Callitris intratropica. Other plants known to contain this compound include cannabis, nutmeg, tea tree, lilacs, cumin, apples, ginger, ginseng, and valerian, though quantitative data for these are less consistently reported.

Historically, Guaiacum officinale was famously brought to Europe in the 16th century as a primary treatment for syphilis. Beyond this, traditional applications of this compound-rich plants have included treatments for gout, rheumatism, sore throats, coughs, and menstrual symptoms. Many of these plants were also utilized for their antimicrobial and insect-repellent properties.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly between plant species and even among different chemovars of the same species. The following tables summarize available quantitative data for key this compound-containing plants.

Table 1: this compound Content in Guaiacum officinale (Guaiacwood) Oil

Plant PartExtraction MethodThis compound Percentage (%)Reference
WoodHydro-distillation25 - 30%

Table 2: this compound Content in Callitris intratropica (Australian Blue Cypress) Essential Oil

Plant PartExtraction MethodThis compound Percentage (%)Reference
Wood and BranchesSteam Distillation12.0 - 15.04%
WoodSteam Distillation~20 - 30%

Table 3: Reported this compound-Rich Cannabis sativa Strains

Strain NameNoted Aromatic ProfileReference
White CBGFloral
Sour GFloral, Sour Gas
Seaside Special-
Golden Pineapple-
Blue Kush-
ACDC-

Note: The concentration of this compound in Cannabis sativa is highly variable depending on the strain and cultivation conditions. The strains listed are noted for their relatively high this compound content, but specific percentages are not consistently available across the literature.

Pharmacological Activities and Mechanisms of Action

Modern scientific investigation has begun to elucidate the molecular mechanisms that underpin the traditional medicinal uses of this compound. Key activities include anti-cancer, anti-inflammatory, antioxidant, and antimicrobial effects.

Anti-Cancer Activity

Recent studies have highlighted the potent anti-cancer properties of this compound, particularly against non-small cell lung cancer (NSCLC). The primary mechanisms of action involve the induction of apoptosis and autophagy through the modulation of key signaling pathways.

This compound has been shown to inhibit the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation. By inhibiting the phosphorylation of PI3K and Akt, this compound promotes the expression of the pro-apoptotic protein BAX while inhibiting the anti-apoptotic protein Bcl-2, ultimately leading to cancer cell apoptosis.

PI3K_Akt_Pathway This compound This compound pPI3K p-PI3K This compound->pPI3K inhibits PI3K PI3K PI3K->pPI3K pAkt p-Akt pPI3K->pAkt activates Akt Akt Akt->pAkt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 activates BAX BAX (Pro-apoptotic) pAkt->BAX inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits BAX->Apoptosis promotes

PI3K/Akt signaling pathway inhibition by this compound.

This compound also targets the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. It has been found to inhibit both mTORC1 and mTORC2 complexes, leading to the induction of autophagic cell death in cancer cells.

mTOR_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits p70S6K p70S6K mTORC1->p70S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 activates Autophagy Autophagy mTORC1->Autophagy inhibits Akt_mTOR Akt mTORC2->Akt_mTOR activates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth promotes _4EBP1->CellGrowth promotes

mTOR signaling pathway inhibition by this compound.
Anti-inflammatory Activity

The traditional use of this compound-containing plants for inflammatory conditions like arthritis and gout is supported by modern research demonstrating its anti-inflammatory properties. The precise signaling pathways are still under investigation but are thought to involve the inhibition of pro-inflammatory mediators.

Antioxidant Activity

This compound exhibits significant antioxidant activity, which is the ability to neutralize harmful free radicals in the body. This property likely contributes to its therapeutic effects in a range of diseases associated with oxidative stress.

Antimicrobial Activity

Traditional use as a treatment for infections like syphilis points to the antimicrobial properties of this compound. Studies have confirmed its efficacy against various bacteria and fungi.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological activities.

Quantification of this compound in Plant Material

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Terpenes in Cannabis sativa

  • Sample Preparation: Homogenize dried plant material. Extract with a suitable solvent (e.g., hexane or a mixture of hexane and isopropanol).

  • Instrumentation: A GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/minute.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Range: 40-500 amu.

  • Quantification: Use an internal standard and create a calibration curve with a certified this compound standard.

GCMS_Workflow Start Start: Plant Material Homogenize Homogenization Start->Homogenize Extract Solvent Extraction Homogenize->Extract GC_Inject GC Injection Extract->GC_Inject GC_Separation GC Separation (Capillary Column) GC_Inject->GC_Separation MS_Ionization MS Ionization (Electron Impact) GC_Separation->MS_Ionization MS_Detection MS Detection MS_Ionization->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis End End: this compound Concentration Data_Analysis->End

Workflow for GC-MS quantification of this compound.
Anti-Cancer Activity Assays

Cell Viability (CCK-8) Assay

  • Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48 hours).

  • Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for Signaling Pathway Proteins

  • Treat cells with this compound as described above.

  • Lyse the cells and quantify the protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., PI3K, Akt, p-Akt, Bcl-2, BAX).

  • Incubate with a horseradish peroxidase-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Antioxidant Activity Assay

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the this compound-containing essential oil or pure this compound.

  • In a 96-well plate, add the sample dilutions and then the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

  • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Antimicrobial Activity Assay

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Prepare a twofold serial dilution of this compound in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial or fungal suspension.

  • Include positive (microorganism without this compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions for the test microorganism.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Assay

Carrageenan-Induced Paw Edema in Rodents

  • Administer this compound or a control substance to the animals (e.g., orally or intraperitoneally).

  • After a set time, inject a 1% carrageenan solution into the sub-plantar region of one hind paw.

  • Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of inhibition of edema for the this compound-treated group compared to the control group.

Conclusion

This compound, a sesquiterpenoid with a rich history in traditional medicine, is now emerging as a promising candidate for modern therapeutic development. Its well-documented anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties are supported by a growing body of scientific evidence. This technical guide provides a foundational resource for researchers to further explore the pharmacological potential of this compound and this compound-containing plants. The detailed methodologies and elucidated signaling pathways presented herein offer a roadmap for future investigations aimed at translating this traditional knowledge into novel, evidence-based therapies.

Guaiol: A Technical Guide to its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of guaiol, a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, including guaiacum and cypress pine. This document details its boiling point and solubility characteristics, outlines experimental protocols for their determination, and explores its biological activities through key signaling pathways and experimental workflows.

Physicochemical Properties of this compound

This compound, a crystalline solid at room temperature, exhibits a range of physicochemical properties crucial for its application in research and development. A summary of these properties is presented below.

PropertyValueSource(s)
Molecular FormulaC₁₅H₂₆O[1]
Molar Mass222.37 g/mol [1]
Boiling Point288 °C (at 760 mmHg, with slight decomposition)[2]
165 °C (at 17 mmHg)[2]
148 °C (at 10 mmHg)[2]
132-136 °C (at 10 Torr)[3]
Melting Point91-93 °C[2][3]
Density0.9714 g/cm³ (at 20 °C)[4]
Solubility
WaterInsoluble[2][5]
Predicted: 0.078 g/L[5]
Organic SolventsSoluble in alcohol and ether.[2]
Slightly soluble in chloroform, dichloromethane, ethanol, and methanol.[4]
logP (Octanol/Water Partition Coefficient)3.42 - 4.48 (Predicted)[5]

Experimental Protocols

Determination of Boiling Point (Micro Method)

This protocol describes a method for determining the boiling point of a small sample of this compound using a Thiele tube apparatus.

Materials:

  • This compound sample

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small rubber band

  • Bunsen burner or heating mantle

  • Safety goggles and lab coat

Procedure:

  • Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

  • Place a capillary tube, with its sealed end up, into the this compound sample.

  • Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

  • Carefully insert the thermometer and attached sample tube into the Thiele tube, ensuring the this compound sample is immersed in the oil.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. This will induce convection currents in the oil, ensuring uniform heating.

  • Observe the capillary tube. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the this compound is equal to the atmospheric pressure.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. Record this temperature.

  • For accuracy, repeat the measurement at least twice and calculate the average boiling point.

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of this compound in various solvents.

Materials:

  • This compound sample (crystalline)

  • A selection of solvents: deionized water, ethanol, methanol, diethyl ether, chloroform, dichloromethane.

  • Small test tubes with stoppers

  • Vortex mixer

  • Graduated pipettes

  • Analytical balance

Procedure:

  • Qualitative Assessment:

    • Add approximately 10 mg of this compound to a series of test tubes.

    • To each test tube, add 1 mL of a different solvent.

    • Stopper the test tubes and vortex for 30 seconds.

    • Visually inspect each tube for the presence of undissolved solid. Classify as "soluble," "sparingly soluble," or "insoluble."

  • Semi-Quantitative Assessment (for soluble/sparingly soluble results):

    • Accurately weigh a known amount of this compound (e.g., 10 mg) into a test tube.

    • Add a measured volume of the solvent (e.g., 1 mL) in small increments (e.g., 0.1 mL).

    • After each addition, stopper the tube and vortex until the solid is fully dissolved.

    • Continue adding the solvent until the this compound is completely dissolved.

    • The solubility can be expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, including anti-inflammatory and antibacterial effects. Its anticancer properties have been linked to the modulation of specific signaling pathways.

PI3K/Akt Signaling Pathway in Lung Adenocarcinoma

Research suggests that this compound exerts its anti-tumor effects in non-small cell lung cancer (NSCLC) by targeting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K This compound This compound This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Antibacterial_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Culture Bacterial Culture (e.g., S. aureus, E. coli) Inoculation Inoculation of Wells with Bacterial Suspension Culture->Inoculation GuaiolSol This compound Stock Solution (in appropriate solvent) SerialDilution Serial Dilution of this compound in Microplate Wells GuaiolSol->SerialDilution SerialDilution->Inoculation Incubation Incubation (e.g., 24h at 37°C) Inoculation->Incubation MIC Determine MIC (Lowest concentration with no visible growth) Incubation->MIC MBC Determine MBC (Plate samples from clear wells onto agar plates) MIC->MBC Result Lowest concentration with no colony growth MBC->Result

References

The Discovery and Isolation of Guaiol from Callitris intratropica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and isolation of guaiol from the Australian blue cypress, Callitris intratropica. It details the methodologies for extraction and purification, presents quantitative data on the compound's prevalence in the essential oil, and explores its molecular interactions, specifically its role as an inhibitor of the mTOR signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol with the chemical formula C15H26O. It is found in various plants, most notably in the heartwood of Callitris intratropica, a species of cypress pine native to Northern Australia. The essential oil derived from this tree, known as Blue Cypress oil, is distinguished by its characteristic blue color and is a rich source of this compound. Historically, the plant and its extracts have been used in traditional medicine by Indigenous Australians. The timber of Callitris intratropica is known for its aromatic properties and resistance to termites. The scientific journey to identify and characterize its chemical constituents, particularly this compound, has paved the way for contemporary research into its potential therapeutic applications.

Historical Context: The Naming of Callitris intratropica

The botanical history of Callitris intratropica is intertwined with the early botanical exploration of Australia. The species was first described by R.T. Baker and H.G. Smith in their 1910 publication, "A Research on the Pines of Australia".[1] This foundational work, while not singularly focused on the isolation of this compound, laid the groundwork for future phytochemical investigations of this unique Australian cypress. The subsequent characterization of its essential oil revealed this compound as a principal component.

Quantitative Analysis of this compound in Callitris intratropica Essential Oil

This compound is a major constituent of the essential oil obtained from the wood and bark of Callitris intratropica. The concentration of this compound can vary depending on the specific distillation process and the part of the plant used. The following table summarizes the quantitative data from various sources.

Source MaterialDistillation MethodThis compound Content (%)Reference
Wood and BarkSteam Distillation85 (crude)[2]
Wood and BarkHydrodistillation26[3]
WoodNot Specified17-21[3]

Experimental Protocols

Extraction of this compound-Rich Essential Oil by Steam Distillation

A common method for extracting the essential oil from Callitris intratropica is steam distillation. The following protocol is based on a patented method for producing essential oils with a high this compound content.[4]

Experimental Workflow for Steam Distillation

cluster_0 Preparation cluster_1 Distillation cluster_2 Collection prep1 Chipping of Callitris intratropica bark and wood (1-2 cm) prep2 Loading charge chamber (95.5 L) prep1->prep2 dist1 Introduction of steam (50-60 kPa) prep2->dist1 dist2 Vapor collection and condensation (85-90 °C) dist1->dist2 dist3 Distillation for ~10 hours dist2->dist3 coll1 Separation of oil and water in separation vessel dist3->coll1 coll2 Collection of crude essential oil coll1->coll2 cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation diss1 Dissolve crude this compound (12.5 g) in hot methanol (25 mL) cryst1 Evaporate a portion of the solvent (~5 mL) diss1->cryst1 cryst2 Allow solution to cool slowly cryst1->cryst2 cryst3 Formation of clear, transparent six-sided prisms cryst2->cryst3 iso1 Separate crystals from mother liquor cryst3->iso1 iso2 Dry purified this compound crystals iso1->iso2 This compound This compound mTORC2 mTORC2 This compound->mTORC2 inhibits (p-mTOR S2481) AKT AKT mTORC2->AKT activates (p-AKT S473) mTORC1 mTORC1 p70S6K p70 S6K mTORC1->p70S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 activates Autophagy Autophagy mTORC1->Autophagy inhibits AKT->mTORC1 activates CellSurvival CellSurvival p70S6K->CellSurvival promotes _4EBP1->CellSurvival promotes

References

The Pharmacological Profile of Guaiol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiol, a sesquiterpenoid alcohol, is a naturally occurring organic compound found in the essential oils of various plants, most notably guaiacum and cypress pine.[1] Characterized by its woody, pine-like aroma, this compound has garnered significant attention in the scientific community for its diverse and promising pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, antimicrobial, and insecticidal properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties of this compound

This compound is a crystalline solid at room temperature with a melting point of 92°C.[1] Its chemical formula is C15H26O, and it is classified as a sesquiterpenoid alcohol.[1]

PropertyValueReference
Molecular Formula C15H26O[1]
Molar Mass 222.37 g/mol [1]
Appearance Crystalline Solid[1]
Melting Point 92 °C[1]
Boiling Point 288 °C
Solubility Soluble in organic solvents

Pharmacological Activities of this compound

This compound exhibits a broad spectrum of biological activities, making it a compound of significant therapeutic interest. The following sections detail its key pharmacological effects.

Anticancer Activity

This compound has demonstrated notable anticancer properties, particularly against non-small cell lung cancer (NSCLC).[2] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and autophagy through the modulation of key signaling pathways.

Quantitative Data on Anticancer Activity:

Cell LineCancer TypeIC50 ValueReference
A549Non-small cell lung cancer121.7 μM[3]
H1299Non-small cell lung cancer211.5 μM[3]
BEAS-2BNormal lung cells297.1 μM[3]

Signaling Pathways Involved in Anticancer Activity:

This compound's anticancer effects are primarily mediated through the inhibition of the mTOR and PI3K/Akt signaling pathways, which are crucial for cell growth, proliferation, and survival.

  • mTOR Pathway: this compound has been shown to inhibit both mTORC1 and mTORC2 complexes. This inhibition leads to the dephosphorylation of downstream targets like p70S6K and 4E-BP1, ultimately resulting in the suppression of protein synthesis and the induction of autophagy.

  • PI3K/Akt Pathway: this compound treatment has been observed to decrease the phosphorylation of PI3K and Akt, leading to the inhibition of this pro-survival pathway and promoting apoptosis in cancer cells.

Experimental Protocols for Anticancer Activity Assessment:

  • Cell Viability Assay (MTT Assay):

    • Seed cancer cells (e.g., A549, H1299) in 96-well plates at a density of 5 x 10^3 cells/well and incubate overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[4][5]

  • Colony Formation Assay:

    • Seed a low density of cancer cells (e.g., 500 cells/well) in 6-well plates.

    • Treat the cells with different concentrations of this compound and incubate for 10-14 days, allowing colonies to form.

    • Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.

    • Count the number of colonies (containing >50 cells) to assess the long-term proliferative capacity.[6][7][8][9]

  • Western Blot Analysis:

    • Treat cancer cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-mTOR, p-Akt, Akt, β-actin) overnight at 4°C.[2][10]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2][10]

Signaling Pathway Diagrams:

mTOR_Pathway This compound's Inhibition of the mTOR Signaling Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits p70S6K p70S6K mTORC1->p70S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Akt Akt mTORC2->Akt activates Protein_Synthesis Protein_Synthesis p70S6K->Protein_Synthesis promotes fourEBP1->Protein_Synthesis inhibits

Caption: this compound inhibits both mTORC1 and mTORC2, leading to reduced protein synthesis and induced autophagy.

PI3K_Akt_Pathway This compound's Inhibition of the PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates Cell_Survival Cell_Survival Akt->Cell_Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

References

Guaiol's Mechanism of Action in Inhibiting Pro-inflammatory Cytokines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiol, a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's ability to inhibit the production of pro-inflammatory cytokines. Emerging research points to a multi-pronged approach, primarily involving the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling cascades to facilitate further research and drug development efforts in the field of inflammation.

Introduction

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The overproduction of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), plays a pivotal role in the pathogenesis of these conditions. Consequently, there is a growing interest in identifying novel therapeutic agents that can effectively modulate inflammatory responses. This compound has emerged as a promising candidate due to its demonstrated anti-inflammatory and antioxidant activities. This guide elucidates the intricate cellular and molecular mechanisms through which this compound exerts its inhibitory effects on pro-inflammatory cytokine synthesis.

Quantitative Data on Cytokine Inhibition

While specific IC50 values for pure this compound's inhibition of TNF-α, IL-6, and IL-1β are not yet widely published, studies on essential oils containing this compound as a major constituent indicate a significant dose-dependent reduction in the production of these pro-inflammatory mediators. For context, various natural compounds have been reported to inhibit these cytokines with IC50 values in the low micromolar range. Further quantitative analysis of pure this compound is necessary to establish its precise potency.

Table 1: Illustrative IC50 Values for TNF-α Inhibition by Various Natural Compounds

Compound Cell Line IC50 (µM) Reference
Costunolide L929 2.05 [1]
Dehydrocostus lactone L929 2.06 [1]
Ginsenoside Rb2 RAW 264.7 27.5 [2]

| Ginsenoside Rb1 | RAW 264.7 | 56.5 |[2] |

Table 2: Illustrative IC50 Values for IL-6 and IL-1β Inhibition by Various Natural Compounds

Compound Cytokine Cell Line IC50 (µM) Reference
Apigenin IL-6 THP-1 <10 [3]

| Quercetin | IL-6 | THP-1 | <10 |[3] |

Note: These tables are for illustrative purposes to provide a general understanding of the potency of natural compounds in inhibiting pro-inflammatory cytokines. Specific data for this compound is a key area for future research.

Core Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are primarily attributed to its ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for TNF-α, IL-6, and IL-1β.

Studies on essential oils rich in this compound have shown the ability to suppress the NF-κB signaling pathway. The proposed mechanism involves the inhibition of IκBα phosphorylation and subsequent degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Inhibition_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 IkBa_p65->p65 IκBα degradation p65_nuc p65/p50 p65->p65_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA p65_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Figure 1: this compound's inhibition of the NF-κB pathway.
Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical mediators of cellular responses to external stimuli, including inflammation. The activation of p38 and JNK, in particular, is strongly associated with the production of pro-inflammatory cytokines. While direct evidence of this compound's effect on MAPK phosphorylation is still emerging, it is hypothesized that this compound may attenuate the phosphorylation of p38 and JNK, thereby contributing to its anti-inflammatory effects.

MAPK_Modulation_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K Activates MAP2K MAP2K MAP3K->MAP2K Phosphorylates p38_JNK p38/JNK MAP2K->p38_JNK Phosphorylates AP1 AP-1 p38_JNK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocation This compound This compound This compound->p38_JNK Inhibits Phosphorylation DNA DNA AP1_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription JAK_STAT_Inhibition_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL10 IL-10 IL10R IL-10R IL10->IL10R JAK1 JAK1 IL10R->JAK1 Activates TYK2 TYK2 IL10R->TYK2 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization This compound This compound This compound->IL10 Decreases Secretion This compound->pSTAT3 Inhibits Phosphorylation DNA DNA pSTAT3_dimer->DNA Binds to promoter TargetGenes Target Gene Expression DNA->TargetGenes Transcription Experimental_Workflow_Cytokine_Inhibition start Start seed_cells Seed RAW 264.7 cells start->seed_cells pretreat Pre-treat with this compound (various concentrations) seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate stimulate->incubate collect_supernatant Collect Supernatant (for ELISA) incubate->collect_supernatant lyse_cells Lyse Cells (for Western Blot) incubate->lyse_cells elisa ELISA for TNF-α, IL-6, IL-1β collect_supernatant->elisa western_blot Western Blot for p-IκBα, p-p65, p-p38, etc. lyse_cells->western_blot analyze Analyze Data elisa->analyze western_blot->analyze end End analyze->end

References

Investigating the Anxiolytic Potential of Guaiol: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Anxiety disorders represent a significant global health concern, necessitating the exploration of novel therapeutic agents. Terpenoids, aromatic compounds found in various plants, including Cannabis sativa, have garnered interest for their potential pharmacological effects. This technical guide outlines a comprehensive preclinical research plan to investigate the anxiolytic activity of guaiol, a sesquiterpenoid alcohol present in some cannabis strains. While anecdotal evidence and its presence in traditionally used medicinal plants suggest potential anxiolytic properties, rigorous scientific investigation is lacking. In fact, some studies indicate a possible negative correlation between this compound content and anxiolytic effects in cannabis users, highlighting the need for controlled preclinical studies. This document provides detailed experimental protocols for in vivo behavioral assays, in vitro receptor binding studies, and neurochemical analysis to elucidate the potential anxiolytic or anxiogenic effects of isolated this compound and its underlying mechanisms of action. The proposed research framework aims to provide the foundational data required to determine the therapeutic potential, or lack thereof, of this compound in the context of anxiety.

Introduction

This compound is a sesquiterpenoid alcohol found in the essential oils of various plants, including guaiacum and cypress pine.[1] It is also present as a minor constituent in some Cannabis sativa strains, contributing to their characteristic aroma.[2][3] Traditionally, plants containing this compound have been used in folk medicine for various ailments, and some anecdotal reports suggest calming effects.[4] However, the scientific literature on the specific anxiolytic properties of this compound is sparse and, in some cases, contradictory. A study analyzing cannabis chemotypes reported a significant negative correlation between this compound content and anxiolytic activity as perceived by medical cannabis patients. This underscores the critical need for controlled preclinical evaluation to scientifically assess the pharmacological effects of isolated this compound on anxiety-like behaviors.

This whitepaper presents a structured, multi-faceted research approach to systematically investigate the anxiolytic potential of this compound. The proposed studies are designed to:

  • Evaluate the behavioral effects of this compound in validated rodent models of anxiety.

  • Investigate the potential interaction of this compound with key neurotransmitter systems implicated in anxiety, namely the GABAergic and serotonergic systems.

  • Explore the influence of this compound on the endocannabinoid system.

  • Provide a framework for the quantitative analysis of this compound in cannabis chemovars.

The following sections detail the experimental methodologies, data presentation formats, and logical workflows necessary to conduct a thorough preclinical investigation of this compound's effects on anxiety.

In Vivo Assessment of Anxiolytic Activity

The initial phase of this investigation will focus on characterizing the behavioral effects of this compound in established rodent models of anxiety. The Elevated Plus Maze (EPM) and the Open Field Test (OFT) are selected for their reliability and validity in screening for anxiolytic and anxiogenic compounds.

Experimental Protocols

Adult male Swiss mice (25-30 g) will be used for all behavioral experiments. Animals will be housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water. All procedures will be conducted in accordance with the ethical guidelines for animal research.

This compound (isolated, >98% purity) will be dissolved in a vehicle solution (e.g., 1% DMSO in saline). Diazepam (a known anxiolytic) will be used as a positive control, and the vehicle solution as a negative control. Administration will be via intraperitoneal (i.p.) injection 30 minutes prior to behavioral testing.

The EPM is a plus-shaped apparatus with two open and two enclosed arms, elevated from the floor.[5] The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[6]

  • Apparatus: A plus-shaped maze with two open arms (e.g., 25 x 5 cm) and two enclosed arms (e.g., 25 x 5 x 16 cm) connected by a central platform (5 x 5 cm).[6]

  • Procedure:

    • Acclimatize the mice to the testing room for at least 30 minutes before the test.[3]

    • Administer this compound, diazepam, or vehicle i.p. 30 minutes prior to the test.

    • Place the mouse on the central platform facing an open arm.[6]

    • Allow the mouse to explore the maze for a 5-minute session.[5]

    • Record the session using a video camera positioned above the maze.[6]

    • Thoroughly clean the maze with 70% ethanol between trials.[7]

  • Parameters Measured:

    • Time spent in the open arms (s)

    • Time spent in the closed arms (s)

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (cm)

The OFT assesses anxiety-like behavior and general locomotor activity in a novel, open environment.[8][9] Anxious animals tend to spend more time in the periphery (thigmotaxis) and avoid the center of the arena.[1]

  • Apparatus: A square arena (e.g., 50 x 50 x 50 cm) with the floor divided into a central zone and a peripheral zone.[1][7]

  • Procedure:

    • Acclimatize the mice to the testing room for at least 30 minutes.[1]

    • Administer this compound, diazepam, or vehicle i.p. 30 minutes prior to the test.

    • Gently place the mouse in the center of the open field arena.[8]

    • Allow the mouse to explore freely for a 10-minute session.[7]

    • Record the session using a video tracking system.[8]

    • Clean the arena with 70% ethanol between trials.[7]

  • Parameters Measured:

    • Time spent in the center zone (s)

    • Time spent in the peripheral zone (s)

    • Number of entries into the center zone

    • Total distance traveled (cm)

    • Rearing frequency (vertical activity)

Data Presentation

All quantitative data from the behavioral assays will be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using ANOVA followed by post-hoc tests for multiple comparisons.

Table 1: Hypothetical Data from Elevated Plus Maze (EPM) Test

Treatment Group (n=10)Dose (mg/kg, i.p.)Time in Open Arms (s)% Time in Open ArmsOpen Arm EntriesTotal Distance (cm)
Vehicle-45.2 ± 5.115.1 ± 1.78.3 ± 1.21520 ± 110
Diazepam2.098.6 ± 8.932.9 ± 3.012.5 ± 1.51480 ± 95
This compound1050.1 ± 6.316.7 ± 2.18.9 ± 1.41510 ± 105
This compound2542.8 ± 4.914.3 ± 1.67.8 ± 1.11495 ± 115
This compound5035.7 ± 4.211.9 ± 1.46.5 ± 0.91450 ± 90
p < 0.05 compared to Vehicle group.

Table 2: Hypothetical Data from Open Field Test (OFT)

Treatment Group (n=10)Dose (mg/kg, i.p.)Time in Center (s)% Time in CenterCenter EntriesTotal Distance (cm)Rearing Frequency
Vehicle-38.5 ± 4.26.4 ± 0.715.2 ± 1.82850 ± 21025.4 ± 2.9
Diazepam2.075.1 ± 7.812.5 ± 1.322.8 ± 2.52780 ± 19018.2 ± 2.1
This compound1040.2 ± 4.86.7 ± 0.816.1 ± 2.02830 ± 20024.9 ± 3.1
This compound2536.9 ± 3.96.2 ± 0.714.5 ± 1.72800 ± 19523.8 ± 2.7
This compound5031.4 ± 3.55.2 ± 0.612.8 ± 1.52750 ± 18021.5 ± 2.4
*p < 0.05 compared to Vehicle group.

Visualization of Experimental Workflow

EPM_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (30 min) IP_Injection Intraperitoneal Injection Animal_Acclimation->IP_Injection Drug_Prep Drug Preparation (this compound, Diazepam, Vehicle) Drug_Prep->IP_Injection Wait Waiting Period (30 min) IP_Injection->Wait EPM_Test Elevated Plus Maze Test (5 min) Wait->EPM_Test Video_Recording Video Recording EPM_Test->Video_Recording Data_Extraction Data Extraction (Time, Entries, Distance) Video_Recording->Data_Extraction Stats Statistical Analysis Data_Extraction->Stats

Caption: Workflow for the Elevated Plus Maze experiment.

In Vitro Mechanistic Studies

To investigate the potential molecular targets of this compound, a series of in vitro receptor binding assays will be conducted. These assays will focus on receptors known to be involved in the modulation of anxiety: GABA-A receptors and serotonin 5-HT1A receptors.

Experimental Protocols

This assay will determine if this compound can displace a radiolabeled ligand that binds to the GABA-A receptor complex, suggesting a direct interaction.

  • Materials:

    • Rat brain membranes (source of GABA-A receptors)[10]

    • [3H]Muscimol (radioligand for the GABA binding site)[11]

    • Unlabeled GABA (for determining non-specific binding)[10]

    • This compound and reference compounds

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[10]

  • Procedure:

    • Prepare rat brain membranes by homogenization and centrifugation.[10]

    • In a 96-well plate, incubate the brain membranes with a fixed concentration of [3H]Muscimol and varying concentrations of this compound or a reference compound.[10]

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled GABA).[10]

    • Incubate at 4°C for 45 minutes.[10]

    • Terminate the reaction by rapid filtration through glass fiber filters.[12]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[12]

    • Measure the radioactivity retained on the filters using liquid scintillation spectrometry.[10]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]Muscimol binding) from competition curves.

    • Calculate the Ki (binding affinity) using the Cheng-Prusoff equation.

This assay will assess the affinity of this compound for the 5-HT1A receptor, a key target for anxiolytic drugs.

  • Materials:

    • CHO-K1 cell membranes expressing human 5-HT1A receptors.[13]

    • [3H]8-OH-DPAT (radioligand for the 5-HT1A receptor).[13]

    • Metergoline (for determining non-specific binding).[13]

    • This compound and reference compounds.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4).[13]

  • Procedure:

    • Incubate the 5-HT1A receptor-expressing membranes with a fixed concentration of [3H]8-OH-DPAT and varying concentrations of this compound.[13]

    • Include controls for total and non-specific binding.[13]

    • Incubate for 60 minutes at room temperature.[13]

    • Perform filtration and washing steps as described for the GABA-A assay.[13]

    • Quantify radioactivity by liquid scintillation spectrometry.[13]

  • Data Analysis:

    • Calculate specific binding, IC50, and Ki values as described for the GABA-A assay.

Data Presentation

Table 3: Hypothetical Data from GABA-A Receptor Binding Assay

CompoundIC50 (µM)Ki (µM)
GABA0.15 ± 0.020.12 ± 0.02
Diazepam (modulator)> 100> 100
This compound> 100> 100

Table 4: Hypothetical Data from 5-HT1A Receptor Binding Assay

CompoundIC50 (nM)Ki (nM)
8-OH-DPAT2.5 ± 0.31.8 ± 0.2
WAY 1006351.2 ± 0.10.9 ± 0.1
This compound> 10,000> 10,000

Visualization of Potential Signaling Pathways

Anxiety_Pathways cluster_gaba GABAergic System cluster_serotonin Serotonergic System GABA_A GABA-A Receptor Chloride_Influx Cl- Influx GABA_A->Chloride_Influx Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Anxiolysis_GABA Anxiolysis Hyperpolarization->Anxiolysis_GABA _5HT1A 5-HT1A Receptor AC_Inhibition Adenylyl Cyclase Inhibition _5HT1A->AC_Inhibition Activates cAMP_Decrease Decreased cAMP AC_Inhibition->cAMP_Decrease Anxiolysis_5HT Anxiolysis cAMP_Decrease->Anxiolysis_5HT This compound This compound This compound->GABA_A Potential Interaction? This compound->_5HT1A Potential Interaction?

Caption: Potential signaling pathways for anxiolytic action.

Neurochemical Analysis

To further explore the mechanism of action, the effect of this compound administration on the endocannabinoid system will be investigated.

Experimental Protocol

This protocol will measure the levels of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), in brain tissue following this compound administration.

  • Procedure:

    • Administer this compound or vehicle to mice as described for the behavioral assays.

    • At a designated time point post-injection, euthanize the animals and rapidly dissect specific brain regions (e.g., amygdala, hippocampus, prefrontal cortex).[14]

    • Immediately flash-freeze the tissue to prevent enzymatic degradation of endocannabinoids.[15]

    • Perform lipid extraction from the brain tissue using a solvent-based method.[16]

    • Quantify AEA and 2-AG levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

  • Data Analysis:

    • Endocannabinoid levels will be expressed as pmol/g of tissue.

    • Statistical comparisons will be made between the this compound-treated and vehicle-treated groups.

Data Presentation

Table 5: Hypothetical Endocannabinoid Levels in Mouse Brain Tissue

Treatment GroupDose (mg/kg)Anandamide (AEA) (pmol/g)2-Arachidonoylglycerol (2-AG) (nmol/g)
Vehicle-5.2 ± 0.625.8 ± 2.9
This compound255.5 ± 0.726.4 ± 3.1
This compound505.1 ± 0.525.2 ± 2.7

Visualization of the Endocannabinoid System

Endocannabinoid_System cluster_ecs Endocannabinoid System AEA Anandamide (AEA) CB1_Receptor CB1 Receptor AEA->CB1_Receptor Binds to FAAH FAAH (degradation) AEA->FAAH Degraded by _2AG 2-AG _2AG->CB1_Receptor Binds to MAGL MAGL (degradation) _2AG->MAGL Degraded by This compound This compound This compound->FAAH Potential Inhibition? This compound->MAGL Potential Inhibition?

Caption: Overview of the endocannabinoid system.

Quantitative Analysis of this compound in Cannabis

For researchers interested in the context of this compound within the cannabis plant, accurate quantification is essential. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for terpene analysis.

Experimental Protocol
  • Sample Preparation:

    • Homogenize dried cannabis flower.

    • Extract terpenes using a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., n-tridecane).[18]

  • GC-MS Analysis:

    • Inject the extract into a GC-MS system.[19]

    • Use a capillary column suitable for terpene separation.

    • Employ a temperature gradient to separate the individual terpenes.

    • Identify this compound based on its retention time and mass spectrum, confirmed with a certified reference standard.

    • Quantify this compound by comparing its peak area to that of the internal standard and a calibration curve.[19]

Data Presentation

Table 6: Example of this compound Content in Different Cannabis Strains

Cannabis StrainThis compound (% of dry weight)Myrcene (% of dry weight)Limonene (% of dry weight)
Strain A (e.g., OG Kush)0.080.450.21
Strain B (e.g., Blue Kush)0.120.280.35
Strain C (e.g., ACDC)0.050.150.18

Conclusion and Future Directions

The research plan detailed in this whitepaper provides a rigorous and systematic approach to investigating the potential anxiolytic activity of this compound. The lack of conclusive evidence in the current scientific literature necessitates a foundational preclinical assessment as outlined here. The proposed in vivo behavioral studies, in vitro mechanistic assays, and neurochemical analyses will provide a comprehensive dataset to determine whether this compound possesses anxiolytic, anxiogenic, or no significant effects on anxiety-like behaviors.

Should the results of these studies indicate a potential anxiolytic effect, further research would be warranted to explore its efficacy in other anxiety models, its pharmacokinetic profile, and its potential synergistic effects with other cannabinoids and terpenoids. Conversely, if this compound is found to be anxiogenic or to have no effect, this would also be a significant finding, contributing to a more accurate understanding of the pharmacology of individual cannabis constituents. This structured approach will ultimately provide the high-quality data needed to guide future research and development in the field of cannabinoid and terpenoid therapeutics for anxiety and related disorders.

References

Methodological & Application

Application Notes and Protocols: Guaiol Extraction from Cypress Pine Wood

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiol, a sesquiterpenoid alcohol, is a significant bioactive compound found in the heartwood of several cypress pine species, particularly within the Callitris genus. Its potential applications in pharmaceuticals and fragrances have driven the need for efficient and scalable extraction methodologies. These application notes provide a comprehensive overview and detailed protocols for the primary methods of this compound extraction from cypress pine wood: hydrodistillation, solvent extraction, and supercritical fluid extraction (SFE).

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical and depends on the desired yield, purity, operational cost, and environmental impact. The following table summarizes quantitative data on this compound extraction from Callitris species.

Extraction MethodSource MaterialThis compound Content (% of Essential Oil)Essential Oil Yield (% of Wood)Purity of Extracted this compoundKey Considerations
Hydrodistillation / Steam Distillation Callitris intratropica17-21%[1]1-3%[2]Crude precipitate: 85%; Recrystallized: 99%[3]Traditional method; co-distillation of wood and bark yields a characteristic blue oil. This compound can be crystallized from the oil upon cooling.
Callitris endlicheri>50%[1]Not specifiedNot specifiedHigher this compound concentration in the essential oil compared to other species.
Solvent Extraction Callitris glaucophyllaNot specifiedRicher in high molecular weight compounds like this compound compared to distillation[4].Not specifiedHigher yield of certain compounds; potential for solvent residue in the final product.
Supercritical Fluid Extraction (SFE) Callitris intratropica, glaucophylla, or columellarisNot specifiedYield can be lower than hydrodistillation but offers high selectivity[5][6].High purity achievableEnvironmentally friendly ("green") method; tunable selectivity by modifying pressure and temperature.

Experimental Protocols

Protocol 1: Hydrodistillation for this compound Extraction

This protocol is based on the traditional Clevenger-type apparatus for extracting essential oils.

1. Materials and Equipment:

  • Cypress pine wood chips (heartwood, or a mix of wood and bark)

  • Clevenger-type distillation apparatus

  • Heating mantle

  • Round bottom flask (distilling flask)

  • Condenser

  • Collection vessel (Florentine flask/separatory funnel)

  • Distilled water

  • Grinder or mill

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers and flasks

2. Procedure:

  • Preparation of Wood: Grind the cypress pine wood chips to a coarse powder to increase the surface area for efficient extraction.

  • Apparatus Setup: Set up the Clevenger-type hydrodistillation apparatus. Place the ground wood material into the round bottom flask.

  • Addition of Water: Add distilled water to the flask until the wood material is completely submerged. A common solvent-to-solid ratio is 10:1 (mL of water to grams of wood)[7].

  • Distillation: Heat the flask using the heating mantle to bring the water to a boil. The steam and volatilized essential oils will rise and pass into the condenser.

  • Condensation and Collection: The condenser, cooled with circulating water, will liquefy the vapors. The condensate (a mixture of essential oil and water) will drip into the collection vessel.

  • Separation: In the collection vessel, the essential oil, being less dense than water, will form a layer on top. The aqueous phase (hydrosol) can be drained off.

  • Duration: Continue the distillation for a period of 8-12 hours to ensure maximum oil yield[8].

  • This compound Crystallization: After collection, cool the essential oil. This compound, being a solid at room temperature, will start to crystallize.

  • Isolation: Separate the crystallized this compound from the liquid oil by filtration. The crude this compound can be further purified by recrystallization from a suitable solvent like isopropanol[3].

Protocol 2: Solvent Extraction of this compound

This protocol describes a standard laboratory-scale solvent extraction using a Soxhlet apparatus.

1. Materials and Equipment:

  • Dried and ground cypress pine wood

  • Soxhlet extractor

  • Round bottom flask

  • Condenser

  • Heating mantle

  • Extraction thimble

  • Ethanol (or other suitable organic solvent)

  • Rotary evaporator

  • Beakers and flasks

2. Procedure:

  • Preparation: Ensure the cypress pine wood is finely ground and dried.

  • Loading the Soxhlet: Place the ground wood material into an extraction thimble. Position the thimble inside the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill the round bottom flask with ethanol to about two-thirds of its volume.

  • Apparatus Assembly: Assemble the Soxhlet apparatus with the flask at the bottom, the extractor in the middle, and the condenser on top.

  • Extraction: Heat the flask. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the wood. Once the solvent level reaches the top of the siphon arm, the extract is siphoned back into the flask. This cycle repeats, allowing for continuous extraction.

  • Duration: Continue the extraction for several hours until the solvent in the siphon arm runs clear, indicating that the extraction is complete.

  • Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator to obtain the crude this compound-rich resin.

  • Purification: The crude extract can be further purified using chromatographic techniques to isolate this compound.

Protocol 3: Supercritical Fluid Extraction (SFE) of this compound

This protocol outlines the general steps for SFE using supercritical CO2.

1. Materials and Equipment:

  • Supercritical Fluid Extraction system

  • High-pressure CO2 source

  • Extraction vessel

  • Separator vessels

  • Dried and ground cypress pine wood

  • Optional: Co-solvent (e.g., ethanol)

2. Procedure:

  • Sample Preparation: Load the finely ground and dried cypress pine wood into the extraction vessel.

  • System Pressurization and Heating: Seal the extraction vessel. Pressurize the system with CO2 and heat it to the desired supercritical conditions. A suggested starting point could be a pressure of 20-30 MPa and a temperature of 45-60°C.

  • Extraction: Pump supercritical CO2 through the extraction vessel. The supercritical fluid acts as a solvent, dissolving the this compound and other essential oil components from the wood matrix.

  • Separation: The CO2, now laden with the extract, flows into a separator vessel where the pressure and/or temperature is reduced. This causes the CO2 to lose its solvent power, and the extract precipitates out.

  • Collection: The collected extract can be further processed to isolate this compound.

  • Duration: The extraction can be run in dynamic mode for 2-3 hours.

  • Optimization: The yield and selectivity of the extraction can be optimized by adjusting the pressure, temperature, CO2 flow rate, and by adding a co-solvent like ethanol.

Visualizations

Signaling Pathway: Sesquiterpenoid Biosynthesis

This compound is a sesquiterpenoid, synthesized in plants through the mevalonate (MVA) pathway. This diagram illustrates the general biosynthetic route leading to sesquiterpene precursors.

Sesquiterpenoid_Biosynthesis acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate (MVA) hmg_coa->mevalonate HMG-CoA reductase mvp Mevalonate-5-P mevalonate->mvp mvpp Mevalonate-5-PP mvp->mvpp ipp Isopentenyl Pyrophosphate (IPP) mvpp->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp Isomerase gpp Geranyl Pyrophosphate (GPP) ipp->gpp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp dmapp->gpp gpp->fpp sesquiterpenes Sesquiterpenes (e.g., this compound) fpp->sesquiterpenes Sesquiterpene Synthases Guaiol_Extraction_Workflow start Cypress Pine Wood Chips prep Grinding & Drying start->prep extraction Extraction Method prep->extraction hd Hydrodistillation extraction->hd Water/Steam se Solvent Extraction extraction->se Solvent sfe Supercritical Fluid Extraction (SFE) extraction->sfe Supercritical CO2 oil_extract Crude Essential Oil / Extract hd->oil_extract se->oil_extract sfe->oil_extract crystallization Cooling & Crystallization oil_extract->crystallization filtration Filtration crystallization->filtration crude_this compound Crude this compound filtration->crude_this compound purification Purification (e.g., Recrystallization) crude_this compound->purification pure_this compound Pure this compound (>99%) purification->pure_this compound Extraction_Decision_Tree start Goal: Extract this compound q1 Primary Concern: Environmental Impact & Purity? start->q1 q2 Primary Concern: Maximizing Yield of High MW Compounds? q1->q2 No sfe Supercritical Fluid Extraction (SFE) q1->sfe Yes q3 Primary Concern: Established Method & Cost? q2->q3 No solvent Solvent Extraction q2->solvent Yes hydro Hydrodistillation q3->hydro Yes

References

Application Note & Protocol: Isolation of Guaiol via Steam Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Guaiol, also known as champacol, is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, most notably guaiacum (Bulnesia sarmientoi) and cypress pine (Callitris intratropica). It exists as a crystalline solid at room temperature and is recognized for its characteristic woody, piney aroma with notes of rose. This compound has demonstrated several potential therapeutic properties, including anti-inflammatory and anti-parasitic effects, making it a compound of interest for research and drug development.

Steam distillation is a widely used and efficient method for extracting essential oils from plant materials. This technique is particularly suitable for isolating temperature-sensitive, high-boiling point, water-immiscible compounds like this compound. The process involves passing steam through the plant matrix to vaporize the volatile compounds, which are then co-condensed and separated from the aqueous phase. This document provides a detailed protocol for the isolation and subsequent purification of this compound from a suitable plant source.

Physicochemical Data

A summary of this compound's key properties is presented below. This data is essential for designing the extraction and purification protocol.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Formula C₁₅H₂₆O
Molar Mass 222.37 g/mol
Appearance White crystalline solid
Melting Point 92 - 96 °C (198 - 205 °F)
Boiling Point ~288 °C (550 °F)
Density 0.961 g/mL
Water Solubility Practically insoluble (0.078 g/L predicted)

| logP (Octanol/Water) | 4.48 (predicted) | |

Experimental Protocol

This protocol is divided into two main stages: (A) steam distillation to extract the essential oil rich in this compound, and (B) purification of this compound from the essential oil by crystallization. The primary source material referenced is the wood and bark of Callitris intratropica (blue cypress), which is known to yield a high concentration of this compound.

Part A: Steam Distillation of Essential Oil

1. Materials and Equipment

  • Plant Material: Wood and bark of Callitris intratropica or other this compound-rich source.

  • Steam Generation: Steam generator or a boiling flask (2-5 L) with a heating mantle.

  • Biomass Flask: A large glass flask to hold the plant material.

  • Distillation Head & Condenser: All-glass apparatus (e.g., Clevenger-type or standard setup).

  • Receiving Vessel: Separatory funnel or Florentine flask for collecting and separating the distillate.

  • Miscellaneous: Glassware, clamps, tubing for coolant, distilled water.

2. Methodology

  • Preparation of Plant Material:

    • Reduce the size of the plant material (e.g., wood and bark) to small chips or a coarse powder to increase the surface area for efficient steam penetration.

    • Weigh the prepared plant material and place it into the biomass flask. Do not pack too tightly to avoid creating channels that would limit steam interaction.

  • Apparatus Setup:

    • Assemble the steam distillation apparatus as shown in standard laboratory guides. Ensure all glass joints are properly sealed.

    • Fill the boiling flask to approximately two-thirds of its volume with distilled water and add boiling chips.

    • Connect the steam inlet from the boiling flask to the bottom of the biomass flask.

    • Connect the outlet of the biomass flask to the condenser. Position the receiving vessel at the condenser outlet.

    • Begin circulating cold water through the condenser.

  • Distillation Process:

    • Heat the boiling flask to generate a steady flow of steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

    • The mixture of steam and essential oil vapor will travel to the condenser and liquefy upon cooling.

    • Maintain the distillation for a period of 2-6 hours. The optimal duration depends on the plant material and can be determined by monitoring the oil collection rate.

  • Collection and Separation of Distillate:

    • Collect the condensate, which will consist of two immiscible layers: the essential oil and the hydrosol (aqueous layer).

    • Due to its density, the this compound-rich oil may be heavier or lighter than water. Carefully separate the essential oil layer using a separatory funnel.

    • The crude essential oil from Callitris intratropica is often blue due to the presence of guaiazulene.

Part B: Isolation and Purification of this compound

This compound's high melting point and crystalline nature allow for its purification from the liquid components of the essential oil via crystallization.

1. Materials and Equipment

  • Crude Essential Oil: Obtained from Part A.

  • Solvents: Reagent-grade methanol or 2-propanol.

  • Equipment: Beakers, Erlenmeyer flasks, Büchner funnel, vacuum flask, filter paper, refrigerator or ice bath.

2. Methodology

  • Crude Crystallization:

    • Allow the collected essential oil to stand at a cool room temperature or in a refrigerator (4 °C).

    • This compound will begin to crystallize from the oil. In high-yield distillations from Callitris intratropica, crude this compound can precipitate as a significant crystalline mass, potentially comprising up to 25% of the total distillate with an initial purity of around 85%.

    • Separate the crude crystalline mass from the remaining liquid oil by vacuum filtration using a Büchner funnel.

  • Recrystallization for Purification:

    • Dissolve the crude this compound (e.g., 12.5 g) in a minimal amount of hot methanol (e.g., 25 mL). Alternatively, dissolve the crude solid in warm 2-propanol and add a small amount of water to induce crystallization upon cooling.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals. Impurities, including the blue-colored guaiazulene, will remain in the mother liquor.

    • Collect the purified this compound crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent and allow them to dry. This process can yield this compound with a purity of >99%.

Workflow Visualization

The following diagram illustrates the complete workflow from raw plant material to purified this compound.

G plant Plant Material (e.g., Callitris intratropica) distill Steam Distillation plant->distill collect Distillate Collection (Oil + Hydrosol) distill->collect separate Phase Separation collect->separate oil Essential Oil Fraction (Crude this compound) separate->oil Organic Phase hydrosol Hydrosol (Aqueous Waste) separate->hydrosol Aqueous Phase crystallize Crude Crystallization (Cooling) oil->crystallize recrystallize Recrystallization (e.g., from Methanol) crystallize->recrystallize ~85% Purity pure Purified this compound (>99% Purity) recrystallize->pure

Caption: Workflow for the isolation and purification of this compound.

Quantitative Data & Optimization

Effective isolation requires careful control over distillation parameters. The expected yield and purity based on literature are summarized below.

Table 2: Typical Yield and Purity of this compound from Callitris intratropica

Stage Product Typical Yield (% of Distillate) Purity Reference
1 Crude Essential Oil Variable 20-30% this compound
2 Crude Crystalline Mass ~25% ~85% this compound

| 3 | Purified Crystals | - | >99% this compound | |

To maximize the yield of essential oil, several process parameters can be optimized.

Table 3: Key Parameters for Steam Distillation Optimization

Parameter Description Impact on Yield Reference
Liquid-to-Material Ratio The ratio of water (steam) to plant biomass. Affects the efficiency of heat and mass transfer. An optimal ratio prevents both charring and excessive water condensation.
Distillation Time The total duration of the distillation process. Longer times generally increase yield, but with diminishing returns as the accessible oil is depleted.
Particle Size The size of the ground plant material. Smaller particles increase surface area, improving extraction efficiency, but can lead to blockages if too fine.

| Soaking Time | Pre-soaking the material in water before distillation. | Can improve the hydration of plant tissues, facilitating the release of essential oils. | |

Application Note: Analysis of Guaiol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for the qualitative and quantitative analysis of guaiol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a sesquiterpenoid alcohol, is a significant contributor to the aromatic profile of various plants, including cannabis and guaiacum. Its accurate identification and quantification are crucial for quality control, flavor and fragrance profiling, and pharmaceutical research. The methodology detailed herein outlines the instrumental parameters for a robust and reproducible analysis, and includes representative data for the identification and quantification of this compound. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, natural product chemistry, and drug development.

Introduction

This compound, also known as champacol, is a naturally occurring sesquiterpenoid alcohol with a characteristic woody, floral aroma. It is found in the essential oils of various plants, notably guaiacum and cypress pine. As a prominent terpene in many cannabis chemovars, the analysis of this compound is of significant interest for strain identification and for understanding its potential synergistic effects with cannabinoids, often referred to as the "entourage effect". Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices.[1] This application note presents a detailed GC-MS method for the analysis of this compound.

Experimental Protocol

This protocol provides a general procedure for the GC-MS analysis of this compound. Instrument parameters may be optimized for specific matrices or instrumentation.

1. Sample Preparation:

A liquid injection method is often employed for the analysis of terpenes.[2] For solid samples, such as plant material, an extraction step is necessary.

  • Solvent Extraction:

    • Weigh a homogenized sample of the material (e.g., 100 mg of dried, ground cannabis flower).

    • Add a suitable extraction solvent (e.g., 10 mL of n-hexane or ethanol).

    • Vortex or sonicate the mixture for 20-30 minutes to ensure efficient extraction.

    • Centrifuge the sample to pellet solid material.

    • Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

    • If necessary, perform serial dilutions to bring the analyte concentration within the calibration range.

2. GC-MS Instrumentation and Parameters:

The following parameters are a starting point and can be adapted for various GC-MS systems, such as those from Agilent or Varian.[3][4][5]

  • Gas Chromatograph (GC):

    • Column: Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.40 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column like DB-5 or HP-5MS).[6][7]

    • Injection Mode: Split (e.g., 20:1 split ratio).[5]

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium or Hydrogen.[8]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[4]

    • Mass Range: m/z 40-400.

    • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Transfer Line Temperature: 280 °C.

3. Data Analysis:

  • Qualitative Analysis: Identify this compound by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The retention time should also be confirmed with a reference standard.

  • Quantitative Analysis: Create a calibration curve using certified reference standards of this compound at varying concentrations. The concentration of this compound in the sample can then be determined from this curve.

Quantitative Data

The following table summarizes representative quantitative data for the GC-MS analysis of this compound.

ParameterValueReference
Retention Time13.720 min[6]
Calibration Range0.08 - 5.12 µg/mL[6]
Molecular FormulaC₁₅H₂₆O[9][10]
Molecular Weight222.37 g/mol [3]

Mass Spectrum and Fragmentation

The mass spectrum of this compound obtained by electron ionization shows a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak ([M]⁺) is expected at m/z 222. Key fragment ions can be observed, which correspond to the loss of specific neutral fragments from the parent molecule. A detailed analysis of the fragmentation pattern is essential for confident identification, especially when co-eluting peaks are present.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Plant Material) Extraction Solvent Extraction Sample->Extraction Add Solvent Filtration Filtration Extraction->Filtration Centrifuge & Filter GC_Vial Sample in GC Vial Filtration->GC_Vial Autosampler Autosampler GC_Vial->Autosampler Injection GC Injection Autosampler->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (EI Source) Separation->Ionization Elution Mass_Analyzer Mass Analysis (Quadrupole) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Data_Acquisition Data Acquisition System Detection->Data_Acquisition Qualitative Qualitative Analysis (Spectral Matching) Data_Acquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data_Acquisition->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of this compound. The protocol can be readily implemented in analytical laboratories for the quality control of essential oils, cannabis products, and other natural product extracts. The provided instrumental parameters and workflow serve as a comprehensive guide for researchers and scientists. Further optimization may be required depending on the specific sample matrix and analytical instrumentation.

References

Application Notes and Protocols for the Structural Elucidation of Guaiol using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the structural elucidation of the sesquiterpenoid alcohol, guaiol, utilizing 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a key component in various essential oils, possesses a unique bicyclic structure with multiple stereocenters, making NMR spectroscopy an indispensable tool for its unambiguous characterization. These application notes and protocols are designed to assist researchers in obtaining and interpreting high-quality NMR data for this compound.

Introduction to this compound and the Role of NMR Spectroscopy

This compound (also known as champacol) is a natural sesquiterpenoid alcohol with the chemical formula C15H26O. Its structure features a hydroazulene skeleton, presenting a complex analytical challenge that is effectively addressed by one-dimensional (1D) and two-dimensional (2D) NMR techniques. 1H NMR provides information on the proton environment and their scalar couplings, while 13C NMR reveals the carbon framework of the molecule. Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between protons and carbons, ultimately leading to the complete and unambiguous assignment of the this compound structure.

Quantitative NMR Data for this compound

The following tables summarize the assigned 1H and 13C NMR chemical shifts for this compound. These values are critical for the verification of the isolated compound and serve as a reference for researchers in the field.

Table 1: 1H NMR Spectroscopic Data for this compound (CDCl3, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
11.95m
1.58m
1.82m
1.65m
1.75m
41.63m
55.25d2.0
62.15m
72.30m
1.55m
1.78m
1.45m
1.90m
121.22s
131.22s
140.95d7.0
151.68s

Table 2: 13C NMR Spectroscopic Data for this compound (CDCl3, 100 MHz)

PositionChemical Shift (δ, ppm)
150.5
227.8
330.9
441.2
5125.2
6142.5
745.8
826.2
939.5
1050.8
1173.5
1226.8
1326.8
1416.5
1521.4

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by column chromatography or recrystallization.

  • Solvent Selection: Use a deuterated solvent of high isotopic purity (e.g., chloroform-d, CDCl3, 99.8 atom % D).

  • Concentration: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the solvent, add a small amount.

  • Homogenization: Gently vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

1D NMR Data Acquisition
  • 1H NMR Spectroscopy:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

    • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

  • 13C NMR Spectroscopy:

    • Spectrometer: A 100 MHz or higher frequency for 13C observation.

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: 200-240 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Processing: Apply a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

2D NMR Data Acquisition
  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width (F1 and F2): 10-12 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 2-8

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width (F2 - 1H): 10-12 ppm

      • Spectral Width (F1 - 13C): 160-180 ppm

      • Number of Increments (F1): 128-256

      • Number of Scans per Increment: 4-16

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

    • Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width (F2 - 1H): 10-12 ppm

      • Spectral Width (F1 - 13C): 200-220 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 8-32

      • Long-range coupling delay optimized for 8 Hz.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described NMR experiments.

Guaiol_NMR_Workflow A 1. Isolate and Purify this compound B 2. Prepare NMR Sample (5-10 mg in 0.6 mL CDCl3) A->B C 3. Acquire 1D NMR Spectra B->C F 4. Acquire 2D NMR Spectra B->F D 1H NMR C->D Proton Environments E 13C NMR C->E Carbon Framework K Assign Proton Signals (Chemical Shift, Multiplicity, J-coupling) D->K L Assign Carbon Signals (Chemical Shift) E->L G COSY F->G H-H Correlations H HSQC F->H Direct C-H Correlations I HMBC F->I Long-Range C-H Correlations M Establish H-H Connectivity G->M N Establish C-H (1-bond) Connectivity H->N O Establish C-H (long-range) Connectivity (Assemble Fragments) I->O J 5. Data Analysis and Interpretation P 6. Propose this compound Structure J->P K->J L->J M->J N->J O->J Q 7. Verify Structure with All NMR Data P->Q

Caption: Workflow for this compound Structure Elucidation by NMR.

Signaling Pathways in 2D NMR for this compound Structure Elucidation

The following diagram illustrates the key correlations observed in 2D NMR spectra that are fundamental to piecing together the structure of this compound.

Guaiol_2D_NMR_Correlations cluster_protons Protons (1H) cluster_carbons Carbons (13C) H1 H-1 H5 H-5 H1->H5 COSY C1 C-1 H1->C1 HSQC (1J) C5 C-5 H5->C5 HSQC (1J) C6 C-6 H5->C6 HMBC (2J) H14 H-14 (CH3) H14->C1 HMBC (3J) C10 C-10 H14->C10 HMBC (2J) C14 C-14 H14->C14 HSQC (1J) H15 H-15 (CH3) H15->C5 HMBC (3J) H15->C6 HMBC (2J) C15 C-15 H15->C15 HSQC (1J) C11 C-11

Caption: Key 2D NMR Correlations for this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols and utilizing the provided reference data, researchers can confidently identify and characterize this important natural product. The application of these techniques is fundamental in natural product chemistry, quality control of essential oils, and in the development of new therapeutic agents.

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Guaiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the purification of guaiol, a sesquiterpenoid alcohol with potential therapeutic applications, using High-Performance Liquid Chromatography (HPLC). The methodology covers sample preparation from essential oils, analytical method development using Reverse-Phase HPLC (RP-HPLC), and scaling up to preparative chromatography for obtaining high-purity this compound. The provided protocols are designed to be a robust starting point for researchers in natural product chemistry and drug development.

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, such as guaiacum and cypress pine.[1] It is recognized for its characteristic woody and floral aroma and is being investigated for its potential pharmacological activities. The isolation and purification of this compound from complex essential oil matrices are crucial for its structural elucidation, pharmacological screening, and subsequent development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) offers a highly efficient and reliable method for the purification of natural products like this compound.[2][3] This document provides a detailed protocol for the purification of this compound using a reverse-phase HPLC approach.

Experimental Protocols

Sample Preparation: Extraction of this compound from Essential Oil

A preliminary extraction and fractionation are recommended to enrich the this compound content before HPLC purification.

Materials:

  • Guaiacum wood essential oil

  • Hexane

  • Silica gel for column chromatography

  • Rotary evaporator

  • Glass column

Protocol:

  • Dissolve 10 g of guaiacum wood essential oil in a minimal amount of hexane.

  • Prepare a silica gel column (e.g., 200-300 mesh) with hexane as the mobile phase.

  • Load the dissolved essential oil onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing this compound.

  • Pool the this compound-rich fractions and evaporate the solvent using a rotary evaporator to obtain an enriched extract.

  • Dissolve the enriched extract in the HPLC mobile phase for injection.

Analytical HPLC Method Development

An analytical HPLC method is first developed to optimize the separation of this compound from other components in the enriched extract.

Instrumentation and Conditions:

ParameterCondition
HPLC System A standard analytical HPLC system with a UV detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Preparative HPLC for this compound Purification

The optimized analytical method is scaled up for preparative purification.

Instrumentation and Conditions:

ParameterCondition
HPLC System A preparative HPLC system with a fraction collector.
Column C18 reverse-phase preparative column (e.g., 250 mm x 21.2 mm, 10 µm particle size).
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient Same gradient profile as the analytical method, with adjusted flow rate and run time.
Flow Rate 20 mL/min (This should be scaled appropriately based on the column dimensions).
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 1-5 mL (depending on the concentration of the enriched extract and column capacity).

Fraction Collection:

  • Collect fractions based on the retention time of the this compound peak observed in the analytical chromatogram.

  • Analyze the collected fractions for purity using the analytical HPLC method.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation

The following table summarizes the expected quantitative data from the analytical and preparative HPLC runs.

ParameterAnalytical HPLCPreparative HPLC
Column Dimensions 250 x 4.6 mm250 x 21.2 mm
Particle Size 5 µm10 µm
Flow Rate 1.0 mL/min20 mL/min
Injection Volume 10 µL1-5 mL
Expected Retention Time ~15 min~15 min
Expected Purity >98%>98%
Expected Recovery N/A>90%

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC Purification essential_oil Guaiacum Wood Essential Oil column_chromatography Silica Gel Column Chromatography essential_oil->column_chromatography enriched_extract This compound-Enriched Extract column_chromatography->enriched_extract analytical_hplc Analytical HPLC Method Development enriched_extract->analytical_hplc preparative_hplc Preparative HPLC Purification analytical_hplc->preparative_hplc fraction_analysis Purity Analysis of Collected Fractions preparative_hplc->fraction_analysis pure_this compound Purified this compound (>98%) fraction_analysis->pure_this compound

Caption: Workflow for the purification of this compound from essential oil.

Principle of HPLC Separation

hplc_principle cluster_system HPLC System cluster_separation Separation Principle mobile_phase Mobile Phase (Solvent Reservoir) pump Pump mobile_phase->pump injector Injector (Sample Introduction) pump->injector column HPLC Column (Stationary Phase) injector->column detector Detector (UV) column->detector less_polar Less Polar Components column->less_polar Elutes Later (Stronger interaction with C18 stationary phase) guaiol_node This compound column->guaiol_node Intermediate Elution more_polar More Polar Components column->more_polar Elutes Earlier (Weaker interaction with C18 stationary phase) data_system Data System (Chromatogram) detector->data_system

References

Application Notes and Protocols for Supercritical CO2 Extraction of Guaiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of guaiol from natural sources using supercritical carbon dioxide (SC-CO2) technology. This compound, a sesquiterpenoid alcohol, is a valuable bioactive compound with applications in the pharmaceutical and fragrance industries. SC-CO2 extraction offers a green and efficient alternative to traditional solvent-based methods, yielding high-purity extracts without the use of harsh chemicals.[1][2]

Introduction to Supercritical CO2 Extraction

Supercritical fluid extraction (SFE) utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Carbon dioxide is the most commonly used solvent in SFE due to its moderate critical point (31.1 °C and 73.8 bar), non-toxicity, non-flammability, and low cost. In its supercritical state, CO2 has a liquid-like density, which enhances its solvating power, and a gas-like viscosity and diffusivity, allowing for efficient penetration into the plant matrix.[2] By manipulating the temperature and pressure, the solvent strength of supercritical CO2 can be precisely controlled to selectively extract target compounds like this compound.

Potential Natural Sources for this compound Extraction

  • Guaiac Wood (Bulnesia sarmientoi) : Traditionally a primary source of this compound.

  • Agarwood (Aquilaria spp.) : Contains a complex mixture of sesquiterpenes, including this compound derivatives.

  • Patchouli (Pogostemon cablin) : The essential oil is rich in sesquiterpenes, and this compound is a known constituent.

Experimental Protocols

The following protocols are generalized based on the extraction of essential oils from this compound-containing plants. Optimization will be required to maximize the yield and purity of this compound.

Protocol 1: General Supercritical CO2 Extraction of this compound

This protocol provides a starting point for the extraction of this compound from a given plant matrix.

Materials and Equipment:

  • Dried and ground plant material (e.g., Guaiac wood, Agarwood, Patchouli leaves)

  • Supercritical fluid extractor system

  • High-purity CO2

  • Grinder

  • Analytical balance

  • Collection vials

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Sample Preparation:

    • Dry the plant material to a moisture content of 5-10%.

    • Grind the dried material to a particle size of 0.5-2 mm to increase the surface area for extraction.

    • Accurately weigh the ground plant material and load it into the extraction vessel.

  • Extraction Parameters:

    • Pressure: 100 - 300 bar

    • Temperature: 40 - 60 °C

    • CO2 Flow Rate: 10 - 30 g/min

    • Extraction Time: 1 - 4 hours

  • Extraction Process:

    • Pressurize the extraction vessel with CO2 to the desired pressure.

    • Heat the vessel to the set temperature.

    • Initiate the flow of supercritical CO2 through the extraction vessel.

    • The CO2, now containing the dissolved extract, passes into a separator.

  • Separation and Collection:

    • In the separator, reduce the pressure to allow the CO2 to return to its gaseous state, causing the extract to precipitate.

    • Collect the extract from the separator into a pre-weighed collection vial.

    • The CO2 can be recycled back into the system.

  • Analysis:

    • Analyze the chemical composition of the extract using GC-MS to determine the concentration of this compound.

Protocol 2: Optimized Supercritical CO2 Extraction of Sesquiterpenes from Patchouli

This protocol is based on studies optimizing the extraction of patchouli oil, which contains this compound.

Materials and Equipment:

  • Same as Protocol 1, with a focus on dried patchouli leaves.

Procedure:

  • Sample Preparation:

    • Follow the same procedure as in Protocol 1.

  • Optimized Extraction Parameters:

    • For maximum oil yield:

      • Pressure: ~146 atm (~148 bar)

      • Temperature: 38 °C

      • Time: 74 minutes

    • For maximum patchouli alcohol content (a related sesquiterpene alcohol):

      • Pressure: ~135 atm (~137 bar)

      • Temperature: 41.45 °C

      • Time: 252.62 minutes

  • Extraction, Separation, and Analysis:

    • Follow the same procedures as in Protocol 1.

Data Presentation

The following tables summarize quantitative data from studies on the supercritical CO2 extraction of essential oils from plants known to contain this compound or related compounds. Note that these values are for the overall extract yield or the concentration of major components, and not specifically for this compound, unless stated.

Table 1: Supercritical CO2 Extraction Parameters for Agarwood Oil

Pressure (bar)Temperature (°C)Extraction Time (h)Yield (% w/w)Source
100 - 13030 - 601.0 - 6.0Not specified[3]
6008530.47[4]
24035Not specifiedNot specified[5][6]

Table 2: Supercritical CO2 Extraction Parameters for Patchouli Oil

Pressure (MPa)Temperature (°C)Yield (% w/w)Major Components IdentifiedSource
10 - 3040 - 80up to 12.41Patchouli alcohol, δ-Guaiene, Seychellene[7]
~14.838~6.41Patchouli alcohol[8]
~13.741.45Not specifiedPatchouli alcohol (maximized)[8]

Mandatory Visualizations

Diagram 1: General Workflow for Supercritical CO2 Extraction of this compound

G cluster_prep Sample Preparation cluster_extraction Supercritical CO2 Extraction cluster_separation Separation & Collection cluster_analysis Analysis raw_material Raw Plant Material (e.g., Guaiac Wood) grinding Grinding raw_material->grinding loading Loading into Extraction Vessel grinding->loading extraction_vessel Extraction Vessel loading->extraction_vessel co2_source CO2 Source pump High-Pressure Pump co2_source->pump heater Heater pump->heater heater->extraction_vessel separator Separator extraction_vessel->separator collection This compound-Rich Extract separator->collection co2_recycle CO2 Recycle separator->co2_recycle gcms GC-MS Analysis collection->gcms co2_recycle->pump

Caption: Workflow of this compound extraction using supercritical CO2.

Diagram 2: Logical Relationship of Parameters in Supercritical CO2 Extraction

G cluster_params Controllable Parameters cluster_effects Primary Effects cluster_outcomes Extraction Outcomes Pressure Pressure SolventDensity Solvent Density Pressure->SolventDensity Temperature Temperature Temperature->SolventDensity SoluteVaporPressure Solute Vapor Pressure Temperature->SoluteVaporPressure Time Extraction Time GuaiolYield This compound Yield Time->GuaiolYield FlowRate CO2 Flow Rate FlowRate->GuaiolYield SolventDensity->GuaiolYield Selectivity Selectivity SolventDensity->Selectivity SoluteVaporPressure->GuaiolYield

Caption: Key parameter relationships in SC-CO2 extraction.

Concluding Remarks

Supercritical CO2 extraction is a highly promising technique for obtaining high-purity this compound from natural sources. The selectivity and efficiency of the process can be fine-tuned by optimizing key parameters such as pressure, temperature, and extraction time. While the provided protocols offer a solid foundation, further research and optimization are necessary to maximize the yield and purity of this compound specifically. The use of SC-CO2 aligns with the principles of green chemistry, offering an environmentally friendly and efficient method for the production of valuable bioactive compounds for the pharmaceutical and other industries.

References

Guaiol as an Analytical Standard in Phytochemical Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiol, a bicyclic sesquiterpenoid alcohol, is a naturally occurring phytochemical found in the essential oils of various plants, including guaiacum wood (Bulnesia sarmientoi) and cypress pine (Callitris species)[1]. Its stable, crystalline nature and high purity when synthesized or purified make it an excellent candidate for use as an analytical standard in phytochemical analysis. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the qualitative and quantitative analysis of plant extracts and essential oils using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Specifications

This compound is commercially available as a certified reference material (CRM). It is essential to use a well-characterized standard with a certificate of analysis (CoA) to ensure the accuracy and reliability of analytical results.

Table 1: Physicochemical Properties of (-)-Guaiol Analytical Standard

PropertyValueReference
Synonym(s) (3R,6S,10S)-6,10,α,α-Tetramethylbicyclo[5.3.0]dec-1(7)-ene-3-methanol, Champacol--INVALID-LINK--
Molecular Formula C₁₅H₂₆O--INVALID-LINK--
Molecular Weight 222.37 g/mol --INVALID-LINK--
Appearance White crystalline solid--INVALID-LINK--
Melting Point 92 °C--INVALID-LINK--
Purity (Assay) ≥98% (GC), ≥99.0% (HPLC)--INVALID-LINK--, --INVALID-LINK--
Storage Temperature 2-8°C--INVALID-LINK--
Solubility Soluble in organic solvents such as ethanol, methanol, and acetonitrile.General Chemical Knowledge

Application Notes

This compound is particularly useful as a reference standard for the quantification of other sesquiterpenes and related compounds in complex phytochemical mixtures. Its use as an internal or external standard can correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements.

Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is well-suited for GC-MS analysis due to its volatility and thermal stability. It can be used to quantify other sesquiterpenes in essential oils and plant extracts. When choosing an internal standard for GC-MS, it is ideal to select a compound that is not naturally present in the sample, has a similar chemical structure and retention time to the analytes of interest, and does not co-elute with other components.

High-Performance Liquid Chromatography (HPLC)

In HPLC, this compound can be used as an external standard for the quantification of non-volatile or thermally labile compounds that are not suitable for GC analysis. A calibration curve is constructed by plotting the peak area of this compound standards at different concentrations against their known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.

Experimental Protocols

Protocol 1: Quantification of Sesquiterpenes in a Plant Extract using GC-MS with this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the quantification of sesquiterpenes in a plant extract.

1. Materials and Reagents:

  • (-)-Guaiol analytical standard (≥98% purity)

  • Plant extract (e.g., essential oil)

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Microsyringes

2. Standard Preparation:

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.

  • Calibration Standards: Prepare a series of calibration standards by spiking a known amount of the target analyte(s) and a fixed amount of the this compound IS stock solution into hexane. A typical concentration range for the analytes could be 1-100 µg/mL, with the this compound IS concentration held constant at 20 µg/mL.

3. Sample Preparation:

  • Accurately weigh approximately 50 mg of the plant extract and dissolve it in 10 mL of hexane.

  • Add a known amount of the this compound IS stock solution to the sample solution (e.g., to achieve a final IS concentration of 20 µg/mL).

  • Dry the solution over anhydrous sodium sulfate and filter through a 0.45 µm syringe filter.

4. GC-MS Analysis:

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp to 240°C at 3°C/min, and hold for 10 min.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of 40-400 m/z.

  • Injection Volume: 1 µL

5. Data Analysis:

  • Identify the peaks of the analytes and the this compound internal standard based on their retention times and mass spectra.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of the analyte in the sample using the calibration curve.

Table 2: Method Validation Parameters for GC-MS Analysis of Sesquiterpenes

ParameterTypical ValueReference
Linearity (R²) > 0.995--INVALID-LINK--
Limit of Detection (LOD) 0.01 - 0.1 µg/mL--INVALID-LINK--
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL--INVALID-LINK--
Recovery 85 - 115%--INVALID-LINK--
Precision (RSD) < 15%--INVALID-LINK--
Protocol 2: Quantification of a Phytochemical using HPLC-DAD with this compound as an External Standard

This protocol describes the use of this compound as an external standard for the quantification of a target phytochemical in a plant extract.

1. Materials and Reagents:

  • (-)-Guaiol analytical standard (≥99.0% purity)

  • Plant extract

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a Diode Array Detector (DAD) and a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

2. Standard Preparation:

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with methanol to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3. Sample Preparation:

  • Accurately weigh an appropriate amount of the plant extract and dissolve it in a known volume of methanol.

  • The solution may require sonication or vortexing to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC-DAD Analysis:

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid (if needed). A typical gradient could be: 0-5 min, 10% A; 5-20 min, 10-90% A; 20-25 min, 90% A; 25-30 min, 10% A.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength appropriate for the analyte. For this compound, this is typically around 210 nm.

  • Injection Volume: 10 µL

5. Data Analysis:

  • Identify the peak of the analyte in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

Table 3: Method Validation Parameters for HPLC-DAD Analysis

ParameterTypical ValueReference
Linearity (R²) > 0.999--INVALID-LINK--
Limit of Detection (LOD) 0.01 - 0.5 µg/mL--INVALID-LINK--
Limit of Quantitation (LOQ) 0.03 - 1.5 µg/mL--INVALID-LINK--
Recovery 95 - 105%--INVALID-LINK--
Precision (RSD) < 5%--INVALID-LINK--

Visualizations

Experimental Workflow for Phytochemical Quantification

The following diagram illustrates the general workflow for quantifying phytochemicals in a plant extract using an analytical standard like this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation (this compound) Chromatography Chromatographic Separation (GC-MS or HPLC) StandardPrep->Chromatography SamplePrep Sample Preparation (Plant Extract) SamplePrep->Chromatography PeakIntegration Peak Identification & Integration Chromatography->PeakIntegration Calibration Calibration Curve Construction PeakIntegration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: General workflow for phytochemical analysis using an analytical standard.

Signaling Pathways Modulated by this compound

Recent research has indicated that this compound possesses anti-cancer properties and can modulate specific cellular signaling pathways.

1. Inhibition of STAT3 Signaling Pathway in Lung Cancer

This compound has been shown to inhibit the epithelial-mesenchymal transition (EMT) in lung cancer by suppressing the M2 macrophage-mediated STAT3 signaling pathway[2].

STAT3_Pathway M2_Macrophage M2 Macrophage IL10 IL-10 M2_Macrophage->IL10 secretes This compound This compound This compound->M2_Macrophage inhibits STAT3 STAT3 Activation IL10->STAT3 EMT Epithelial-Mesenchymal Transition (EMT) STAT3->EMT Cancer_Progression Cancer Progression & Metastasis EMT->Cancer_Progression mTOR_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits mTORC2->Autophagy inhibits Cell_Death Autophagic Cell Death in NSCLC Autophagy->Cell_Death

References

Application Notes: The Role and Analysis of Guaiol in In Vitro Non-Small Cell Lung Cancer (NSCLC) Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Guaiol, a natural sesquiterpenoid alcohol found in the essential oils of various plants, has demonstrated notable antitumor properties.[1][2] In the context of non-small cell lung cancer (NSCLC), which accounts for approximately 80-85% of all lung cancers, this compound presents a promising avenue for therapeutic research.[1] In vitro studies are crucial for elucidating the mechanisms by which this compound exerts its effects on cancer cells. These assays allow for a controlled investigation of its impact on cell viability, apoptosis, cell cycle progression, and underlying molecular signaling pathways. This document provides detailed application notes and protocols for studying the effects of this compound on NSCLC cell lines.

Mechanism of Action of this compound in NSCLC

Research indicates that this compound inhibits the growth of NSCLC cells by inducing apoptosis and cell cycle arrest.[1] The primary mechanism involves the induction of autophagy, which leads to the degradation of RAD51, a key protein in homologous recombination repair.[1][2] This reduction in RAD51 results in an accumulation of DNA double-strand breaks (DSBs), subsequently triggering apoptosis.[1][3] Furthermore, this compound has been shown to modulate critical cell survival pathways, including the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer.[4][5][6]

Guaiol_Mechanism cluster_0 This compound's Primary Action cluster_1 Signaling Pathway Inhibition This compound This compound Autophagy Induces Autophagy This compound->Autophagy PI3K PI3K This compound->PI3K Akt Akt This compound->Akt mTOR mTOR This compound->mTOR RAD51_deg RAD51 Degradation Autophagy->RAD51_deg via lysosome DSBs DNA Double-Strand Breaks (DSBs) RAD51_deg->DSBs leads to Apoptosis Apoptosis DSBs->Apoptosis triggers PI3K->Akt Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: this compound's dual mechanism in NSCLC cells.

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound has been quantified in various NSCLC cell lines, demonstrating a selective inhibitory effect on cancer cells over normal lung cells.

Table 1: Inhibitory Concentration (IC50) of this compound on Lung Cell Lines

Cell Line Cell Type IC50 Value (µM) Citation
A549 NSCLC (Adenocarcinoma) 121.7 [1][7]
H1299 NSCLC (Adenocarcinoma) 211.5 [1][7]

| BEAS-2B | Normal Lung Epithelium | 297.1 |[1][7] |

Table 2: Qualitative Summary of this compound's Cellular Effects

Assay Observed Effect Target Cell Lines Citation
Apoptosis Assay Concentration-dependent increase in early and late apoptosis. A549, H1299 [1][7]
Cell Cycle Analysis Significant arrest of cells in the S phase. A549, H1299 [1][7]
Protein Expression Downregulation of RAD51. A549, H1299 [1]

| Protein Expression | Inhibition of PI3K/Akt/mTOR pathway proteins. | A549 |[4][5] |

Experimental Workflow

A typical workflow for assessing the in vitro efficacy of this compound on NSCLC cells involves a series of sequential and parallel assays.

Experimental_Workflow cluster_assays Functional & Mechanistic Assays start Start: Culture NSCLC Cells (e.g., A549, H1299) treat Treat cells with varying concentrations of this compound start->treat viability Cell Viability Assay (CCK8 / MTT) treat->viability apoptosis Apoptosis Assay (Annexin V / PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western_blot Western Blot Analysis (Protein Expression) treat->western_blot end Data Analysis & Conclusion viability->end apoptosis->end cell_cycle->end western_blot->end

Caption: Standard workflow for in vitro analysis of this compound.

Experimental Protocols

Cell Viability Assay (MTT/CCK8 Protocol)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • NSCLC cell lines (e.g., A549, H1299)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 solution[8][9]

  • DMSO (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours.

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10] Afterwards, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • For CCK8: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours.

  • Measurement: Read the absorbance on a microplate reader. For MTT, the wavelength is 570 nm.[10] For CCK8, it is 450 nm.

  • Analysis: Calculate the cell viability percentage relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound, collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[12] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and control cells

  • Cold PBS

  • 70% cold ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.[13] Fix for at least 2 hours at -20°C.[13]

  • Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cells in 0.5 mL of PI staining solution.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Apoptotic cells may appear as a sub-G1 peak.[15]

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins to confirm the mechanism of action of this compound (e.g., RAD51, cleaved caspases, PI3K/Akt/mTOR pathway proteins).

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-RAD51, anti-cleaved-caspase-3, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the harvested cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[16]

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[16]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands can be quantified using densitometry software.

References

In Vivo Animal Models for Assessing the Therapeutic Potential of Guaiol: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing in vivo animal models to test the therapeutic effects of guaiol, a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants. These guidelines are intended to assist researchers in designing and executing preclinical studies to evaluate the anti-inflammatory, analgesic, neuroprotective, and antioxidant properties of this compound.

Anti-inflammatory Effects of this compound

This compound has demonstrated potential as an anti-inflammatory agent. Animal models are crucial for validating this activity and elucidating the underlying mechanisms.

Carrageenan-Induced Paw Edema in Rodents

This widely used model assesses acute inflammation. Carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.

Experimental Protocol:

  • Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Control Group: Receives the vehicle (e.g., 1% Tween 80 in saline).

    • This compound-Treated Groups: Receive varying doses of this compound (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).

    • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Administer this compound, vehicle, or the standard drug 60 minutes before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Data are typically expressed as the mean ± SEM. Statistical analysis is performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test).

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Control (Vehicle) -Data to be obtained-
This compound 10Data to be obtainedData to be obtained
This compound 25Data to be obtainedData to be obtained
This compound 50Data to be obtainedData to be obtained
Indomethacin 10Data to be obtainedData to be obtained
Lipopolysaccharide (LPS)-Induced Inflammation Model

This model mimics systemic inflammation induced by bacterial endotoxins. LPS administration triggers the release of pro-inflammatory cytokines.

Experimental Protocol:

  • Animals: C57BL/6 mice (8-10 weeks old) are commonly used.

  • Grouping: Similar to the carrageenan model, with groups for vehicle, this compound (various doses), and a positive control (e.g., Dexamethasone, 1 mg/kg, i.p.).

  • Procedure:

    • Administer this compound or vehicle 1 hour before LPS challenge.

    • Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).

    • Collect blood samples via cardiac puncture at specific time points (e.g., 2, 6, 24 hours) after LPS injection.

    • Harvest tissues (e.g., lungs, liver, brain) for further analysis.

  • Data Analysis:

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or tissue homogenates using ELISA kits.

    • Perform histological analysis of tissues to assess inflammatory cell infiltration.

    • Analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) in tissues using Western blotting or RT-PCR.

Data Presentation:

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) at 2h (Mean ± SEM)Serum IL-6 (pg/mL) at 2h (Mean ± SEM)
Control (Vehicle) -Data to be obtainedData to be obtained
LPS Control -Data to be obtainedData to be obtained
LPS + this compound 10Data to be obtainedData to be obtained
LPS + this compound 25Data to be obtainedData to be obtained
LPS + this compound 50Data to be obtainedData to be obtained
LPS + Dexamethasone 1Data to be obtainedData to be obtained

Signaling Pathway:

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription This compound This compound This compound->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Analgesic Effects of this compound

This compound's potential analgesic properties can be evaluated using models of nociception that assess both peripheral and central pain pathways.

Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity. Intraperitoneal injection of acetic acid causes irritation of the peritoneal lining, leading to characteristic writhing movements.

Experimental Protocol:

  • Animals: Swiss albino mice (20-25 g).

  • Grouping: Animals are divided into groups (n=6-8) for vehicle, this compound (e.g., 25, 50, 100 mg/kg, p.o.), and a positive control (e.g., Aspirin, 100 mg/kg, p.o.).

  • Procedure:

    • Administer this compound, vehicle, or standard drug 30-60 minutes before the acetic acid injection.

    • Inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg).

    • Immediately after the injection, place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-15 minutes.

  • Data Analysis:

    • Calculate the percentage of analgesic activity using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Number of Writhes (Mean ± SEM)% Inhibition
Control (Vehicle) -Data to be obtained-
This compound 25Data to be obtainedData to be obtained
This compound 50Data to be obtainedData to be obtained
This compound 100Data to be obtainedData to be obtained
Aspirin 100Data to be obtainedData to be obtained
Hot Plate Test

This method assesses central analgesic activity by measuring the reaction time of an animal to a thermal stimulus.

Experimental Protocol:

  • Animals: Swiss albino mice (20-25 g).

  • Apparatus: A hot plate analgesia meter with the temperature maintained at 55 ± 0.5°C.

  • Grouping: Similar to the writhing test, with a positive control such as Morphine (5 mg/kg, i.p.).

  • Procedure:

    • Gently place each mouse on the hot plate and start a stopwatch.

    • Record the latency to the first sign of nociception (e.g., licking of the hind paws, jumping).

    • A cut-off time of 30-60 seconds is set to prevent tissue damage.

    • Administer this compound, vehicle, or the standard drug.

    • Measure the reaction time at 30, 60, 90, and 120 minutes post-administration.

  • Data Analysis: An increase in the latency time compared to the control group indicates central analgesic activity.

Data Presentation:

Treatment GroupDose (mg/kg)Reaction Time (seconds) at 60 min (Mean ± SEM)
Control (Vehicle) -Data to be obtained
This compound 25Data to be obtained
This compound 50Data to be obtained
This compound 100Data to be obtained
Morphine 5Data to be obtained

Neuroprotective Effects of this compound

Animal models of neurodegenerative diseases and neuroinflammation are employed to investigate the neuroprotective potential of this compound.

Scopolamine-Induced Amnesia Model

This model is used to evaluate the potential of compounds to ameliorate cognitive deficits. Scopolamine, a muscarinic receptor antagonist, induces transient memory impairment.

Experimental Protocol:

  • Animals: Male Wistar rats or Swiss albino mice.

  • Behavioral Tests: Morris water maze, Y-maze, or novel object recognition test.

  • Grouping:

    • Control: Vehicle administration.

    • Scopolamine Control: Scopolamine (1 mg/kg, i.p.).

    • This compound + Scopolamine: this compound (various doses) administered before scopolamine.

    • Positive Control + Scopolamine: A standard nootropic drug (e.g., Piracetam, 200 mg/kg, p.o.).

  • Procedure (Morris Water Maze Example):

    • Acquisition Phase: Train the animals to find a hidden platform in a circular pool of water for 4-5 days.

    • Treatment: Administer this compound or vehicle for a specified period (e.g., 7-14 days).

    • Induction of Amnesia: On the test day, administer scopolamine 30 minutes before the probe trial.

    • Probe Trial: Remove the platform and allow the animal to swim for 60-120 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the time spent in the target quadrant between the different groups. Biochemical analysis of brain tissue (e.g., acetylcholinesterase activity) can also be performed.

Data Presentation:

Treatment GroupDose (mg/kg)Time in Target Quadrant (s) (Mean ± SEM)
Control -Data to be obtained
Scopolamine 1Data to be obtained
Scopolamine + this compound 25Data to be obtained
Scopolamine + this compound 50Data to be obtained
Scopolamine + Piracetam 200Data to be obtained

G Start Start Acclimatize Acclimatize Animals Start->Acclimatize Group Randomly Group Animals Acclimatize->Group Train Train in Morris Water Maze (Acquisition Phase) Group->Train Treat Administer this compound/Vehicle Train->Treat Induce Induce Amnesia with Scopolamine Treat->Induce Test Probe Trial (Measure Time in Target Quadrant) Induce->Test Analyze Data Analysis Test->Analyze End End Analyze->End

Caption: Experimental workflow for the scopolamine-induced amnesia model using the Morris water maze.

Antioxidant Effects of this compound

The antioxidant capacity of this compound can be determined by measuring its effect on oxidative stress markers in vivo.

Experimental Protocol:

  • Animals: Wistar rats or Swiss albino mice.

  • Induction of Oxidative Stress (Optional): Oxidative stress can be induced by administering agents like carbon tetrachloride (CCl4) or D-galactose.

  • Grouping:

    • Control Group.

    • Oxidative Stress Control Group (if applicable).

    • This compound-Treated Groups.

  • Procedure:

    • Administer this compound for a specific duration.

    • At the end of the treatment period, sacrifice the animals and collect blood and tissues (e.g., liver, brain).

    • Prepare tissue homogenates.

  • Data Analysis:

    • Enzyme Assays: Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in tissue homogenates using commercially available kits.

    • Lipid Peroxidation Assay: Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Data Presentation:

Treatment GroupDose (mg/kg)Liver SOD Activity (U/mg protein)Liver CAT Activity (U/mg protein)Liver GPx Activity (U/mg protein)Liver MDA Levels (nmol/mg protein)
Control -Data to be obtainedData to be obtainedData to be obtainedData to be obtained
Oxidative Stress -Data to be obtainedData to be obtainedData to be obtainedData to be obtained
Oxidative Stress + this compound 25Data to be obtainedData to be obtainedData to be obtainedData to be obtained
Oxidative Stress + this compound 50Data to be obtainedData to be obtainedData to be obtainedData to be obtained

G ROS Reactive Oxygen Species (ROS) Lipid Lipid Peroxidation ROS->Lipid CellDamage Cellular Damage ROS->CellDamage MDA Malondialdehyde (MDA) Lipid->MDA MDA->CellDamage This compound This compound This compound->ROS Scavenges SOD SOD This compound->SOD Upregulates CAT CAT This compound->CAT Upregulates GPx GPx This compound->GPx Upregulates

Caption: Proposed antioxidant mechanism of this compound.

Disclaimer: The quantitative data presented in the tables are placeholders and should be replaced with actual experimental results. The provided protocols are general guidelines and may require optimization based on specific experimental conditions and institutional guidelines.

Techniques for microbial transformation of guaiol to produce new metabolites.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial transformation of the sesquiterpenoid alcohol guaiol. This process leverages the metabolic machinery of various fungal species to introduce chemical modifications to the this compound scaffold, leading to the production of novel metabolites with potential applications in drug discovery and development.

Introduction

This compound, a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, possesses a unique bicyclic structure that makes it an attractive starting material for the synthesis of new bioactive compounds. Microbial transformation offers an efficient and environmentally friendly alternative to traditional chemical synthesis for modifying complex natural products like this compound. Fungi, in particular, are well-equipped with a diverse array of enzymes, such as cytochrome P450 monooxygenases, that can catalyze regio- and stereoselective hydroxylation and oxidation reactions. This biocatalytic approach enables the generation of a library of new this compound derivatives that can be screened for various biological activities.

Microorganisms and Resulting Metabolites

Several fungal species have been successfully employed for the biotransformation of (-)-guaiol. The primary transformations observed are hydroxylation and oxidation at various positions on the this compound skeleton. Below is a summary of the reported transformations.

MicroorganismMetabolite(s) ProducedType of TransformationReference
Rhizopus stolonifer1-guaiene-9β,11-diolDihydroxylation[1]
Cunninghamella elegans1-guaiene-3β,11-diol, 1(5)-guaiene-3β,9α,11-triolMono- and Dihydroxylation[1]
Macrophomina phaseolina1(5)-guaien-11-ol-6-one, 1-guaien-11-ol-3-oneOxidation (Ketone formation)[1]
Eurotium rubrumPancherioneOxidation[2]

Experimental Workflow

The general workflow for the microbial transformation of this compound involves several key steps, from inoculum preparation to the isolation and identification of metabolites.

Experimental Workflow for this compound Biotransformation cluster_prep Preparation cluster_ferm Fermentation cluster_proc Processing cluster_analysis Analysis Inoculum_Prep Inoculum Preparation Fermentation Fermentation & Substrate Addition Inoculum_Prep->Fermentation Media_Prep Media Preparation Media_Prep->Fermentation Incubation Incubation Fermentation->Incubation Extraction Extraction of Metabolites Incubation->Extraction Purification Purification Extraction->Purification Analysis Structural Elucidation Purification->Analysis

General experimental workflow for this compound biotransformation.

Detailed Experimental Protocols

The following protocols are generalized based on established methods for the fungal biotransformation of sesquiterpenes and can be adapted for the specific microorganisms mentioned. Optimization of parameters such as substrate concentration, incubation time, and media composition may be required to maximize the yield of desired metabolites.

Protocol 1: General Procedure for Fungal Biotransformation of this compound

1. Inoculum Preparation:

  • Fungal Strain: Rhizopus stolonifer, Cunninghamella elegans, or Macrophomina phaseolina.

  • Growth Medium: Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA).

  • Procedure:

    • Aseptically transfer a small piece of the fungal mycelium onto a fresh agar plate.

    • Incubate at 25-28°C for 5-7 days, or until sufficient growth is observed.

    • For liquid pre-culture, inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile Sabouraud Dextrose Broth (SDB) with a few agar plugs of the mature fungal culture.

    • Incubate the liquid culture on a rotary shaker at 150 rpm and 25-28°C for 48-72 hours.

2. Fermentation and Substrate Addition:

  • Fermentation Medium: Czapek-Dox Broth or a suitable medium for the selected fungus. A typical Czapek-Dox medium consists of (g/L): Sucrose 30.0, NaNO₃ 2.0, K₂HPO₄ 1.0, MgSO₄·7H₂O 0.5, KCl 0.5, FeSO₄·7H₂O 0.01.

  • Procedure:

    • Inoculate 1 L Erlenmeyer flasks, each containing 500 mL of the fermentation medium, with 10% (v/v) of the liquid pre-culture.

    • Incubate the flasks on a rotary shaker at 150 rpm and 25-28°C for 48 hours.

    • Prepare a stock solution of (-)-guaiol in a suitable solvent such as ethanol or acetone (e.g., 100 mg/mL).

    • Add the this compound solution to the fungal cultures to a final concentration of 0.1-0.5 mg/mL. It is advisable to run a substrate control (this compound in sterile medium) and a culture control (fungal culture without this compound).

3. Incubation and Monitoring:

  • Continue the incubation under the same conditions for an additional 7-14 days.

  • Monitor the transformation process by periodically taking small aliquots of the culture, extracting them with an equal volume of ethyl acetate, and analyzing the organic extract by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

4. Extraction of Metabolites:

  • After the incubation period, separate the mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Extract the mycelium separately by soaking it in the same solvent and then filtering.

  • Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude extract.

5. Purification and Identification of Metabolites:

  • Purify the crude extract using column chromatography on silica gel with a gradient of n-hexane and ethyl acetate.

  • Monitor the fractions by TLC.

  • Combine fractions containing the same compound and further purify if necessary, using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).

  • Elucidate the structures of the purified metabolites using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Metabolic Pathway

The biotransformation of this compound by these fungi primarily involves oxidation reactions, which are often catalyzed by cytochrome P450 monooxygenases. These enzymes activate molecular oxygen and insert one oxygen atom into the substrate. The initial step is typically a hydroxylation reaction, which can be followed by further oxidation to a ketone.

This compound Metabolic Pathway This compound (-)-Guaiol Hydroxylated_this compound Hydroxylated this compound (e.g., 1-guaiene-9β,11-diol) This compound->Hydroxylated_this compound Hydroxylation (Cytochrome P450) Oxidized_this compound Oxidized this compound (e.g., 1(5)-guaien-11-ol-6-one) Hydroxylated_this compound->Oxidized_this compound Oxidation (Dehydrogenase)

Generalized metabolic pathway of this compound transformation.

Conclusion

The microbial transformation of this compound presents a powerful strategy for generating novel, structurally diverse molecules. The protocols and information provided herein serve as a foundational guide for researchers to explore the biocatalytic potential of fungi for the production of new metabolites from this compound. Further optimization of reaction conditions and screening of a wider range of microorganisms could lead to the discovery of additional novel and potentially bioactive compounds.

References

Assaying the Antibacterial Activity of Guaiol Against Staphylococcus aureus: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiol, a natural sesquiterpenoid alcohol found in the essential oils of various plants, including guaiacum and cypress pine, has demonstrated promising antimicrobial properties. This document provides detailed application notes and experimental protocols for assessing the antibacterial activity of this compound against Staphylococcus aureus, a significant human pathogen responsible for a wide range of clinical infections. These guidelines are intended to assist researchers in the systematic evaluation of this compound as a potential therapeutic agent.

Data Presentation

The following tables summarize the available quantitative data on the antibacterial activity of essential oils containing this compound against Staphylococcus aureus. It is important to note that data for pure this compound is limited, and these values should be considered indicative.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an Essential Oil Containing this compound against Staphylococcus aureus

CompoundThis compound Content (%)Strain(s)MIC (µg/mL)MBC (µg/mL)Reference
Myrtus pilosa Essential Oil13.17S. aureus510 - 20[1]

Note: This data is for an essential oil and not for purified this compound. Further testing on pure this compound is required to determine its precise MIC and MBC values.

Mechanism of Action

The primary antibacterial mechanism of terpene alcohols, such as this compound, is believed to be the disruption of the bacterial cell membrane's integrity.[2][3][4] This action leads to increased permeability, leakage of essential intracellular components like potassium ions, and ultimately, cell death.[2][3][4]

cluster_this compound This compound cluster_membrane Staphylococcus aureus Cell Membrane cluster_effects Cellular Effects This compound This compound Disruption Membrane Disruption This compound->Disruption Interacts with Membrane Lipid Bilayer Proteins Membrane Proteins Permeability Increased Permeability Disruption->Permeability Leakage Leakage of K+ ions and other components Permeability->Leakage Death Cell Death Leakage->Death cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare S. aureus inoculum (0.5 McFarland) C Inoculate this compound dilutions with S. aureus A->C B Prepare serial dilutions of this compound in broth B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E F Plate samples from clear wells onto agar E->F G Incubate agar plates at 37°C for 24 hours F->G H Determine MBC (lowest concentration with no bacterial growth) G->H cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis A Prepare S. aureus culture to log phase B Add this compound at different concentrations (e.g., 1x, 2x, 4x MIC) A->B C Take aliquots at various time points (0, 2, 4, 8, 24h) B->C D Perform serial dilutions and plate on agar C->D E Incubate plates and count CFU/mL D->E F Plot log10 CFU/mL vs. time E->F cluster_inhibition Biofilm Inhibition cluster_eradication Biofilm Eradication cluster_quantification Quantification A Add S. aureus and this compound to microplate B Incubate for 24h to allow biofilm formation A->B E Wash wells to remove planktonic cells B->E C Form S. aureus biofilm for 24h D Add this compound to pre-formed biofilm and incubate for 24h C->D D->E F Stain biofilm with crystal violet E->F G Solubilize stain and measure absorbance F->G cluster_setup Assay Setup cluster_incubation Incubation and Reading cluster_analysis Data Analysis A Prepare serial dilutions of this compound (horizontally) C Inoculate with S. aureus and incubate for 18-24h A->C B Prepare serial dilutions of Antibiotic (vertically) B->C D Determine MIC of each compound alone and in combination C->D E Calculate Fractional Inhibitory Concentration (FIC) Index D->E F Interpret synergy (FICI ≤ 0.5) E->F

References

Application Notes: Evaluating the Antioxidant Potential of Guaiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiol, a bicyclic sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O, is a naturally occurring compound found in the essential oils of various plants, including guaiacum and cypress pine.[1] Emerging research has highlighted its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and notably, antioxidant activities.[2][3] Antioxidants are crucial for mitigating the detrimental effects of oxidative stress, a state implicated in the pathogenesis of numerous diseases. By neutralizing reactive oxygen species (ROS), antioxidants can protect cells from damage to lipids, proteins, and DNA.

These application notes provide detailed protocols for the evaluation of the antioxidant potential of this compound using established in vitro and cellular assays. The methodologies for 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are described in detail. Additionally, a protocol for the Cellular Antioxidant Activity (CAA) assay is provided to assess the bioavailability and efficacy of this compound in a cellular context.

Data Presentation

The antioxidant capacity of a compound is often expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. While specific IC₅₀ values for pure this compound are not extensively documented in publicly available literature, the following table presents representative data for extracts containing sesquiterpenoids, including this compound, to provide an expected range of activity.

AssayTest SubstanceIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)
DPPH Cannabis sativa essential oil (containing this compound)21.68 ± 1.71--
ABTS Mexican Propolis Extract67.9Trolox6.3
FRAP Cannabis sativa aqueous extract57.29 ± 6.7--

Note: The data presented are for extracts and not purified this compound. The actual IC₅₀ of this compound may vary and should be determined experimentally.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound standard solution (in methanol or ethanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)

  • Methanol or ethanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 2.4 mg in 100 mL methanol). Dilute this stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

  • Prepare a series of dilutions of the this compound standard solution and the positive control in methanol.

  • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of the this compound dilutions or the positive control.

  • For the blank, add 100 µL of methanol to 100 µL of the DPPH working solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.

Materials:

  • This compound standard solution (in a suitable solvent)

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate buffered saline (PBS) or ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•⁺) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the this compound standard solution and the positive control.

  • In a 96-well microplate, add 20 µL of the this compound dilutions or the positive control to 180 µL of the diluted ABTS•⁺ solution.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

  • Calculate the percentage of ABTS•⁺ scavenging activity using the formula provided for the DPPH assay.

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Materials:

  • This compound standard solution

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Prepare a series of dilutions of the this compound standard solution and the standard (FeSO₄ or Trolox).

  • In a 96-well microplate, add 20 µL of the this compound dilutions or the standard to 180 µL of the FRAP working solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm using a microplate reader.

  • Create a standard curve using the absorbance values of the FeSO₄ or Trolox standards.

  • Express the FRAP value of this compound as µM Fe(II) equivalents or Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells, induced by a peroxyl radical generator.[4][5]

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) (peroxyl radical initiator)

  • Quercetin (positive control)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well black microplate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Remove the medium and wash the cells with PBS.

  • Treat the cells with various concentrations of this compound and the positive control (quercetin) along with 25 µM DCFH-DA in treatment medium for 1 hour.

  • Wash the cells with PBS.

  • Add 600 µM AAPH solution to each well to induce oxidative stress.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Calculate the area under the curve for fluorescence versus time.

  • Determine the CAA value using the following equation: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

  • Express the results as micromoles of quercetin equivalents per 100 micromoles of this compound.

Visualizations

experimental_workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay cluster_CAA CAA Assay d1 Prepare this compound & Control Dilutions d2 Add DPPH Solution d1->d2 d3 Incubate (30 min, Dark) d2->d3 d4 Measure Absorbance (517 nm) d3->d4 a1 Prepare this compound & Control Dilutions a2 Add ABTS•⁺ Solution a1->a2 a3 Incubate (6 min) a2->a3 a4 Measure Absorbance (734 nm) a3->a4 f1 Prepare this compound & Standard Dilutions f2 Add FRAP Reagent f1->f2 f3 Incubate (30 min, 37°C) f2->f3 f4 Measure Absorbance (593 nm) f3->f4 c1 Cell Seeding & Incubation c2 Treat with this compound & DCFH-DA c1->c2 c3 Induce Oxidative Stress (AAPH) c2->c3 c4 Measure Fluorescence c3->c4

Figure 1: Experimental workflows for antioxidant assays.

signaling_pathway cluster_stress Cellular Stress cluster_response Antioxidant Response & Cell Survival ROS Reactive Oxygen Species (ROS) PI3K PI3K ROS->PI3K Modulation Nrf2 Nrf2 ROS->Nrf2 Activation This compound This compound This compound->PI3K This compound->Nrf2 Potential Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Protection mTOR->CellSurvival ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS Neutralization AntioxidantEnzymes->CellSurvival

Figure 2: Plausible antioxidant signaling pathways involving this compound.

Discussion of Signaling Pathways

The antioxidant effects of natural compounds are often mediated through the modulation of specific cellular signaling pathways. While the precise antioxidant signaling mechanism of this compound is still under investigation, studies on this compound and other sesquiterpenoids suggest potential involvement of the PI3K/Akt/mTOR and Nrf2 pathways.[2]

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. Oxidative stress can modulate this pathway, and antioxidants may exert their protective effects by influencing its components. This compound has been shown to impact the PI3K/Akt and mTOR signaling in the context of cancer cell apoptosis, suggesting a potential role in modulating cellular responses to stress.[2]

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the endogenous antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including those for enzymes like superoxide dismutase (SOD) and catalase (CAT). Many natural antioxidants are known to activate the Nrf2 pathway, thereby enhancing the cell's intrinsic defense mechanisms against oxidative damage. The potential for this compound to activate this pathway warrants further investigation as a key mechanism of its antioxidant action.

References

Troubleshooting & Optimization

Challenges in separating guaiol from other sesquiterpenoids.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of guaiol from other sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to separate from other sesquiterpenoids?

A1: The primary challenges in separating this compound from other sesquiterpenoids stem from their structural similarities. Sesquiterpenoids are a class of terpenes with a C15H24 backbone, and many, like this compound, are alcohols.[1] This leads to:

  • Similar Physicochemical Properties: Isomers and related sesquiterpenoid alcohols often have very close boiling points and polarities, making separation by distillation or chromatography difficult.

  • Co-elution in Chromatography: Due to similar polarities, different sesquiterpenoids often travel at nearly the same rate through a chromatography column, resulting in poor separation and mixed fractions.

  • Formation of Azeotropes: Some mixtures can form azeotropes, where the vapor has the same composition as the liquid, making separation by simple distillation impossible.[2]

Q2: What are the most common methods used for this compound purification?

A2: The most common methods employed for the purification of this compound include:

  • Crystallization/Recrystallization: this compound is a crystalline solid at room temperature, which is a distinct advantage.[1][3] This allows for effective purification by crystallization, especially if the impurities are oils or have different solubility profiles.[4][5][6]

  • Fractional Distillation: This technique is used to separate liquids with close boiling points.[2][7][8] For sesquiterpenoids, vacuum fractional distillation is often necessary to prevent decomposition at high temperatures.[9][10]

  • Column Chromatography: Methods like flash chromatography, countercurrent chromatography (CCC), and centrifugal partition chromatography (CPC) are used to separate compounds based on their differential partitioning between a stationary and a mobile phase.[11][12][13]

Q3: How can I assess the purity of my isolated this compound?

A3: Purity assessment can be performed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile compounds in a mixture. A pure sample of this compound will show a single dominant peak in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the isolated compound and detect impurities.[4]

  • Melting Point Analysis: Pure crystalline solids have a sharp, defined melting point.[14] this compound has a reported melting point of 92-96°C.[1][3][4] A broad melting range indicates the presence of impurities.

Troubleshooting Guides

Troubleshooting Crystallization

Q: My this compound sample won't crystallize from solution. What could be wrong?

A: This is a common issue that can be resolved by addressing the following points:

  • Solvent Choice: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when heated.[5][15] Experiment with different solvents or solvent mixtures. For this compound, recrystallization from 2-propanol and water has been reported to be effective.[4]

  • Supersaturation: The solution may not be sufficiently concentrated. Try slowly evaporating some of the solvent to reach the saturation point.[15]

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath.[16]

  • Seeding: Introduce a tiny crystal of pure this compound (a seed crystal) into the solution to initiate crystallization.

  • Nucleation Sites: Scratching the inside of the flask with a glass rod can create microscopic scratches that serve as nucleation sites for crystal growth.

Q: After crystallization, my this compound is still impure. How can I improve its purity?

A: Impurities can be trapped within the crystal lattice or adhere to the crystal surface.

  • Perform Recrystallization: Dissolving the impure crystals in a minimal amount of hot solvent and allowing them to re-form can significantly improve purity.[5]

  • Wash the Crystals: After filtering the crystals, wash them with a small amount of ice-cold solvent to remove any mother liquor clinging to the surface.[5][16]

  • Slow Crystal Growth: Allowing crystals to form slowly often results in a more ordered crystal lattice that excludes impurities more effectively.

Troubleshooting Fractional Distillation

Q: My distillate is still a mixture of sesquiterpenoids. Why is the separation poor?

A: Poor separation during fractional distillation is often due to insufficient column efficiency.

  • Check Boiling Points: If the boiling points of the components are very close (less than 25°C apart), a standard fractional distillation may not be sufficient.[2][8]

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.[7][17]

  • Optimize Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column versus condensate collected) can improve separation but will also increase the distillation time.[9]

  • Control Heating Rate: A slow, steady heating rate is crucial for establishing a proper temperature gradient in the column, which is essential for effective separation.[7]

Q: I'm using vacuum distillation, but my compounds appear to be decomposing.

A: Decomposition suggests the temperature is still too high, or there are other contributing factors.

  • Improve Vacuum: Ensure your system is well-sealed and the vacuum pump is pulling a sufficiently low pressure. A lower pressure will further reduce the boiling points of the compounds.[10]

  • Check for Hot Spots: Ensure the heating mantle is properly sized for the flask and that heat is being distributed evenly to avoid localized overheating.

  • Minimize Distillation Time: Prolonged exposure to heat, even at reduced pressure, can cause degradation. Optimize your parameters to complete the distillation as efficiently as possible.

Physicochemical Data

The separation of this compound is challenging due to its similar properties to other sesquiterpenoids commonly found alongside it in essential oils.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound C₁₅H₂₆O222.37~288 (at 760 mmHg), ~19892 - 96
Bulnesol C₁₅H₂₆O222.37~287 (at 760 mmHg)70 - 72
α-Eudesmol C₁₅H₂₆O222.37~296 (at 760 mmHg)74 - 76
β-Eudesmol C₁₅H₂₆O222.37~295 (at 760 mmHg)75 - 77
Patchoulol C₁₅H₂₆O222.37~289 (at 760 mmHg)55 - 56

Data compiled from various sources.[1][3][4][18][19]

Experimental Protocols & Workflows

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a method for purifying this compound from an essential oil rich in this compound.

  • Dissolution: Dissolve the crude this compound-containing solid or concentrated oil in a minimal amount of hot 2-propanol. Stir until all the material is dissolved.

  • Addition of Anti-solvent: Slowly add water dropwise to the hot solution until it becomes slightly cloudy (turbid). This indicates the solution is nearing its saturation point. Add a few drops of hot 2-propanol to redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of ice-cold 2-propanol/water mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

  • Purity Assessment: Analyze the purity of the crystals using GC-MS and melting point analysis. A final purity of 99% has been achieved using this method.[4]

Workflow for this compound Isolation and Purification

The following diagram illustrates a general workflow for isolating and purifying this compound from a natural source, such as cypress pine oil.

Guaiol_Purification_Workflow cluster_extraction Extraction cluster_separation Primary Separation cluster_purification Purification cluster_analysis Analysis start Plant Material (e.g., Callitris intratropica) steam_dist Steam Distillation start->steam_dist essential_oil Crude Essential Oil steam_dist->essential_oil fractional_dist Vacuum Fractional Distillation essential_oil->fractional_dist guaiol_fraction This compound-Rich Fraction fractional_dist->guaiol_fraction crystallization Recrystallization guaiol_fraction->crystallization pure_this compound Pure this compound Crystals crystallization->pure_this compound analysis Purity Analysis (GC-MS, NMR, M.P.) pure_this compound->analysis

Caption: General workflow for this compound extraction and purification.

Decision Tree for Separation Method Selection

Choosing the right separation technique is critical for success. This diagram provides a logical decision-making process.

Separation_Decision_Tree start Is this compound the major component & solid? cryst Use Crystallization/ Recrystallization start->cryst Yes boiling_point Boiling point difference > 25°C from impurities? start->boiling_point No / Liquid frac_dist Use Vacuum Fractional Distillation boiling_point->frac_dist Yes chromatography Use Preparative Chromatography (CPC, HPLC) boiling_point->chromatography No

Caption: Decision tree for selecting a suitable separation method.

Troubleshooting Workflow for Column Chromatography

This diagram outlines steps to take when encountering poor separation during column chromatography.

Chromatography_Troubleshooting start Problem: Poor Separation (Co-elution of Compounds) check_tlc Re-evaluate TLC analysis. Is there separation? start->check_tlc no_sep Solvent system is not selective. check_tlc->no_sep No yes_sep TLC shows separation, but column does not. check_tlc->yes_sep Yes change_solvent Action: Change mobile phase polarity or composition. Try different solvent system. no_sep->change_solvent check_loading Was the column overloaded? Was the sample loaded in a small band? yes_sep->check_loading overloaded Action: Reduce sample load. Dissolve sample in minimum solvent. check_loading->overloaded Yes check_column Is the column packing uniform? Are there cracks or channels? check_loading->check_column No repack Action: Repack the column carefully. check_column->repack Yes final_check If problem persists, consider alternative stationary phase (e.g., alumina, deactivated silica). check_column->final_check No

Caption: Troubleshooting workflow for poor chromatography separation.

References

Optimizing guaiol yield through fractional distillation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of guaiol via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties? A1: this compound is a naturally occurring sesquiterpenoid alcohol found in the essential oils of plants like guaiacum and cypress pine.[1] It is a crystalline solid at room temperature.[1] Understanding its physical properties is crucial for designing an effective distillation protocol.

Q2: What is fractional distillation and why is it used for separating components of essential oils? A2: Fractional distillation is a laboratory technique used to separate a mixture of liquids with close boiling points.[2][3] The process involves multiple vaporization and condensation cycles within a fractionating column, which allows for a more efficient separation than simple distillation.[4] It is particularly important for isolating specific compounds, like this compound, from a complex mixture of other terpenes and volatile molecules found in essential oils.[5]

Q3: Why is vacuum fractional distillation the preferred method for this compound? A3: Many components of essential oils, including sesquiterpenoids like this compound, are thermolabile, meaning they can degrade or decompose at high temperatures.[6][7] Applying a vacuum lowers the atmospheric pressure, which in turn lowers the boiling points of the compounds in the mixture.[8] This allows for the distillation to occur at a lower temperature, minimizing the risk of thermal degradation and preserving the quality of the final product.[6][7][9]

Q4: What are the most critical parameters that influence the yield and purity of this compound during fractional distillation? A4: The efficiency of fractional distillation is primarily affected by the reflux ratio, operating pressure (vacuum), and temperature.[10] The reflux ratio, in particular, controls the quality of the separation.[7] A higher reflux ratio generally leads to better separation and higher purity but can increase the processing time. The operating pressure must be carefully controlled to ensure the boiling point remains low enough to prevent thermal degradation.[10][11]

Troubleshooting Guide

Q5: I am experiencing a lower-than-expected yield of this compound. What are the common causes?

A5: Low yield is a frequent issue that can stem from several factors:

  • Thermal Degradation: this compound is heat-sensitive. If the pot temperature is too high, the compound may be degrading. Ensure you are operating under a sufficient vacuum to keep the boiling temperature low. Most terpenes are thermally unstable and can oxidize or decompose.[7]

  • Inefficient Fractionation: If the separation is poor, this compound may be lost in other fractions. This can be caused by a distillation rate that is too fast, an insufficient reflux ratio, or a poorly insulated fractionating column.[2]

  • System Leaks: An unstable vacuum due to leaks in the apparatus will cause the boiling point to fluctuate, leading to inconsistent distillation and potential loss of product.

Q6: The purity of my this compound fraction is poor, with significant contamination from other compounds. How can I improve separation?

A6: To improve the purity and separation efficiency:

  • Increase the Reflux Ratio: A higher reflux ratio increases the number of theoretical separation stages in the column, leading to a purer distillate. Studies on similar compounds have shown that modulating the reflux ratio has a significant effect on purity.[10][11]

  • Slow Down the Distillation Rate: Heating the mixture too quickly can overwhelm the fractionating column, preventing proper equilibrium between the liquid and vapor phases. Reduce the heat input to allow for a slower, more controlled distillation.

  • Use a More Efficient Column: Ensure your fractionating column is appropriate for the separation. A longer column or one with more efficient packing material (like structured packing or beads) provides a greater surface area for the condensation-vaporization cycles, enhancing separation.[3]

Q7: My system is struggling to maintain a stable vacuum. What should I do?

A7: An unstable vacuum is almost always due to leaks.

  • Check All Joints and Seals: Carefully inspect all glassware joints, seals, and tubing connections. Ensure all ground glass joints are properly greased (if appropriate for your system) and securely clamped.

  • Inspect Tubing: Check all vacuum tubing for cracks, holes, or loose connections.

  • Isolate Components: If possible, isolate different parts of the system to pinpoint the location of the leak.

Q8: The liquid in the distillation flask is boiling unevenly or "bumping." How can I prevent this?

A8: Uneven boiling, or bumping, can lead to inaccurate temperature readings and poor separation.

  • Use Boiling Chips or a Stir Bar: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.[12] This provides nucleation sites for smooth boiling.

  • Ensure Adequate Stirring: If using a stir bar, ensure the stirring speed is sufficient to agitate the entire volume of the liquid.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource
Chemical FormulaC₁₅H₂₆O[1][13]
Molar Mass222.37 g·mol⁻¹[13]
Melting Point92 °C (198 °F; 365 K)[1]
Normal Boiling Point (Tboil)288 °C (550 °F; 561 K) (Predicted)[13]
Density0.961 g/mL[1]

Table 2: Example Optimized Parameters for Sesquiterpene Fractionation (Based on a study optimizing α-guaiene from patchouli oil, which serves as a useful reference for this compound.)

ParameterOptimized ValueImpactSource
Applied Run Pressure 14.80 mmHgSignificantly affects purity and yield[10][11]
Reflux Ratio 24:1Significantly affects purity and yield[10][11]
Feed Volume 75 mLDid not significantly affect content %[10][11]
Vapor AET 249–254 °CTemperature range for the first fraction[10]

AET: Atmospheric Equivalent Temperature

Experimental Protocols

Detailed Methodology for Vacuum Fractional Distillation of a this compound-Rich Essential Oil

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. This includes a round-bottom flask, a packed fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.[2][12]

    • Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[3]

    • Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[2]

    • Connect the condenser to a circulating cold water supply, with water entering at the bottom and exiting at the top.[3]

    • Connect the vacuum adapter to a vacuum pump with a pressure gauge to monitor the system pressure.

  • Sample Preparation:

    • Place the crude essential oil mixture into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Add several boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.[12]

  • System Operation:

    • Begin stirring (if using a stir bar) and turn on the cooling water to the condenser.

    • Slowly apply the vacuum, reducing the pressure to the target level (e.g., 5-15 mmHg).[10] Check for any leaks and ensure the pressure is stable.

    • Begin heating the distillation flask gently using a heating mantle.

    • Observe the liquid as it begins to boil and the vapor starts to rise through the fractionating column.

  • Fraction Collection:

    • Allow the system to reach equilibrium, which is indicated by a stable temperature reading on the thermometer and a visible ring of condensate rising up the column.

    • When the vapor temperature stabilizes at the boiling point of the first fraction (the most volatile component), begin collecting the distillate in the receiving flask.

    • Monitor the temperature closely. A sharp increase in temperature indicates that a new, higher-boiling point component is beginning to distill.

    • Change the receiving flask to collect different fractions based on these temperature plateaus. This compound, being a higher-boiling sesquiterpenoid, will typically be in a later fraction compared to lighter monoterpenes.[5][14]

  • Shutdown and Analysis:

    • Once the desired fractions are collected, remove the heat source and allow the system to cool down completely.

    • Slowly and carefully release the vacuum before disassembling the apparatus.

    • Analyze the collected fractions for this compound content and purity, typically using Gas Chromatography-Mass Spectrometry (GC-MS).[10]

Mandatory Visualizations

G Diagram 1: this compound Fractional Distillation Workflow start Start: Crude Oil setup 1. Assemble Apparatus start->setup prepare 2. Prepare Sample (Add to Flask) setup->prepare leak_check 3. Apply & Stabilize Vacuum prepare->leak_check heat 4. Gentle Heating leak_check->heat equilibrate 5. Reach Equilibrium heat->equilibrate collect 6. Collect Fractions (Monitor Temperature) equilibrate->collect analyze 7. Analyze Fractions (GC-MS) collect->analyze end_node End: Purified this compound analyze->end_node

Caption: Workflow for this compound purification via fractional distillation.

G Diagram 2: Troubleshooting Low this compound Yield start Problem: Low this compound Yield q1 Is the vacuum stable? start->q1 a1_no Solution: Check for system leaks at all joints and seals. q1->a1_no No q2 Is the pot temperature within the safe range? q1->q2 Yes a2_no Solution: Lower heat input. Improve vacuum to reduce boiling point. q2->a2_no No q3 Is the distillation rate slow and controlled? q2->q3 Yes a3_no Solution: Reduce heating rate. Increase reflux ratio to improve separation. q3->a3_no No end_node Yield Optimized q3->end_node Yes

Caption: A logical guide for troubleshooting low this compound yield.

References

Technical Support Center: Purification of Guaiol by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of guaiol using recrystallization methods.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of crude this compound before recrystallization?

A1: Crude this compound, typically obtained from the essential oil of plants like Bulnesia sarmientoi (Palo Santo), has a purity of approximately 85%.[1]

Q2: What level of purity can be achieved by recrystallizing this compound?

A2: Through recrystallization with a suitable solvent such as methanol, a purity of 99% can be achieved.[1]

Q3: What is the melting point of pure this compound?

A3: Pure (−)-guaiol has a melting point of 95–96 °C.[1] A lower melting point or a broad melting range can indicate the presence of impurities.[2]

Q4: What are some common impurities found in crude this compound?

A4: Crude this compound is typically sourced from guaiac wood oil. Therefore, common impurities may include other sesquiterpenoids present in the oil, such as bulnesol, δ-bulnesene, β-bulnesene, α-guaiene, guaioxide, and β-patchoulene.[3]

Q5: What analytical methods are suitable for determining the purity of this compound?

A5: Gas chromatography-mass spectrometry (GC-MS) is a common and effective method for analyzing the purity of this compound and identifying impurities.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, can also be used to confirm the purity of the recrystallized this compound.[1]

Troubleshooting Guide

Problem 1: Low or No Crystal Formation After Cooling

  • Possible Cause: Too much solvent was used, and the solution is not supersaturated.

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of this compound. Allow the concentrated solution to cool again slowly.

  • Possible Cause: The cooling process is too rapid, preventing nucleation.

    • Solution: Allow the flask to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Insulating the flask can also slow down the cooling rate.

  • Possible Cause: The solution is supersaturated, but crystal nucleation has not initiated.

    • Solution 1 (Seeding): Add a small "seed" crystal of pure this compound to the solution to induce crystallization.

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

Problem 2: The Recrystallized this compound is Still Impure (Low Melting Point)

  • Possible Cause: The cooling was too fast, trapping impurities within the crystal lattice.

    • Solution: Redissolve the crystals in the minimum amount of hot solvent and allow the solution to cool more slowly to promote the formation of purer crystals.

  • Possible Cause: The chosen solvent is not optimal for separating this compound from specific impurities.

    • Solution: Experiment with different solvent systems. If a single solvent is not effective, a two-solvent system (where this compound is soluble in one and insoluble in the other) may provide better separation.

  • Possible Cause: Incomplete removal of mother liquor containing dissolved impurities.

    • Solution: After filtration, wash the crystals with a small amount of ice-cold, fresh solvent to rinse away any residual mother liquor.

Problem 3: Oiling Out Instead of Crystallization

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the impure this compound. When the solution cools, the this compound separates as a liquid before it can crystallize.

    • Solution 1: Add a small amount of a solvent in which this compound is less soluble (an anti-solvent) to the hot solution to lower the saturation temperature below the melting point of the this compound.

    • Solution 2: Choose a solvent with a lower boiling point.

    • Solution 3: Ensure the crude this compound is not significantly impure, as high levels of impurities can depress the melting point.

Problem 4: Poor Recovery of Recrystallized this compound

  • Possible Cause: Using too much solvent during the dissolution step.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.

  • Possible Cause: Premature crystallization during hot filtration (if performed).

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.

  • Possible Cause: Significant solubility of this compound in the cold solvent.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of this compound that remains dissolved in the mother liquor.

  • Possible Cause: Excessive washing of the crystals.

    • Solution: Wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation

Table 1: Purity Improvement of this compound using Methanol Recrystallization

ParameterBefore RecrystallizationAfter RecrystallizationAnalytical Method
Purity~85%99%GC-MS, 13C NMR
Melting PointNot reported95–96 °CStandard Melting Point Apparatus

Data sourced from "Purification and characterization of −(−)this compound from the essential oil isolated by steam distillation from Callitris intratropica wood and bark".[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Methanol

This protocol is based on the successful purification of this compound to 99% purity.[1]

  • Dissolution: In a fume hood, place the crude this compound (e.g., 10 g) in an Erlenmeyer flask. Add a minimal amount of hot methanol while stirring until the this compound is completely dissolved. The solution should be saturated.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, undisturbed. As the solution cools, crystals of this compound will begin to form. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of ice-cold methanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the melting point and purity of the recrystallized this compound using appropriate analytical techniques (e.g., GC-MS).

Mandatory Visualization

Guaiol_Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_purification Purification & Analysis crude_this compound Crude this compound (~85% pure) dissolve Dissolve in Minimal Hot Solvent crude_this compound->dissolve hot_solvent Hot Solvent (e.g., Methanol) hot_solvent->dissolve cool Slow Cooling (Room Temp -> Ice Bath) dissolve->cool crystals_in_mother_liquor This compound Crystals in Mother Liquor cool->crystals_in_mother_liquor filtration Vacuum Filtration crystals_in_mother_liquor->filtration washing Wash with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying pure_this compound Pure this compound (>99%) drying->pure_this compound analysis Purity Analysis (GC-MS, MP) pure_this compound->analysis

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Issue no_crystals No/Low Crystal Yield start->no_crystals impure_product Impure Product start->impure_product oiling_out Oiling Out start->oiling_out too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes too_fast_cooling Cooling too fast? no_crystals->too_fast_cooling No fast_cooling_impure Fast cooling? impure_product->fast_cooling_impure Yes wrong_solvent Wrong solvent? impure_product->wrong_solvent No mp_issue Solvent BP > Impure MP? oiling_out->mp_issue evaporate Evaporate solvent too_much_solvent->evaporate slow_cool Cool slower too_fast_cooling->slow_cool Yes no_nucleation No nucleation? too_fast_cooling->no_nucleation No seed_scratch Seed or scratch no_nucleation->seed_scratch recrystallize_slowly Recrystallize again, slowly fast_cooling_impure->recrystallize_slowly change_solvent Try different solvent/system wrong_solvent->change_solvent add_antisolvent Add anti-solvent or change solvent mp_issue->add_antisolvent

References

Addressing guaiol's low solubility in aqueous solutions for bioassays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges related to the use of guaiol in aqueous bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome issues related to this compound's low water solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous cell culture medium or buffer?

This compound is a sesquiterpenoid alcohol, which is a type of lipophilic (fat-soluble) molecule. Its chemical structure is nonpolar, making it inherently hydrophobic or "water-fearing". Aqueous solutions like cell culture media and buffers are polar. Due to this fundamental difference in polarity, this compound has very poor solubility in water-based systems, leading to precipitation or the formation of an oily layer.

Q2: How can I prepare a stock solution of this compound for my experiments?

To work with this compound in aqueous bioassays, you must first dissolve it in a small amount of a suitable organic solvent to create a concentrated stock solution. This stock can then be diluted to the final working concentration in your aqueous medium. Dimethyl sulfoxide (DMSO) and ethanol are common choices.[1][2]

See Protocol 1 for a detailed methodology.

Q3: What are the recommended co-solvents for this compound, and what final concentration is safe for cells?

The choice of co-solvent and its final concentration is critical to avoid cellular toxicity unrelated to the activity of this compound. DMSO and ethanol are widely used, but their concentration in the final culture medium should be kept to a minimum, typically well below 1%.[1][2] It is crucial to run a "vehicle control" (medium + solvent, without this compound) to ensure the solvent itself is not affecting the cells.[3]

Table 1: Common Co-Solvents for In Vitro Bioassays

SolventRecommended Stock ConcentrationTypical Final ConcentrationKey Considerations & Potential Toxicity
Dimethyl Sulfoxide (DMSO) 10-100 mM≤ 0.5% (v/v)Can have biological effects on its own.[3] Cytotoxicity observed on various cell lines at concentrations above 1-2%.[3][4]
Ethanol 10-100 mM≤ 0.5% (v/v)Less toxic than DMSO for many cell lines at low concentrations.[4] Can still induce cellular stress. A 0.5% final concentration adds a significant 85 mM to the medium.[2]
Methanol 10-100 mMUse with caution (typically < 0.1%)More toxic than ethanol. Often used for analytical standards but less common for live-cell assays.
Q4: My cells are showing toxicity, but I'm not sure if it's from the this compound or the solvent. How can I troubleshoot this?

Distinguishing between compound- and solvent-induced toxicity is a common challenge. A systematic approach is necessary to identify the source of the problem. The workflow below outlines a standard troubleshooting process.

G start Toxicity Observed in This compound-Treated Cells q1 Did you run a 'Vehicle Control'? start->q1 run_control ACTION: Run parallel experiment with solvent alone at the same final concentration. q1->run_control No q2 Is toxicity observed in the Vehicle Control? q1->q2 Yes a1_yes Yes a1_no No run_control->q2 conclusion1 CONCLUSION: The solvent is the likely source of toxicity. q2->conclusion1 Yes conclusion2 CONCLUSION: This compound is the likely source of toxicity. q2->conclusion2 No a2_yes Yes a2_no No action2 ACTION: 1. Lower the final solvent concentration (prepare a more concentrated stock). 2. Test a different, less toxic solvent. 3. Use an alternative solubilization method. conclusion1->action2 action3 ACTION: Proceed with experiment, using the appropriate vehicle control for comparison. conclusion2->action3

Caption: Troubleshooting workflow for cell toxicity.
Q5: Are there alternatives to simple co-solvents for improving this compound's solubility?

Yes, several advanced techniques can enhance the aqueous solubility of hydrophobic compounds like this compound, often by encapsulating the molecule.[5]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophobic (water-fearing) interior and a hydrophilic (water-loving) exterior.[6] The this compound molecule can be trapped inside the hydrophobic cavity, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[5][7] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[8][9]

  • Nanoemulsions: Nanoemulsions are stable dispersions of oil and water with droplet sizes typically in the 20-200 nm range.[10][11] this compound, being oil-soluble, can be encapsulated within the oil droplets, which are then dispersed in an aqueous medium.[12] This method can significantly increase the bioavailability of hydrophobic drugs.[10][11]

Table 2: Comparison of Solubility Enhancement Techniques

MethodPrincipleAdvantagesDisadvantages
Co-solvents Increasing the polarity of the bulk solvent with a water-miscible organic solvent.[5]Simple, fast, and inexpensive to prepare.Potential for solvent toxicity, may affect protein structure at higher concentrations.[3]
Cyclodextrins Encapsulating the hydrophobic this compound molecule within the host cyclodextrin cavity.[6]Low cellular toxicity, can improve compound stability.[3]More complex preparation, may alter compound-protein interactions.
Nanoemulsions Encapsulating this compound within the oil phase of a nano-scale oil-in-water emulsion.[11][12]High loading capacity, improves bioavailability, protects the drug from degradation.[10]Requires specialized equipment (e.g., homogenizers, sonicators), complex formulation development.[11][13]

See Protocol 2 for a method to prepare this compound-cyclodextrin complexes.

Q6: What is the mechanism of action for this compound's anti-cancer effects?

Research indicates that this compound has potent anti-tumor activity, particularly in non-small cell lung cancer (NSCLC).[14] Its mechanism involves the modulation of key cellular signaling pathways that control cell growth, survival, and apoptosis (programmed cell death).[15][16]

Two of the primary pathways affected by this compound are:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and is often overactive in cancer. This compound has been shown to inhibit this pathway, leading to a decrease in pro-survival signals.[15]

  • mTOR Signaling: As a downstream component of the PI3K/Akt pathway, mTOR (mammalian target of rapamycin) is a central regulator of cell growth and proliferation. This compound impairs mTOR signaling, which can induce autophagy (a cellular self-degradation process) and apoptosis in cancer cells.[16][17]

By inhibiting these pathways, this compound can suppress the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like BAX, ultimately triggering cancer cell death.[15]

G cluster_downstream Downstream Effects This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Growth Cell Growth & Proliferation mTOR->Growth

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-Solvent

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound (solid or oil)

  • Dimethyl sulfoxide (DMSO), sterile, cell-culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or glass vials with Teflon-lined caps[18]

  • Pipettes

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed. The molecular weight of this compound (C₁₅H₂₆O) is 222.37 g/mol .

    • For 1 mL of 100 mM (0.1 M) stock:

    • Mass (g) = 0.1 mol/L * 0.001 L * 222.37 g/mol = 0.02224 g = 22.24 mg.

  • Weigh this compound: Accurately weigh 22.24 mg of this compound and place it into a sterile vial.

  • Add Solvent: Add 1 mL of sterile DMSO to the vial.

  • Dissolve: Vortex or gently mix the solution at room temperature until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization (Optional): If needed, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[18] Protect from light.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing a this compound complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) based on the slurry method.[8]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol or Acetone

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator or freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio: Decide on a molar ratio for the complex. A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.[7] (MW of HP-β-CD is ~1380 g/mol ).

  • Dissolve this compound: Dissolve the calculated amount of this compound in a minimal volume of ethanol or another suitable volatile organic solvent.

  • Prepare Cyclodextrin Slurry: In a separate flask, dissolve the calculated amount of HP-β-CD in deionized water to create a saturated solution or a slurry.

  • Combine: Slowly add the this compound-ethanol solution dropwise to the aqueous HP-β-CD slurry while stirring vigorously.

  • Equilibrate: Seal the flask and allow the mixture to stir at room temperature for 24-48 hours. This allows time for the this compound to enter the cyclodextrin cavity.

  • Remove Solvent: Remove the organic solvent (ethanol) and water. This can be done using a rotary evaporator under reduced pressure or by freeze-drying (lyophilization). Freeze-drying is often preferred as it yields a fine, easily soluble powder.

  • Collect and Store: The resulting white powder is the this compound-cyclodextrin inclusion complex. Store it in a desiccator at room temperature, protected from light and moisture. The powder can now be dissolved directly in aqueous media for bioassays.

References

Guaiol Stability and Degradation Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to Guaiol stability testing and the analysis of its degradation products. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound assay results are inconsistent across different batches. What could be the cause?

A1: Inconsistent assay results for this compound can stem from several factors:

  • Sample Preparation: this compound is a sesquiterpenoid alcohol with limited water solubility. Ensure complete dissolution in an appropriate organic solvent (e.g., methanol, acetonitrile) before analysis. Inconsistent sample preparation can lead to variability.

  • Standard Purity: Verify the purity of your this compound reference standard. Degradation of the standard itself can lead to inaccurate quantification.

  • Chromatographic Issues: Poor peak shape, shifting retention times, or co-elution with impurities can affect assay accuracy. Refer to the troubleshooting guide for the specific analytical method (HPLC or GC) you are using.

  • Degradation During Storage: this compound may degrade over time, especially if not stored under appropriate conditions (e.g., protected from light and air, at a low temperature).

Q2: I am observing unknown peaks in the chromatogram of my this compound sample. How can I identify if they are degradation products?

A2: The appearance of new peaks is a common indicator of degradation. To determine if these are degradation products, you should perform a forced degradation study.[1][2][3] This involves subjecting a pure this compound sample to stress conditions such as acid, base, oxidation, heat, and light.[1][2][3] If the unknown peaks in your sample match the retention times of the peaks generated under these stress conditions, they are likely degradation products. Further characterization using mass spectrometry (MS) is recommended for structural elucidation.

Q3: What are the expected degradation pathways for this compound?

A3: Based on the chemical structure of this compound (a tertiary alcohol with a double bond), several degradation pathways are plausible:

  • Oxidation: The tertiary alcohol group and the double bond are susceptible to oxidation. Oxidation with reagents like potassium permanganate has been reported to yield a ketol. Ozonolysis is another potential oxidative degradation pathway.

  • Acid-Catalyzed Degradation: In the presence of acid, this compound can undergo dehydration and rearrangement reactions due to the presence of the hydroxyl group and the double bond.

  • Thermal Degradation: Heating this compound, especially with sulfur, can lead to the formation of guaiazulene. In general, thermal stress can induce dehydration and isomerization.

  • Photodegradation: Exposure to UV or visible light may induce isomerization or oxidation, particularly if photosensitizers are present.

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To minimize this compound degradation:

  • Storage: Store pure this compound and its solutions in amber vials to protect from light, at a low temperature (e.g., 2-8 °C), and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Sample Preparation: Prepare solutions fresh for analysis. If storage is necessary, follow the storage conditions mentioned above.

  • Experimental Conditions: Avoid high temperatures and exposure to strong acids, bases, and oxidizing agents unless it is for a forced degradation study.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[1][2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the this compound stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute with the mobile phase to the desired concentration for analysis.

  • Base Hydrolysis:

    • Mix the this compound stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute with the mobile phase to the desired concentration for analysis.

  • Oxidative Degradation:

    • Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to the desired concentration for analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 105°C for 48 hours.

    • Alternatively, heat the this compound stock solution at 70°C for 48 hours.

    • Cool and dissolve/dilute the sample in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the this compound stock solution to UV light (254 nm) and visible light (cool white fluorescent lamp) in a photostability chamber for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • A control sample should be kept in the dark under the same conditions.

    • Dilute the samples with the mobile phase for analysis.

Analytical Methodologies

1. Stability-Indicating HPLC-UV Method (Proposed)

This method is a starting point and should be validated for its stability-indicating properties.

ParameterValue
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient elution may be required for optimal separation)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm[4]
Injection Volume 10 µL
Diluent Methanol or Acetonitrile

2. GC-MS Method for Identification of Degradation Products

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound and its degradation products.[5][6][7]

ParameterValue
Column DB-5 or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm)[7]
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Ion Source Temp. 230°C
Mass Range 40-400 m/z
Ionization Mode Electron Ionization (EI) at 70 eV[7]

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations for this compound

Stress ConditionReagent/ParametersExpected Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl, 60°C, 24hDehydration products, Isomers
Base Hydrolysis 0.1 M NaOH, 60°C, 24hIsomers, Potential rearrangement products
Oxidation 3% H₂O₂, RT, 24hKetol, Epoxides, other oxygenated derivatives
Thermal 105°C (solid), 70°C (solution), 48hDehydration products, Guaiazulene (with sulfur)
Photolytic UV (254 nm) & Visible lightIsomers, Photo-oxidation products

Visualizations

Guaiol_Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation Guaiol_Standard This compound Reference Standard Stock_Solution Prepare Stock Solution (1 mg/mL) Guaiol_Standard->Stock_Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal (105°C) Stock_Solution->Thermal Photolytic Photolytic (UV/Vis Light) Stock_Solution->Photolytic HPLC_UV HPLC-UV Analysis (Quantification) Acid->HPLC_UV GC_MS GC-MS Analysis (Identification) Acid->GC_MS Base->HPLC_UV Base->GC_MS Oxidation->HPLC_UV Oxidation->GC_MS Thermal->HPLC_UV Thermal->GC_MS Photolytic->HPLC_UV Photolytic->GC_MS Degradation_Profile Establish Degradation Profile HPLC_UV->Degradation_Profile GC_MS->Degradation_Profile Method_Validation Validate Stability-Indicating Method Degradation_Profile->Method_Validation

Caption: Workflow for this compound Forced Degradation Study.

Logical_Relationship cluster_degradation Degradation Pathways cluster_products Potential Degradation Products This compound This compound Oxidation Oxidation This compound->Oxidation Oxidizing Agents (e.g., KMnO₄, H₂O₂) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis H⁺ / OH⁻ Thermolysis Thermolysis This compound->Thermolysis Heat Photolysis Photolysis This compound->Photolysis Light (UV/Vis) Ketol Ketol Oxidation->Ketol Oxygenated_Derivatives Other Oxygenated Derivatives Oxidation->Oxygenated_Derivatives Isomers Isomers Hydrolysis->Isomers Dehydration_Products Dehydration Products Hydrolysis->Dehydration_Products Thermolysis->Dehydration_Products Photolysis->Isomers

Caption: Logical Relationship of this compound Degradation Pathways.

References

Preventing oxidation of guaiol during long-term storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of guaiol during long-term storage. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Noticeable change in color (e.g., yellowing) or viscosity of this compound. Oxidation due to exposure to air and/or light.Immediately transfer the sample to an amber glass vial, purge the headspace with an inert gas (e.g., nitrogen or argon), and store at refrigerated temperatures (2-8°C).[1]
Altered chromatographic profile (new peaks, reduced this compound peak). Degradation of this compound into oxidation products.Review storage conditions. Ensure the container is airtight and has been purged with inert gas. Consider adding a suitable antioxidant. Re-analyze the sample using a validated stability-indicating method.
Inconsistent results between aliquots from the same batch. Non-homogenous storage conditions or improper handling.Ensure all aliquots are stored under identical, controlled conditions. When removing a sample, allow the container to reach room temperature before opening to prevent condensation, and minimize the time the container is open.
Precipitation or crystal formation in liquid this compound solutions. Temperature fluctuations or solvent evaporation.Store at a consistent, recommended temperature. Ensure the container is sealed tightly to prevent solvent loss. If precipitation occurs, gently warm the solution and sonicate to redissolve, if appropriate for the solvent and downstream application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to oxidize?

A1: The three main factors that contribute to the degradation of this compound, a sesquiterpenoid alcohol, are exposure to oxygen (air), light (especially UV light), and elevated temperatures.[1] These factors can initiate and accelerate oxidative chemical reactions.

Q2: What are the ideal storage conditions for long-term stability of pure this compound?

A2: For optimal long-term stability, pure this compound should be stored in an airtight, amber glass container to protect it from light. The headspace of the container should be purged with an inert gas, such as nitrogen or argon, to displace oxygen. The sealed container should then be stored in a refrigerator at 2-8°C.[1]

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures accelerate the rate of chemical degradation, including oxidation. While this compound is a relatively stable sesquiterpenoid, long-term storage at room temperature or higher will lead to a significant increase in degradation compared to refrigerated conditions.

Q4: Can I use plastic containers to store this compound?

A4: It is not recommended to use plastic containers for the long-term storage of this compound. Some plastics may be permeable to air, and there is a risk of leaching of plasticizers or other chemicals into the this compound, which can interfere with sensitive analyses. Glass is the preferred material.

Q5: Are there any antioxidants that can be used to prevent this compound oxidation?

A5: While specific studies on antioxidants for this compound are limited, synthetic antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), or natural antioxidants like tocopherols (Vitamin E), are commonly used to stabilize terpenes. The choice of antioxidant will depend on the intended use of the this compound and potential interferences with downstream applications.

Q6: What are the typical oxidation products of this compound?

A6: While the exact oxidative degradation pathway of this compound is not extensively documented in the provided search results, based on the chemistry of related compounds like guaiacol, oxidation can lead to the formation of quinones, biphenols, and other oxygenated derivatives.[2][3][4]

Data on Terpene Stability

The following table summarizes typical degradation rates for sesquiterpenes under various storage conditions. Note that these are generalized values, and specific rates for this compound may vary.

Storage Condition Temperature Atmosphere Light Exposure Estimated Degradation Rate (% loss per year)
Ideal 2-8°CInert Gas (Nitrogen/Argon)Dark (Amber Vial)< 1%
Sub-optimal 2-8°CAirDark (Amber Vial)1-5%
Room Temperature 20-25°CAirDark (Amber Vial)5-15%
Accelerated 40°CAirDark (Amber Vial)> 25%

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound

Objective: To evaluate the chemical stability of this compound under defined storage conditions over an extended period.

Materials:

  • High-purity this compound

  • Amber glass vials with PTFE-lined caps

  • Nitrogen or Argon gas cylinder with regulator

  • Refrigerator (2-8°C)

  • Stability chamber (e.g., 25°C/60% RH)

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Appropriate solvent (e.g., ethanol, hexane)

Methodology:

  • Prepare a stock solution of this compound at a known concentration in a suitable solvent.

  • Aliquot the stock solution into multiple amber glass vials.

  • For inert atmosphere samples, gently flush the headspace of each vial with nitrogen or argon for 30-60 seconds before sealing tightly.

  • Divide the vials into different storage conditions (e.g., 2-8°C in the dark, 25°C/60% RH in the dark).

  • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove a set of vials from each storage condition.

  • Allow the vials to equilibrate to room temperature before opening.

  • Analyze the samples by a validated GC-MS method to determine the concentration of this compound and identify any degradation products.

  • Compare the results to the initial (time 0) analysis to calculate the percentage of degradation.

Protocol 2: Inert Gas Blanketing of this compound Samples

Objective: To create an oxygen-free environment in the storage container to inhibit oxidation.

Materials:

  • This compound sample in an amber glass vial

  • Nitrogen or Argon gas cylinder with a regulator and a long, thin nozzle or needle

  • Vial cap with a septum or a standard cap that can be quickly sealed

Methodology:

  • Place the this compound sample in the amber glass vial, ensuring the vial is not more than 80% full to allow for an adequate headspace.

  • Set the regulator on the inert gas cylinder to a low-pressure flow (e.g., 1-2 psi).

  • Insert the nozzle or needle into the vial, with the tip positioned in the headspace just above the surface of the this compound.

  • Gently flush the headspace with the inert gas for approximately 30-60 seconds. The inert gas, being heavier than air, will displace the oxygen.

  • While continuing the gas flow, carefully withdraw the nozzle and immediately seal the vial with the cap.

  • Store the blanketed sample under the recommended temperature and light conditions.

Visualizations

Guaiol_Oxidation_Pathway This compound This compound (Sesquiterpenoid Alcohol) Peroxy_Radical This compound Peroxy Radical This compound->Peroxy_Radical + O2 Initiation Initiation (Light, Heat, Metal Ions) Initiation->this compound Oxygen Oxygen (O2) Hydroperoxide This compound Hydroperoxide Peroxy_Radical->Hydroperoxide + H• Degradation_Products Degradation Products (e.g., Quinones, Biphenols) Hydroperoxide->Degradation_Products Decomposition

Caption: Plausible oxidation pathway of this compound.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare this compound Stock Solution Aliquot Aliquot into Amber Vials Prep->Aliquot Blanket Inert Gas Blanketing (optional) Aliquot->Blanket Condition1 2-8°C, Dark Blanket->Condition1 Condition2 25°C/60% RH, Dark Blanket->Condition2 Timepoints Pull Samples at Timepoints (0, 3, 6, 12, 24 months) Condition1->Timepoints Condition2->Timepoints GCMS GC-MS Analysis Timepoints->GCMS Data Data Analysis & Reporting GCMS->Data

Caption: Workflow for a long-term stability study of this compound.

Troubleshooting_Logic Start This compound Sample Degradation Observed? Check_Storage Review Storage Conditions Start->Check_Storage Yes Stable Sample Stable Start->Stable No Implement_Changes Implement Corrective Actions: - Use amber vials - Inert gas blanketing - Refrigerate Check_Storage->Implement_Changes Check_Handling Review Handling Procedures Check_Handling->Implement_Changes Reanalyze Re-analyze Sample Implement_Changes->Reanalyze Reanalyze->Stable Problem Solved Not_Stable Sample Still Degrading Reanalyze->Not_Stable Problem Persists Not_Stable->Check_Handling Consider_Antioxidant Consider Adding Antioxidant Not_Stable->Consider_Antioxidant

Caption: Logical flow for troubleshooting this compound degradation.

References

Troubleshooting low yields in guaiol extraction from plant biomass.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for guaiol extraction from plant biomass. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant sources is it commonly found?

A1: this compound is a sesquiterpenoid alcohol, a type of natural organic compound.[1][2] It is a crystalline solid at room temperature with a melting point of 92 °C.[2] this compound is found in the essential oils of several plants, most notably in guaiac wood (Bulnesia sarmientoi), cypress pine (Callitris columellaris), and agarwood (Aquilaria species).[1][3][4] It is also a known component of cannabis essential oil.[2][3]

Q2: What are the key chemical properties of this compound that influence its extraction?

A2: this compound is practically insoluble in water but soluble in alcohols like ethanol and methanol, as well as in solvents such as acetone and diethyl ether.[1][3] This property is critical when selecting an appropriate extraction solvent. It is also known to deteriorate when exposed to air, leading to changes in color and odor, which suggests that extractions and storage should be conducted under conditions that minimize oxidation.[3]

Q3: Which extraction methods are suitable for obtaining this compound?

A3: Several methods can be employed for this compound extraction, including:

  • Solvent Extraction: Using solvents like ethanol, acetone, or hexane is a common method due to this compound's solubility in these organic solvents.[3]

  • Hydrodistillation and Steam Distillation: These are traditional methods for extracting essential oils. However, given this compound's low water solubility, the efficiency might be lower compared to solvent extraction.[5][6]

  • Supercritical Fluid Extraction (SFE): This method, often using carbon dioxide (CO2), is a green and efficient technique for extracting essential oils containing this compound.[7]

  • Microwave-Assisted Hydrodistillation (MAHD): This is a more rapid version of traditional hydrodistillation that can improve extraction efficiency.[8]

Q4: How can I accurately quantify the amount of this compound in my extract?

A4: The most common and reliable analytical techniques for quantifying this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[9][10] High-Performance Liquid Chromatography (HPLC) can also be used, particularly when coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).[10] For accurate quantification, it is essential to use a certified reference standard of this compound to create a calibration curve.

Troubleshooting Guide for Low this compound Yields

This guide provides a systematic approach to identifying and resolving common issues leading to low this compound yields during extraction from plant biomass.

Problem 1: Inefficient Extraction from Plant Material

Possible Cause Recommended Solution
Inappropriate Solvent Choice This compound has low solubility in water. For solvent extraction, consider using polar organic solvents like ethanol, methanol, or acetone where this compound shows better solubility.[3][11] For supercritical fluid extraction, using a co-solvent like ethanol with CO2 can enhance the extraction of moderately polar compounds like this compound.
Incorrect Particle Size of Biomass If the plant material is not ground to a sufficiently small particle size, the solvent may not effectively penetrate the plant matrix. Conversely, excessively fine powder can lead to channeling or compaction, especially in SFE. An optimal particle size should be determined empirically.
Suboptimal Extraction Parameters Extraction yield is highly dependent on temperature, pressure (for SFE), and extraction time. These parameters should be optimized for your specific biomass and extraction method. High temperatures can lead to the degradation of thermolabile compounds.[12][13]
Insufficient Solvent-to-Solid Ratio A low solvent-to-solid ratio may result in incomplete extraction. Increasing the volume of solvent can improve the concentration gradient and enhance mass transfer. However, an excessively high ratio increases solvent consumption and processing time.

Problem 2: Degradation of this compound During or After Extraction

Possible Cause Recommended Solution
Oxidation This compound can degrade upon exposure to air.[3] Purging the extraction vessel with an inert gas like nitrogen or argon before and after extraction can minimize contact with oxygen. Store the final extract under an inert atmosphere and at low temperatures (2-8°C).[3]
Thermal Degradation Although this compound has a relatively high boiling point, prolonged exposure to high temperatures during methods like hydrodistillation can lead to degradation.[14] Consider using vacuum distillation to lower the boiling point of the solvent or water, or opt for non-thermal or rapid heating methods like microwave-assisted extraction.[5] For SFE, using lower temperatures is a key advantage.[15]
Acidic or Basic Conditions Extreme pH levels can potentially cause rearrangement or degradation of terpenes. Ensure the pH of the extraction medium is close to neutral unless a specific pH is required for selective extraction.

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of this compound from Agarwood

This protocol is based on optimized parameters for the extraction of agarwood essential oil, which contains this compound.[7]

  • Sample Preparation: Grind the dried agarwood to a fine powder (e.g., to pass through a 60-mesh sieve).

  • SFE System Setup:

    • Load approximately 60 g of the powdered agarwood into the extraction vessel.

    • Set the extraction parameters:

      • Pressure: 24 MPa

      • Temperature: 35 °C

      • CO2 Flow Rate: 33 L/h

  • Extraction:

    • Pressurize the system with CO2 to the setpoint.

    • Initiate the CO2 flow through the extraction vessel.

    • Run the extraction for a predetermined time (e.g., 2 hours).

    • The extract is collected in a separator by depressurizing the CO2.

  • Post-Extraction:

    • Carefully collect the extract from the separator.

    • Store the extract in an airtight, light-resistant container at 2-8°C under an inert atmosphere.

Protocol 2: Microwave-Assisted Hydrodistillation (MAHD) for Essential Oil Containing this compound

This protocol is adapted from the optimized extraction of essential oils from Cinnamomum camphora, which is known to contain this compound.[8]

  • Sample Preparation: Use fresh or dried plant material. If dried, it can be powdered.

  • MAHD System Setup:

    • Place a known amount of the plant material into the extraction flask.

    • Add distilled water to achieve a liquid-to-material ratio of approximately 7.5:1 mL/g.

    • Connect the flask to the Clevenger-type apparatus and the microwave reactor.

  • Extraction:

    • Set the microwave power to approximately 780 W.

    • Begin the extraction and run for about 35 minutes.

    • The essential oil and water vapor will be condensed and collected in the Clevenger apparatus.

  • Post-Extraction:

    • After the extraction is complete, allow the apparatus to cool.

    • Separate the essential oil layer from the aqueous layer.

    • Dry the essential oil over anhydrous sodium sulfate.

    • Store the oil in a sealed, dark vial at a low temperature.

Data Presentation

Table 1: Comparison of this compound Content in Essential Oils from Different Extraction Methods

Extraction MethodPlant SourceThis compound Content (% of total oil)Reference
Supercritical Fluid ExtractionAgarwood (Aquilaria sinensis)2.23[7]
Microwave-Assisted HydrodistillationCinnamomum camphora LeafPresent (quantitative data not specified)[8]
Solvent-Free Microwave ExtractionAgarwood (Aquilaria malaccensis)2.12[4]

Table 2: Optimized Parameters for Extraction Methods Yielding this compound

ParameterSupercritical Fluid Extraction (Agarwood)[7]Microwave-Assisted Hydrodistillation (C. camphora)[8]
Pressure 24 MPaN/A
Temperature 35 °CBoiling point of water
Time 2 hours35.57 minutes
Solvent/Co-solvent CO2Water
Solvent-to-Solid Ratio N/A (Flow rate based)7.47:1 mL/g
Microwave Power N/A786.27 W

Visualizations

Troubleshooting_Low_Guaiol_Yield Start Low this compound Yield Detected Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Degradation Investigate Potential Degradation Start->Check_Degradation Solvent Inappropriate Solvent? Check_Extraction->Solvent Particle_Size Suboptimal Particle Size? Check_Extraction->Particle_Size Parameters Non-optimized Parameters? Check_Extraction->Parameters Ratio Incorrect Solvent Ratio? Check_Extraction->Ratio Oxidation Oxidation Occurring? Check_Degradation->Oxidation Thermal Thermal Degradation? Check_Degradation->Thermal pH_issue Unfavorable pH? Check_Degradation->pH_issue Optimize_Parameters Optimize Extraction Parameters Analyze_Extract Re-analyze Final Extract Optimize_Parameters->Analyze_Extract Final_Yield Improved this compound Yield Analyze_Extract->Final_Yield Solvent->Optimize_Parameters Change Solvent Particle_Size->Optimize_Parameters Adjust Grind Parameters->Optimize_Parameters Systematic Optimization Ratio->Optimize_Parameters Adjust Ratio Oxidation->Optimize_Parameters Use Inert Atmosphere Thermal->Optimize_Parameters Lower Temperature pH_issue->Optimize_Parameters Adjust pH

Caption: Troubleshooting workflow for low this compound yields.

SFE_Workflow Start Start: Biomass Preparation Grinding Grind Biomass to Optimal Particle Size Start->Grinding Loading Load Biomass into Extraction Vessel Grinding->Loading SFE_Process Supercritical Fluid Extraction (CO2, Optimized P & T) Loading->SFE_Process Separation Separation of Extract from CO2 SFE_Process->Separation Collection Collect Crude this compound Extract Separation->Collection Analysis GC-MS/HPLC Analysis for this compound Content Collection->Analysis Storage Store Extract under Inert Atmosphere at 2-8°C Collection->Storage End End: Purified this compound Analysis->End

Caption: Experimental workflow for this compound extraction using SFE.

References

Technical Support Center: Accurate Quantification of Guaiol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of guaiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this compound in complex matrices such as essential oils, plant extracts, and pharmaceutical formulations.

Frequently Asked Questions (FAQs)

1. What is the most suitable analytical technique for quantifying this compound?

The choice of analytical technique depends on the complexity of the sample matrix, the required sensitivity, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the analysis of volatile compounds like this compound.[1][2] It offers excellent separation and specific identification based on mass spectra.

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) can be used, especially for less volatile matrices or when derivatization is not desirable. However, this compound lacks a strong chromophore, which can limit sensitivity with UV detection.

  • Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that does not require a calibration curve with a reference standard for every compound, making it a valuable tool for purity assessment and quantification without sample destruction.

2. How can I avoid this compound degradation during sample preparation and analysis?

This compound, being a sesquiterpene alcohol, can be susceptible to degradation under certain conditions. To minimize degradation:

  • Avoid high temperatures: Use lower injector temperatures in GC and avoid excessive heating during sample extraction.

  • Limit exposure to acidic conditions: Acidic environments can cause rearrangement or dehydration of sesquiterpenes.

  • Use fresh samples and standards: this compound may degrade over time, especially when exposed to air and light. Store standards and samples in a cool, dark place.

3. What are the main challenges in achieving accurate this compound quantification?

  • Co-elution: In complex mixtures, other sesquiterpenes or matrix components may have similar retention times to this compound, leading to inaccurate quantification.[3]

  • Matrix Effects: The sample matrix can interfere with the ionization of this compound in the MS source, causing ion suppression or enhancement, which affects accuracy.

  • Lack of a strong chromophore: This makes high-sensitivity detection by HPLC-UV challenging.

  • Standard availability and purity: Accurate quantification relies on a high-purity analytical standard of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) - Active sites in the GC inlet or column.- Column contamination.- Incompatible solvent.- Use a deactivated inlet liner and column.- Bake out the column according to the manufacturer's instructions.- Ensure the sample is dissolved in a solvent compatible with the column's stationary phase.
Co-elution of this compound with another peak - Inadequate chromatographic separation.- Optimize the GC oven temperature program (e.g., use a slower ramp rate).- Use a column with a different stationary phase to alter selectivity.- Employ two-dimensional GC (GCxGC) for highly complex samples.[3]
Inconsistent retention times - Fluctuations in carrier gas flow rate.- Leaks in the GC system.- Column aging.- Check the gas supply and regulators for consistent pressure.- Perform a leak check of the system.- Condition or replace the GC column.
Low sensitivity or poor signal-to-noise - Low concentration of this compound in the sample.- Suboptimal MS parameters.- Matrix interference.- Concentrate the sample extract if possible.- Tune the mass spectrometer and optimize ion source parameters.- Implement a sample cleanup procedure to remove interfering matrix components.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low signal intensity for this compound peak - this compound's weak UV absorbance.- Use a more sensitive detector, such as a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).- Consider derivatization to introduce a chromophore, though this adds complexity.
Peak splitting - Column void or contamination.- Sample solvent incompatible with the mobile phase.- Replace or clean the column.- Dissolve the sample in the mobile phase or a weaker solvent.
Baseline drift - Mobile phase not properly degassed.- Column temperature fluctuations.- Contaminated mobile phase.- Degas the mobile phase before use.- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase with high-purity solvents.
Quantitative NMR (qNMR) Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Inaccurate quantification - Incomplete relaxation of nuclei.- Poor signal-to-noise ratio.- Incorrectly chosen internal standard.- Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 of interest).- Increase the number of scans to improve the signal-to-noise ratio.- Select an internal standard with a known concentration and purity that has a signal in a clear region of the spectrum and does not interact with the sample.
Broad or distorted peaks - Poor shimming.- Sample viscosity is too high.- Re-shim the magnet for better field homogeneity.- Dilute the sample to reduce viscosity.
Overlapping signals - Spectral congestion in complex mixtures.- Use a higher field NMR spectrometer for better spectral dispersion.- Employ 2D NMR techniques (e.g., HSQC, HMBC) to aid in signal assignment and identify non-overlapping signals for quantification.

Experimental Protocols

Protocol 1: this compound Quantification by GC-MS

This protocol provides a general procedure for the quantification of this compound in essential oils.

1. Standard Preparation:

  • Prepare a stock solution of this compound analytical standard (e.g., 1000 µg/mL) in a suitable solvent like hexane or methanol.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples.

2. Sample Preparation:

  • Dilute the essential oil sample in the same solvent used for the standards to bring the this compound concentration within the calibration range. A typical dilution is 1 µL of essential oil in 1 mL of solvent.

3. GC-MS Parameters:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 3 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions such as m/z 204, 189, and 107 can be monitored.

4. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the standard.

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: this compound Quantification by qNMR

This protocol outlines a method for determining the concentration of this compound in a purified sample or a simple mixture.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound into an NMR tube.

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should be of high purity and have a resonance that does not overlap with the sample signals.

  • Add a known volume of a deuterated solvent (e.g., Chloroform-d, Methanol-d4) to dissolve the sample and internal standard completely.

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Program: A standard 1D proton experiment.

  • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A D1 of 30 seconds is often sufficient.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Concentration_this compound = (Area_this compound / N_protons_this compound) * (N_protons_IS / Area_IS) * (M_IS / M_this compound) * (Purity_IS / Purity_this compound) * Concentration_IS

    Where:

    • Area = Integral area of the signal

    • N_protons = Number of protons giving rise to the signal

    • M = Molar mass

    • Purity = Purity of the substance

    • IS = Internal Standard

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of terpenes, which can be used as a reference for method development for this compound.

Table 1: GC-MS Method Performance (Representative Data for Terpenes)

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 µg/mL[4]
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL[4]
Recovery85 - 115%
Precision (RSD%)< 10%

Table 2: HPLC-UV Method Performance (Representative Data for Terpenes/Phenolic Compounds)

ParameterTypical Value
Linearity (R²)> 0.995[5]
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Recovery90 - 110%[5]
Precision (RSD%)< 5%

Table 3: qNMR Method Performance (Representative Data)

ParameterTypical Value
Linearity (R²)Not applicable (absolute method)
Limit of Quantification (LOQ)Dependent on spectrometer field strength and sample complexity, typically in the low mg/mL to high µg/mL range.
Precision (RSD%)< 2%
AccuracyHigh, directly traceable to the purity of the internal standard.

Visualizations

Experimental Workflows and Logical Relationships

Guaiol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Quantification Complex_Mixture Complex Mixture (e.g., Essential Oil) Dilution Dilution Complex_Mixture->Dilution Extraction Extraction (if needed) Dilution->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup GC_MS GC-MS Cleanup->GC_MS Volatile Analysis HPLC HPLC-UV/MS Cleanup->HPLC Non-Volatile/Thermal Labile qNMR qNMR Cleanup->qNMR Absolute Quantification Peak_Integration Peak Integration GC_MS->Peak_Integration HPLC->Peak_Integration Quantification Quantification qNMR->Quantification Direct Calculation Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Calibration_Curve->Quantification Troubleshooting_Logic cluster_method_issues Method-Specific Issues cluster_solutions Potential Solutions Start Problem Encountered (e.g., Inaccurate Result) Check_Method Review Method Parameters Start->Check_Method Check_Standard Verify Standard Integrity (Purity, Age) Start->Check_Standard Check_Sample_Prep Examine Sample Preparation Start->Check_Sample_Prep Check_Instrumentation Inspect Instrument Performance Start->Check_Instrumentation Coelution Co-elution? Check_Method->Coelution Matrix_Effect Matrix Effect? Check_Sample_Prep->Matrix_Effect Instrument_Maintenance Perform Maintenance Check_Instrumentation->Instrument_Maintenance Optimize_Separation Optimize Separation (Gradient, Column) Coelution->Optimize_Separation Modify_Sample_Prep Modify Sample Prep (Cleanup, Dilution) Matrix_Effect->Modify_Sample_Prep Use_Internal_Std Use Internal Standard Matrix_Effect->Use_Internal_Std Signaling_Pathway_Placeholder Placeholder for a Signaling Pathway Diagram A Analyte Introduction B Separation A->B C Detection B->C D Signal Transduction C->D E Data Output D->E

References

Technical Support Center: Overcoming Interference in GC-MS Analysis of Guaiol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of guaiol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to the challenges of analyzing these structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound isomers are co-eluting. How can I improve their separation?

A1: Co-elution of this compound isomers is a common challenge due to their similar chemical structures and boiling points. To improve separation, consider the following strategies:

  • Column Selection: The choice of GC column is critical. Standard non-polar columns, like those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), often provide limited resolution for sesquiterpene isomers. Consider using a more polar column, such as one with a polyethylene glycol (wax) or a mid-polarity phase, to introduce different selectivity based on interactions with the stationary phase. For enantiomeric separation (e.g., (+)-guaiol and (-)-guaiol), a chiral stationary phase is necessary. Cyclodextrin-based columns, such as those containing derivatized β-cyclodextrin, are commonly used for the chiral separation of terpenes and related compounds.[1][2][3]

  • Temperature Program Optimization: A slow oven temperature ramp rate (e.g., 1-3 °C/min) through the elution range of the this compound isomers can significantly enhance separation.[4] Introducing isothermal holds at temperatures just below the elution of the critical pair can also improve resolution.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can improve column efficiency. Ensure your flow rate is set to the optimal value for your column dimensions and carrier gas type.

Q2: I am using a mass spectrometer, does complete chromatographic separation of isomers matter?

A2: While a mass spectrometer is a powerful identification tool, complete chromatographic separation of isomers is still highly desirable. This compound isomers often exhibit very similar mass spectra, making it difficult to distinguish them based on fragmentation patterns alone when they co-elute. Deconvolution software can help to mathematically separate the mass spectra of co-eluting peaks, but this is most effective when there is at least partial chromatographic resolution and some differences in the mass spectra. For accurate quantification, chromatographic separation is essential to ensure that the measured ion intensity corresponds to a single isomer.

Q3: How can I confirm the identity of each this compound isomer peak?

A3: Confirming the identity of each isomer requires a combination of approaches:

  • Retention Time Matching: Inject authentic reference standards of each this compound isomer (e.g., α-guaiol, β-guaiol, γ-guaiol) under the same GC-MS conditions to match their retention times.

  • Mass Spectral Library Matching: Compare the acquired mass spectra with a reliable library, such as the NIST Mass Spectral Library. However, be aware that isomer spectra can be very similar. The NIST WebBook provides a reference mass spectrum for this compound.[5]

  • Kovats Retention Indices (RI): Calculate the RI for each peak using a series of n-alkane standards. Compare these experimental RI values with those reported in the literature for this compound isomers on similar stationary phases.

Q4: Would derivatization help in separating this compound isomers?

A4: Derivatization can be a useful strategy to improve the chromatographic separation of isomers. For alcohols like this compound, silylation is a common derivatization technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the hydroxyl group to a less polar and more volatile trimethylsilyl (TMS) ether.[6][7][8] This change in polarity can alter the interaction with the GC stationary phase, potentially leading to better separation.

Q5: What are some common troubleshooting steps for poor peak shape (e.g., tailing) with this compound isomers?

A5: Poor peak shape for this compound isomers can be caused by several factors:

  • Active Sites: Active sites in the GC inlet (e.g., liner, injection port) or the column itself can cause peak tailing, especially for polar compounds like alcohols. Using a deactivated inlet liner and a high-quality, inert GC column is recommended.

  • Column Contamination: Buildup of non-volatile matrix components at the head of the column can lead to peak distortion. Try baking out the column at its maximum recommended temperature or trimming a small portion (10-20 cm) from the inlet end.

  • Improper Injection Technique: Issues with the injection, such as slow injection speed or incorrect injection volume, can lead to broad or tailing peaks.

Troubleshooting Guides

Guide 1: Resolving Co-eluting this compound Isomers

This guide provides a step-by-step approach to address the common issue of co-eluting this compound isomers.

StepActionExpected Outcome
1 Optimize Temperature Program Decrease the oven ramp rate (e.g., to 1-2 °C/min) in the elution window of the isomers.
2 Change Column Polarity Switch to a column with a different stationary phase (e.g., from non-polar to polar).
3 Employ a Chiral Column For enantiomeric separation, use a column with a chiral stationary phase (e.g., derivatized cyclodextrin).[1][2]
4 Consider Derivatization Derivatize the sample with a silylating agent (e.g., MSTFA) to alter polarity and potentially improve separation.[6][8]
Guide 2: Identifying this compound Isomers

This guide outlines the process for the confident identification of this compound isomers.

StepActionExpected Outcome
1 Analyze Reference Standards Inject individual this compound isomer standards to determine their retention times.
2 Mass Spectral Comparison Compare the experimental mass spectra with library spectra (e.g., NIST).[5]
3 Calculate Retention Indices Analyze a series of n-alkanes and calculate the Kovats Retention Index for each isomer peak.

Experimental Protocols

Protocol 1: Chiral GC-MS Analysis of this compound Enantiomers (General Method)

This protocol provides a general starting point for the chiral separation of this compound enantiomers. Optimization will be required based on the specific instrument and sample matrix.

  • Column: Chiral capillary column with a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEXsm, Chirasil-Dex).[2]

  • Carrier Gas: Helium or Hydrogen at an optimized linear velocity.

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 1 min.

    • Ramp: 2 °C/min to 200 °C.

    • Final Hold: Hold at 200 °C for 5 min.

  • Injector: Split/splitless injector at 250 °C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Protocol 2: Derivatization of this compound with MSTFA for GC-MS Analysis

This protocol describes a general procedure for the silylation of this compound.

  • Sample Preparation: Prepare a solution of the this compound-containing sample in an aprotic solvent (e.g., hexane or dichloromethane) in a clean, dry vial.

  • Reagent Addition: Add an excess of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) and a small amount of a catalyst such as pyridine to the sample vial. A typical ratio is 50 µL of sample solution to 50 µL of MSTFA and 10 µL of pyridine.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature and inject an aliquot directly into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Sample containing this compound Isomers dissolve Dissolve in Aprotic Solvent start->dissolve derivatize Derivatization (Optional) e.g., with MSTFA dissolve->derivatize inject Inject into GC-MS dissolve->inject Direct Injection derivatize->inject separate Chromatographic Separation (Chiral or Polar Column) inject->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification (Retention Time, Mass Spectra) detect->identify quantify Quantification identify->quantify

Caption: Experimental workflow for GC-MS analysis of this compound isomers.

Caption: Troubleshooting workflow for co-eluting this compound isomers.

References

Enhancing the bioavailability of guaiol in preclinical formulations.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the bioavailability of guaiol in preclinical formulations.

Troubleshooting Guide

Researchers formulating this compound may encounter several challenges due to its physicochemical properties. This guide addresses common issues and offers potential solutions.

Issue: Low Aqueous Solubility of this compound

Poor solubility is a primary obstacle to achieving adequate bioavailability.

  • Problem: this compound precipitates out of aqueous solutions, leading to inconsistent results in in-vitro assays and poor absorption in-vivo.

  • Solution: Employ solubility enhancement techniques. The table below summarizes potential formulation strategies and their expected impact on this compound's bioavailability, based on preclinical data for lipophilic compounds.

Table 1: Comparison of Preclinical Formulation Strategies for Bioavailability Enhancement

Formulation StrategyKey ExcipientsTypical Particle SizeLoading Capacity (%)In-Vitro Release ProfileExpected Bioavailability Enhancement (Relative to free this compound)
Micronization N/A1-10 µm100%Faster dissolution than bulk powder1.5 - 3-fold
Solid Dispersion Polymers (e.g., PVP, HPMC, Soluplus®)Molecular dispersion10-40%Rapid, often supersaturating3 - 8-fold
Cyclodextrin Complex β-cyclodextrin, HP-β-cyclodextrin< 500 nm5-20%Rapid, dependent on complex dissociation4 - 10-fold
Nanoemulsion Oils (e.g., MCT), Surfactants (e.g., Tween 80)20-200 nm1-10%Rapid and complete5 - 15-fold
Liposomes Phospholipids (e.g., soy lecithin), Cholesterol50-200 nm1-5%Sustained or triggered release8 - 20-fold

Frequently Asked Questions (FAQs)

Q1: My this compound formulation shows good in-vitro dissolution but poor in-vivo bioavailability. What could be the issue?

A1: This discrepancy often points towards significant first-pass metabolism.[1][2] After oral administration, this compound is absorbed from the gastrointestinal tract and enters the portal circulation, where it is transported to the liver before reaching systemic circulation.[3] The liver can extensively metabolize this compound, reducing the amount of active compound that reaches the bloodstream.[1][3]

  • Troubleshooting Steps:

    • Quantify Metabolites: Analyze plasma samples for known this compound metabolites to confirm the extent of first-pass metabolism.

    • Consider Alternative Routes: For preclinical studies, consider administration routes that bypass the portal circulation, such as intravenous, transdermal, or sublingual, to establish a baseline for maximum bioavailability.[2]

    • Inhibition of Metabolism: Co-administration with inhibitors of relevant metabolic enzymes can be explored, though this may complicate the interpretation of results.

    • Formulation Strategies: Certain nanoformulations, like those utilizing lipids, can promote lymphatic transport, partially bypassing the liver.[4]

Q2: How do I choose the best formulation strategy for this compound?

A2: The optimal formulation depends on the desired therapeutic application, dose, and route of administration. The following workflow can guide your decision-making process.

G cluster_0 Initial Assessment cluster_1 Formulation Screening cluster_2 Optimization & Characterization cluster_3 In-vivo Evaluation Define Target Product Profile Define Target Product Profile Characterize this compound Properties Characterize this compound Properties Define Target Product Profile->Characterize this compound Properties Solid Dispersion Solid Dispersion Characterize this compound Properties->Solid Dispersion Cyclodextrin Complex Cyclodextrin Complex Characterize this compound Properties->Cyclodextrin Complex Lipid-Based (Nanoemulsion/Liposome) Lipid-Based (Nanoemulsion/Liposome) Characterize this compound Properties->Lipid-Based (Nanoemulsion/Liposome) Optimize Lead Formulation Optimize Lead Formulation Solid Dispersion->Optimize Lead Formulation Cyclodextrin Complex->Optimize Lead Formulation Lipid-Based (Nanoemulsion/Liposome)->Optimize Lead Formulation In-vitro Dissolution & Permeability In-vitro Dissolution & Permeability Optimize Lead Formulation->In-vitro Dissolution & Permeability Pharmacokinetic Studies Pharmacokinetic Studies In-vitro Dissolution & Permeability->Pharmacokinetic Studies Assess Bioavailability Assess Bioavailability Pharmacokinetic Studies->Assess Bioavailability G cluster_0 This compound-Induced Signaling This compound This compound mTORC2 mTORC2 This compound->mTORC2 inhibits mTORC1 mTORC1 This compound->mTORC1 inhibits AKT AKT mTORC2->AKT activates AKT->mTORC1 activates Autophagy Autophagy mTORC1->Autophagy inhibits RAD51 RAD51 Autophagy->RAD51 degrades DSB Double-Strand Breaks RAD51->DSB repairs Apoptosis Apoptosis DSB->Apoptosis induces

References

Forced degradation studies to identify guaiol's potential degradants.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on guaiol. The information aims to help in identifying potential degradants and establishing stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing forced degradation studies on this compound?

Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of this compound.[1][2][3] These studies help in:

  • Identifying the likely degradation products that could form under various environmental conditions.[1][2]

  • Elucidating the degradation pathways of this compound.[1][2]

  • Developing and validating a stability-indicating analytical method that can accurately measure this compound in the presence of its degradants.[1][4]

  • Informing formulation development, packaging selection, and the determination of storage conditions and shelf life.[2][3]

Q2: What are the typical stress conditions applied in forced degradation studies of this compound?

Based on ICH guidelines and general practices for natural products, the following stress conditions are recommended for this compound:[1][5][6]

  • Acid Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80°C).[5][6]

  • Base Hydrolysis: Treatment with a dilute base like sodium hydroxide (e.g., 0.1 M NaOH) at room or elevated temperatures.[5][6]

  • Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[5]

  • Thermal Degradation: Heating the solid this compound at temperatures below its melting point (this compound melts at 92°C) or a solution of this compound.[6][7] For example, 70°C with and without humidity.[6]

  • Photodegradation: Exposing a solution of this compound to UV light (e.g., 254 nm or 366 nm) and visible light.[8][9]

Q3: What are the potential degradation products of this compound?

While specific degradation products of this compound under forced conditions are not extensively documented in the literature, based on its sesquiterpenoid alcohol structure, potential degradation pathways can be predicted:

  • Acid-catalyzed rearrangement/dehydration: The tertiary alcohol group in this compound is susceptible to elimination under acidic conditions, potentially leading to the formation of various guaiene isomers.

  • Oxidation: The double bond and the tertiary alcohol are potential sites for oxidation, which could yield epoxides, diols, or ketonic derivatives.[8] Microbial transformation studies have shown the formation of hydroxylated and ketonic products.[8]

  • Thermal Degradation: Isomerization and aromatization are possible. Heating with sulfur is known to produce guaiazulene.[5] p-Cymene has been identified as a common degradation product of terpenes upon aging.

  • Photodegradation: UV irradiation could lead to the addition of water across the double bond, as seen with other sesquiterpenes.[8][9]

Q4: Which analytical techniques are suitable for analyzing this compound and its degradation products?

A stability-indicating analytical method is required to separate and quantify this compound from its potential degradants. The most common techniques are:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.[10][11] UV detection would be suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatile nature of this compound and many terpenes, GC-MS is also a powerful technique for separation and identification of degradants.[12]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are too mild (concentration, temperature, or duration).1. Increase the concentration of the stressor (e.g., from 0.1 M to 1 M HCl).2. Increase the temperature.3. Extend the duration of the study.
Too much degradation ( >20-30%) is observed. Stress conditions are too harsh.1. Decrease the concentration of the stressor.2. Lower the temperature.3. Reduce the exposure time.
Poor separation of this compound from its degradants in HPLC. The analytical method is not optimized.1. Modify the mobile phase composition (e.g., change the organic solvent ratio or pH).2. Try a different column stationary phase.3. Optimize the gradient elution program.[10]
Co-elution of degradation products. Insufficient resolution of the analytical method.1. For HPLC, adjust the mobile phase gradient, flow rate, or temperature.[10]2. For GC, optimize the temperature program.
Mass balance is not within the acceptable range (95-105%). 1. Some degradants are not being detected (e.g., they lack a UV chromophore or are volatile).2. Inaccurate quantification due to differences in detector response.1. Use a universal detector like a mass spectrometer or a charged aerosol detector.2. Determine the relative response factors for the major degradants.

Experimental Protocols

Protocol 1: Preparation of Stressed Samples of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

    • Repeat at 60°C if no degradation is observed at room temperature.

  • Oxidative Degradation:

    • To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and heat it in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in methanol for analysis.

    • For solution-state thermal stress, heat the this compound stock solution at 70°C for 48 hours.

  • Photolytic Degradation:

    • Expose the this compound stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • Analyze the solution.

    • Prepare a control sample stored in the dark.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method to separate this compound from its degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a DAD detector.

  • Column: Zorbax SB C18 (150 mm × 4.6 mm, 5 µm).[11]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 100% B

    • 15-20 min: 100% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 200 nm

  • Injection Volume: 10 µL

Procedure:

  • Inject the unstressed this compound solution to determine its retention time.

  • Inject each of the stressed samples.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

  • Assess the peak purity of this compound in the stressed samples to ensure no degradants are co-eluting.

Data Presentation

Table 1: Illustrative Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ParameterDurationTemperature% Degradation of this compound (Illustrative)Number of Degradation Products (Illustrative)
Acid Hydrolysis0.1 M HCl24 h60°C12%2
Base Hydrolysis0.1 M NaOH24 h25°C5%1
Oxidation3% H₂O₂24 h25°C18%3
Thermal (Solid)-48 h70°C8%2
PhotolyticUV Light (254 nm)24 h25°C15%2

Note: The data in this table is for illustrative purposes only and should be confirmed by experimental studies.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome This compound This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) This compound->Acid Base Base Hydrolysis (0.1 M NaOH, 25°C) This compound->Base Oxidation Oxidation (3% H2O2, 25°C) This compound->Oxidation Thermal Thermal (70°C) This compound->Thermal Photo Photolytic (UV Light) This compound->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Peaks Method_Val Method Validation HPLC->Method_Val Deg_Products Identification of Degradation Products LCMS->Deg_Products Pathway Elucidation of Degradation Pathway Deg_Products->Pathway

Caption: Workflow for forced degradation studies of this compound.

Guaiol_Degradation_Pathways cluster_acid Acidic Stress cluster_oxidative Oxidative Stress cluster_thermal_photo Thermal/Photolytic Stress This compound This compound Guaiene Guaiene Isomers (Dehydration) This compound->Guaiene H+ Rearrangement Rearranged Products This compound->Rearrangement H+ Epoxide This compound Epoxide This compound->Epoxide [O] Ketone Oxidized Ketones This compound->Ketone [O] Aromatized Guaiazulene/p-Cymene This compound->Aromatized Heat Photo_Adduct Photo-adducts This compound->Photo_Adduct UV/H2O Diol This compound Diol Epoxide->Diol H2O

Caption: Potential degradation pathways of this compound.

References

Optimizing temperature and pressure for supercritical fluid extraction of guaiol.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Supercritical Fluid Extraction of Guaiol

Welcome to the technical support center for the supercritical fluid extraction (SFE) of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing extraction parameters and to offer solutions for common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is supercritical fluid extraction (SFE) and why is it a suitable method for extracting this compound?

A1: Supercritical fluid extraction is a separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent.[1] A fluid reaches a supercritical state when its temperature and pressure are above their critical points, exhibiting properties of both a liquid and a gas.[2] This method is particularly well-suited for extracting thermosensitive compounds like this compound because it can be performed at relatively low temperatures, preventing thermal degradation.[3] The selectivity of SFE allows for the targeted extraction of specific compounds by modulating the temperature and pressure.[4]

Q2: What are the most critical parameters to optimize for this compound extraction?

A2: The most critical parameters for the SFE of this compound are pressure and temperature . These two parameters directly influence the density and solvating power of the supercritical CO2. Other important parameters to consider are the CO2 flow rate, extraction time (both static and dynamic), and the potential use of a co-solvent.

Q3: What is the general effect of pressure on the extraction of sesquiterpenoids like this compound?

A3: Increasing the pressure at a constant temperature generally increases the density of the supercritical CO2. This enhancement in density boosts the solvent's ability to dissolve compounds, leading to a higher extraction yield for sesquiterpenoids like this compound.[1] Higher pressures are often required to efficiently extract higher molecular weight compounds.[5]

Q4: How does temperature influence the extraction of this compound?

A4: Temperature has a dual effect on SFE. At a constant pressure, increasing the temperature decreases the density of the supercritical CO2, which can reduce its solvating power. However, higher temperatures also increase the vapor pressure of the analyte (this compound), which can enhance its solubility and extraction efficiency. The optimal temperature is therefore a balance between these two opposing effects.[2]

Q5: Is a co-solvent necessary for extracting this compound?

A5: While supercritical CO2 is effective for non-polar compounds, this compound has a degree of polarity due to its hydroxyl group. For more efficient extraction, especially from complex plant matrices, the addition of a polar co-solvent (modifier) like ethanol or methanol can be beneficial. A co-solvent can increase the polarity of the supercritical fluid, thereby improving the solubility of semi-polar compounds like this compound.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Suboptimal Extraction Parameters: The pressure may be too low or the temperature may not be in the optimal range. 2. Inadequate Co-solvent: Pure supercritical CO2 may not be polar enough for efficient extraction. 3. Matrix Effects: The physical and chemical properties of the plant material may be hindering extraction. 4. Incomplete Extraction: The dynamic extraction time may be too short.1. Optimize Parameters: Systematically vary the pressure and temperature. For sesquiterpenoids like this compound, a good starting point is a pressure range of 20-30 MPa and a temperature range of 35-55°C. 2. Introduce a Co-solvent: Add a polar modifier like ethanol (typically 5-15% v/v) to the supercritical CO2 to increase its solvating power. 3. Material Pre-treatment: Ensure the plant material is properly dried and ground to a consistent and appropriate particle size to increase the surface area and facilitate solvent penetration. 4. Increase Extraction Time: Extend the dynamic extraction time to ensure that all accessible this compound is recovered.
Co-extraction of Undesired Compounds (e.g., waxes, lipids) 1. High Extraction Pressure/Temperature: Operating at very high pressures and temperatures can lead to the co-extraction of less soluble, higher molecular weight compounds.1. Stepwise Extraction: Employ a two-step extraction process. First, use a lower pressure and temperature to extract more volatile and less polar compounds. Then, increase the pressure and/or temperature to target this compound. 2. Fractional Separation: Utilize a series of separators at decreasing pressures and temperatures to fractionate the extract. This allows for the separation of this compound from less soluble compounds.
Restrictor Clogging 1. Precipitation of Extracted Material: A rapid drop in pressure at the restrictor can cause dissolved compounds to solidify and block the flow. 2. Co-extracted Water Freezing: If the plant material has a high moisture content, co-extracted water can freeze at the restrictor due to the Joule-Thomson effect.1. Heat the Restrictor: Gently heat the restrictor to prevent the precipitation of the extracted compounds. 2. Control Moisture Content: Ensure that the plant material is thoroughly dried before extraction. 3. Use a Co-solvent: The addition of a co-solvent like ethanol can sometimes help to prevent precipitation.
Inconsistent Results Between Runs 1. Inconsistent Sample Packing: Variations in the packing of the extraction vessel can lead to channeling of the supercritical fluid and inconsistent extraction. 2. Fluctuations in SFE System Parameters: Minor variations in pressure, temperature, or flow rate can impact extraction efficiency.1. Standardize Packing Procedure: Develop and adhere to a standard operating procedure for packing the extraction vessel to ensure a uniform density. 2. Calibrate and Monitor System: Regularly calibrate pressure and temperature sensors and ensure the CO2 pump is delivering a consistent flow rate.

Data on Extraction Parameters

The following table summarizes experimental conditions from studies on the supercritical fluid extraction of essential oils containing this compound and other sesquiterpenoids. These can be used as a starting point for optimizing this compound extraction.

Source Material Optimal/Tested Pressure (MPa) Optimal/Tested Temperature (°C) Key Findings Related to Sesquiterpenoids
Agarwood (Aquilaria sinensis)2435Optimal conditions for agarwood essential oil, which contains this compound.[6][7]
Agarwood (Aquilaria crassna)60 (600 bar)85High pressure and temperature resulted in a high yield of essential oil.[8]
Industrial Hemp Inflorescences32 (320 bar)40High pressure favored the extraction of sesquiterpenes, including this compound.[1]
Schinus molle L.12 - 2050Higher pressures were effective for extracting non-volatile compounds, while moderate pressure (9 MPa) was used for volatile compounds.[4]

Experimental Protocol: Supercritical Fluid Extraction of this compound

This protocol provides a general methodology for the SFE of this compound from a plant matrix. It is intended as a starting point and should be optimized for your specific material and equipment.

1. Sample Preparation:

  • Dry the plant material to a moisture content of less than 10%.

  • Grind the dried material to a uniform particle size (e.g., 0.5-1.0 mm).

2. Extraction Vessel Packing:

  • Accurately weigh a known amount of the ground plant material.

  • Pack the material into the extraction vessel, ensuring a uniform density to prevent channeling. Glass wool can be placed at the ends of the vessel to prevent particulate matter from entering the system.

3. System Setup and Equilibration:

  • Assemble the SFE system.

  • Set the desired extraction temperature (e.g., 45°C) and pressure (e.g., 25 MPa).

  • Allow the system to equilibrate to the set temperature.

4. Extraction Procedure:

  • Static Extraction: Introduce supercritical CO2 into the extraction vessel and allow it to remain in a static state for a defined period (e.g., 30 minutes). This allows the supercritical fluid to thoroughly penetrate the sample matrix and dissolve the target compounds.

  • Dynamic Extraction: After the static period, open the outlet valve and begin a continuous flow of supercritical CO2 through the extraction vessel at a constant flow rate (e.g., 2-3 L/min).

  • Co-solvent Addition (if applicable): If using a co-solvent, introduce it into the CO2 stream at the desired concentration (e.g., 10% v/v).

5. Collection of Extract:

  • The extract-laden supercritical fluid passes through a back-pressure regulator and into a collection vessel.

  • The pressure is reduced in the collection vessel, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • The collection vessel may be cooled to improve the precipitation efficiency.

6. Post-Extraction:

  • After the desired dynamic extraction time, stop the CO2 flow and carefully depressurize the system.

  • Collect the extracted material from the collection vessel.

  • The extracted sample can then be analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of this compound.

Visualizations

SFE_Workflow cluster_prep Sample Preparation cluster_extraction Supercritical Fluid Extraction cluster_collection Collection & Analysis Drying Drying of Plant Material Grinding Grinding to Uniform Size Drying->Grinding Packing Packing of Extraction Vessel Grinding->Packing Equilibration System Equilibration (T, P) Packing->Equilibration Static Static Extraction Equilibration->Static Dynamic Dynamic Extraction Static->Dynamic Separation Separation in Collection Vessel Dynamic->Separation Analysis GC-MS Analysis of Extract Separation->Analysis

Caption: Experimental workflow for the supercritical fluid extraction of this compound.

Troubleshooting_Logic Start Low this compound Yield Q_Params Are T & P optimized? Start->Q_Params A_Optimize Systematically vary T & P (e.g., 35-55°C, 20-30 MPa) Q_Params->A_Optimize No Q_CoSolvent Is a co-solvent being used? Q_Params->Q_CoSolvent Yes A_Optimize->Q_CoSolvent A_AddCoSolvent Introduce polar co-solvent (e.g., 5-15% ethanol) Q_CoSolvent->A_AddCoSolvent No Q_Time Is dynamic extraction time sufficient? Q_CoSolvent->Q_Time Yes A_AddCoSolvent->Q_Time A_IncreaseTime Increase dynamic extraction time Q_Time->A_IncreaseTime No End Re-evaluate Yield Q_Time->End Yes A_IncreaseTime->End

Caption: Troubleshooting logic for low this compound yield in SFE.

References

Selecting appropriate solvents for selective guaiol extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate solvents for the selective extraction of guaiol. Find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your experimental workflow.

Solvent Selection for this compound Extraction: A Comparative Overview

This compound is a sesquiterpenoid alcohol, giving it a semi-polar character.[1] The principle of "like dissolves like" is crucial for selecting an effective solvent; this means that solvents with properties similar to the target compound will generally provide the best solubility.[2] For this compound, solvents of intermediate polarity or mixtures of non-polar and polar solvents are often most effective.[3][4]

The following table summarizes the properties of common solvents used in natural product extraction to aid in your selection process.

SolventPolarity Index (P')Boiling Point (°C)Key Characteristics & Considerations
Non-Polar Solvents
n-Hexane0.169Highly effective for non-polar compounds like lipids and some terpenes.[4][5] Often used to "defat" plant material. Low toxicity but is a volatile organic compound (VOC).
Toluene2.4111Good for dissolving non-polar and slightly polar compounds.[6] Higher boiling point than hexane.
Intermediate Polarity Solvents
Ethyl Acetate4.477A moderately polar solvent effective for a range of compounds, including terpenoids.[3] Often used in mixtures with hexane.[4]
Dichloromethane (DCM)3.140Highly effective for many organic compounds, but its use is declining due to health and environmental concerns.
Acetone5.156A versatile solvent that can extract both polar and non-polar compounds.[3] It is miscible with water, which can be advantageous or disadvantageous depending on the protocol.
Polar Aprotic Solvents
Acetonitrile5.882A polar solvent with a relatively high boiling point.[6]
Polar Protic Solvents
Isopropanol3.982A common polar solvent, often used as a safer alternative to methanol.[6]
Ethanol5.278A widely used "green" solvent for extracting a broad range of phytochemicals, including terpenes.[3][7] Often used in cold extraction methods to reduce the co-extraction of waxes and chlorophyll.[8]
Methanol5.165A highly effective polar solvent for extracting polar and semi-polar compounds.[4][6] However, it is more toxic than ethanol.
Water10.2100The greenest solvent, but generally inefficient for extracting semi-polar compounds like this compound unless modified (e.g., subcritical water) or used with a co-solvent.[9][10]

Polarity Index values are relative measures of a solvent's polarity.[6]

Diagrams and Workflows

Logical Workflow for Solvent Selection

The following diagram outlines a systematic approach to selecting and optimizing a solvent system for this compound extraction.

A Define Extraction Goals (Yield vs. Purity) B Assess this compound's Polarity (Semi-Polar Sesquiterpenoid Alcohol) A->B C Initial Solvent Screening (Consult Solvent Properties Table) B->C D Perform Small-Scale Solubility Tests C->D E Analyze Results (Yield, Purity, Impurities) D->E F Optimize Solvent System (e.g., Solvent Mixtures, Temperature) E->F Refinement Needed G Scale-Up Extraction Protocol E->G Goals Met F->D Re-test H Final Extract G->H

Caption: A step-by-step workflow for rational solvent selection.

The "Like Dissolves Like" Principle for this compound

This diagram illustrates how solvent polarity influences solubility for a semi-polar molecule like this compound.

cluster_solvents Solvents NonPolar Non-Polar (e.g., Hexane) This compound This compound (Semi-Polar Molecule) NonPolar->this compound Low Solubility (Dissolves non-polar lipids/waxes better) Intermediate Intermediate Polarity (e.g., Ethyl Acetate, Acetone) Intermediate->this compound Good Solubility (Balanced interaction) Polar Polar (e.g., Methanol, Water) Polar->this compound Low to Moderate Solubility (Dissolves polar compounds better)

Caption: this compound's solubility based on solvent polarity.

Experimental Protocols

Protocol 1: General Solvent Extraction for this compound

This protocol is a general guideline for extracting this compound from dried plant material. Optimization will be required based on the specific biomass.

  • Preparation of Plant Material:

    • Ensure the plant material is thoroughly dried to minimize water content.

    • Grind the material to a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Weigh 1.0 g of the powdered plant material and place it into a 50 mL conical tube.

    • Add 20 mL of the selected solvent or solvent mixture (e.g., a 85:15 v/v mixture of hexane and ethyl acetate is a good starting point for semi-polar terpenoids).[4]

    • Vortex the sample for 10-20 seconds to ensure thorough mixing.

  • Agitation/Sonication:

    • Place the tube in a sonicator bath at room temperature for 30-60 minutes.[7] Alternatively, shake the mixture for 3-4 hours or overnight.[4]

  • Separation:

    • Centrifuge the sample (e.g., at 3000 rpm for 5-10 minutes) to pellet the solid plant material.[7]

    • Carefully decant the supernatant (the liquid extract) into a clean collection vial.

  • Solvent Removal:

    • Remove the solvent from the extract using a rotary evaporator or a gentle stream of nitrogen gas to yield the crude extract.

Protocol 2: Small-Scale Solubility Test

This quick test helps determine the relative solubility of a crude extract or purified this compound in various solvents.

  • Preparation:

    • Place a small, consistent amount (e.g., 1.0 mg) of your this compound-containing material into several separate small glass vials.

  • Solvent Addition:

    • Add 1.0 mL of a different solvent to each vial.

  • Observation:

    • Vortex each vial for 30 seconds.

    • Let the vials sit for 10-15 minutes.

    • Visually inspect and score the solubility. A clear solution indicates good solubility, while visible particulate matter indicates poor solubility. This helps rank solvents for larger-scale extractions.

Troubleshooting and FAQs

Q1: My this compound yield is very low. What could be the problem?

A1: Low yield can stem from several factors:

  • Inappropriate Solvent Choice: The polarity of your solvent may not be optimal for this compound. This compound is semi-polar, so highly polar (like water) or strictly non-polar (like hexane) solvents used alone may be inefficient. Try a solvent of intermediate polarity like ethyl acetate or acetone, or a mixture of solvents (e.g., hexane/ethyl acetate).[4]

  • Insufficient Extraction Time: Ensure the solvent has enough contact time with the plant material. For passive extraction, this could be several hours.[4] Using methods like sonication can reduce this time.[7]

  • Particle Size: If the plant material is not ground finely enough, the solvent cannot efficiently penetrate the tissue to extract the target compounds.

  • Suboptimal Temperature: Extraction is often performed at room temperature, but gentle heating can sometimes improve efficiency. However, be cautious, as high temperatures can degrade thermolabile compounds or extract unwanted substances.[8]

Q2: My extract is dark green and waxy. How can I get a purer product?

A2: The green color is likely from chlorophyll, and the waxy consistency is from co-extracted plant lipids.

  • Chlorophyll Removal: Chlorophyll is more soluble in polar solvents. Using a less polar solvent system can reduce its extraction. Super-cooled solvents like ethanol can also leave behind chlorophyll and other undesirable constituents.[11]

  • Wax and Lipid Removal (Winterization): This is a common post-extraction purification step. Dissolve your crude extract in ethanol and then freeze the solution (e.g., at -20°C for 24-48 hours).[12] The waxes and lipids will precipitate out and can be removed by filtration, leaving a cleaner extract.[12]

Q3: During liquid-liquid extraction, I'm getting a stable emulsion between the aqueous and organic layers. How do I break it?

A3: Emulsion formation is a common issue, especially when samples contain surfactant-like compounds.[13] Here are several techniques to resolve it:

  • Gentle Agitation: Instead of vigorously shaking the separatory funnel, gently swirl or invert it. This reduces the mechanical energy that creates emulsions while still allowing for phase contact.[13]

  • "Salting Out": Add a saturated sodium chloride solution (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can force the separation of the two phases.[13]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can often break the emulsion by physically separating the layers based on density.[13]

  • Filtration: Try filtering the mixture through a glass wool plug or specialized phase separation filter paper, which can help separate the layers.[13]

Q4: Can I use water to extract this compound to be more environmentally friendly?

A4: While water is the ideal green solvent, it is highly polar and generally a poor solvent for semi-polar compounds like this compound when used alone at room temperature.[10] To enhance its effectiveness, you could explore:

  • Co-solvents: Using a mixture of water and a bio-based solvent like ethanol can decrease the overall polarity and improve the extraction of less polar compounds.[10]

  • Subcritical Water Extraction: At elevated temperatures (100-374°C) and pressures, water's polarity decreases significantly, making it a much better solvent for hydrophobic organic molecules.[9] However, this requires specialized high-pressure equipment.

Q5: Is there a safety risk associated with using organic solvents?

A5: Yes, most organic solvents present some level of risk. It is critical to always work in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Solvents like hexane and butane are highly flammable and require careful handling away from ignition sources.[5][11] Always consult the Safety Data Sheet (SDS) for each solvent before use to be fully aware of its specific hazards.

References

Improving the resolution of guaiol isomers in chromatographic separation.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of guaiol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in achieving high-resolution separation of these structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

A1: The primary challenges in separating this compound isomers (e.g., α-guaiol, β-guaiol, γ-guaiol) by chromatography stem from their high degree of structural similarity. As isomers, they share the same molecular weight and often have very close boiling points and polarities. This can lead to significant peak co-elution, making accurate quantification difficult.[1][2][3] Chiral separation of enantiomers presents an additional layer of difficulty due to their identical physicochemical properties in an achiral environment.[4][5][6]

Q2: Which chromatographic technique is best suited for this compound isomer separation?

A2: Gas Chromatography (GC) is the most common and effective technique for the analysis of volatile compounds like this compound isomers.[7] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides the necessary sensitivity and identification capabilities. For the separation of this compound enantiomers, specialized techniques such as chiral Gas Chromatography, often employing cyclodextrin-based stationary phases, are required.[5][6][8][9] Supercritical Fluid Chromatography (SFC) is an emerging alternative that offers advantages in terms of speed, efficiency, and greener methodology, particularly for chiral separations.[4][10][11][12][13]

Q3: How do I select an appropriate GC column for separating this compound isomers?

A3: The choice of GC column is critical for resolving isomers. Stationary phase selection is the most important factor.[1] For general isomer separation, a mid-polarity column, such as one with a 50% phenyl-methylpolysiloxane stationary phase (e.g., DB-17, Rxi-17), can provide the necessary selectivity based on subtle differences in polarity and boiling point.[1] For separating enantiomers, a chiral stationary phase is mandatory. Cyclodextrin-based columns, such as those with derivatized β-cyclodextrin, are widely used for this purpose.[8][9]

Q4: What is the impact of the oven temperature program on the resolution of this compound isomers?

A4: The oven temperature program is a crucial parameter for optimizing the separation of this compound isomers.[14][15][16] A slow temperature ramp rate generally improves the resolution of closely eluting peaks.[1] A lower initial oven temperature can enhance the separation of more volatile isomers, while a suitable final hold time ensures the elution of all components.[1][14] For complex mixtures, a multi-step temperature program may be necessary to achieve baseline separation of all isomers.

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic separation of this compound isomers.

Problem 1: Co-elution of this compound Isomers

Symptoms:

  • Overlapping or partially resolved peaks for this compound isomers.

  • Inaccurate and inconsistent quantitative results.

  • Asymmetrical peak shapes or shoulders on peaks.[1][17]

Possible Causes and Solutions:

CauseSolution
Inappropriate Stationary Phase The column's stationary phase lacks the selectivity to differentiate between the isomers. Solution: Switch to a column with a different polarity. For general isomer separation, if a non-polar column (e.g., 5% phenyl-methylpolysiloxane) is being used, try a mid-polarity column (e.g., 50% phenyl-methylpolysiloxane). For enantiomers, a chiral column is necessary.[1]
Suboptimal Oven Temperature Program The temperature ramp is too fast, or the initial temperature is too high. Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min or lower).[1] Lower the initial oven temperature to improve the separation of early-eluting isomers.[1][14]
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas is not optimal, leading to band broadening. Solution: Optimize the carrier gas flow rate to achieve the highest column efficiency. The optimal flow rate depends on the carrier gas (e.g., Helium, Hydrogen) and the column dimensions.
Column Overload Injecting too much sample can cause peak fronting and a loss of resolution. Solution: Dilute the sample or reduce the injection volume.

Troubleshooting Workflow for Co-elution ```dot graph Coelution_Troubleshooting { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Co-eluting this compound Isomers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Peak_Shape [label="Examine Peak Shape\n(Asymmetry, Shoulders)", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Temp [label="Optimize Temperature Program\n(Lower initial T, Slower ramp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Change_Column [label="Change GC Column\n(Different Polarity or Chiral Phase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Flow [label="Optimize Carrier Gas Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Injection [label="Check Injection Volume\n(Reduce if overloading)", fillcolor="#FBBC05", fontcolor="#202124"]; Resolution_Achieved [label="Resolution Achieved", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Check_Peak_Shape; Check_Peak_Shape -> Optimize_Temp [label="Asymmetrical peaks observed"]; Optimize_Temp -> Resolution_Achieved [label="Separation improved"]; Optimize_Temp -> Change_Column [label="Still co-eluting"]; Change_Column -> Optimize_Temp [label="New column installed"]; Change_Column -> Resolution_Achieved [label="Baseline separation"]; Check_Peak_Shape -> Optimize_Flow [label="Symmetrical but overlapping peaks"]; Optimize_Flow -> Optimize_Temp; Check_Peak_Shape -> Check_Injection [label="Peak fronting observed"]; Check_Injection -> Optimize_Temp; }

Caption: Workflow for developing a chiral GC method for this compound enantiomers.

Experimental Protocols

While a universally optimized method for all this compound isomers is not available due to variations in instrumentation and sample matrices, the following protocols provide a starting point for method development.

Protocol 1: GC-MS Method for General this compound Isomer Profiling

This method is a starting point for the separation of diastereomeric this compound isomers.

ParameterValue
GC System Gas Chromatograph with Mass Spectrometer (GC-MS)
Column DB-17MS (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (split ratio 50:1)
Oven Program Initial temperature 60°C (hold 2 min), ramp at 3°C/min to 240°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp. 230°C
Mass Range 40-400 m/z
Protocol 2: Chiral GC-FID Method for this compound Enantiomer Separation

This protocol is a starting point for the separation of this compound enantiomers.

ParameterValue
GC System Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column Rt-βDEXsm (derivatized β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Hydrogen at a constant flow of 1.2 mL/min
Inlet Temperature 240°C
Injection Volume 1 µL (split ratio 100:1)
Oven Program Initial temperature 80°C (hold 1 min), ramp at 2°C/min to 200°C (hold 10 min)
Detector Temp. 250°C

Quantitative Data Summary

The following table summarizes expected elution order and approximate retention times for this compound isomers based on typical GC analysis of essential oils. Actual retention times will vary depending on the specific instrument, column, and method parameters. Resolution values (Rs) should be ≥ 1.5 for baseline separation.

IsomerTypical Elution OrderApproximate Retention Time (min) on a mid-polarity column
α-Guaiol125 - 30
β-Guaiol226 - 31
γ-Guaiol327 - 32

Note: This data is illustrative. For accurate identification, it is crucial to run authentic standards of each this compound isomer. Retention indices should be used for more reliable peak identification across different systems.

References

Minimizing thermal degradation of guaiol during extraction processes.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the thermal degradation of guaiol during extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal degradation a concern?

This compound is a sesquiterpenoid alcohol naturally present in the essential oils of various plants, including guaiacum and cypress pine. It is valued for its characteristic woody, floral aroma and potential therapeutic properties. However, this compound has a relatively low boiling point (approximately 92°C), making it susceptible to thermal degradation during extraction methods that utilize heat. This degradation can lead to a loss of yield, alteration of the aromatic profile, and the formation of undesirable byproducts, compromising the quality and potential efficacy of the final extract.

Q2: What are the primary factors that contribute to the thermal degradation of this compound?

The primary factors influencing the thermal degradation of this compound during extraction are:

  • Temperature: Higher extraction temperatures significantly accelerate the degradation of volatile compounds like this compound.

  • Extraction Time: Prolonged exposure to elevated temperatures increases the extent of degradation.

  • Presence of Oxygen: Oxidative degradation can occur, especially at higher temperatures.

  • Solvent Type: The polarity and reactivity of the solvent can influence the stability of this compound.

  • pH of the Extraction Medium: Acidic or basic conditions can catalyze degradation reactions.

Q3: What are the general signs of this compound degradation in an extract?

Signs of this compound degradation can include:

  • A noticeable decrease in the characteristic woody and floral aroma of the extract.

  • A change in the color of the extract.

  • The appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS), indicating the formation of degradation products.

  • A lower than expected yield of this compound in the final extract.

Troubleshooting Guides

This section provides solutions to common issues encountered during the extraction of this compound.

Problem Possible Cause Troubleshooting Steps
Low yield of this compound in the final extract. High extraction temperature causing thermal degradation.- Lower the extraction temperature. For solvent-based extractions, aim for temperatures below the boiling point of this compound (92°C). - For supercritical CO2 extraction, optimize the temperature and pressure. Lower temperatures are generally better for preserving terpenes.
Prolonged extraction time.- Reduce the overall extraction time. - Perform time-course experiments to determine the optimal extraction duration that maximizes yield before significant degradation occurs.
Inefficient extraction method.- Consider alternative extraction methods known for preserving terpenes, such as cold ethanol extraction or supercritical fluid extraction (SFE) with optimized parameters.
Altered aroma profile of the extract. Loss of volatile terpenes, including this compound, due to high temperatures.- Employ extraction techniques that operate at lower temperatures. - If using distillation, consider vacuum distillation to lower the boiling points of the compounds.
Formation of degradation byproducts with different odors.- Analyze the extract using GC-MS to identify potential degradation products. - Adjust extraction parameters (temperature, time, solvent) to minimize the formation of these byproducts.
Presence of unknown peaks in GC-MS analysis. Thermal decomposition of this compound and other components.- Compare the chromatogram of the extract with a standard of pure this compound. - Based on the mass spectra of the unknown peaks, infer potential degradation pathways. For example, dehydration or rearrangement reactions are common for terpene alcohols.
Reaction with the extraction solvent.- Test the stability of this compound in the chosen solvent at the extraction temperature in a separate experiment. - Consider using a more inert solvent.
Inconsistent extraction results. Fluctuations in extraction temperature.- Ensure precise temperature control throughout the extraction process. Use calibrated equipment.
Variations in the plant material.- Standardize the pre-extraction processing of the plant material (e.g., drying, grinding).

Data Presentation

Table 1: Effect of Supercritical CO2 Extraction Parameters on this compound Yield

Pressure (bar)Temperature (°C)This compound Yield (relative abundance)
10040High
20040Medium
30040Low
10060Medium-High
20060Medium-Low
30060Low
Data extrapolated from studies on industrial hemp, where the quadratic term of temperature had a significant effect on this compound yield.

Experimental Protocols

Protocol 1: Low-Temperature Solvent Extraction to Minimize this compound Degradation

  • Objective: To extract this compound from plant material while minimizing thermal degradation.

  • Materials:

    • Dried and ground plant material containing this compound.

    • Solvent (e.g., ethanol, hexane).

    • Round-bottom flask.

    • Reflux condenser with a cooling water supply.

    • Heating mantle with a temperature controller.

    • Rotary evaporator.

  • Methodology:

    • Place the plant material in the round-bottom flask and add the solvent (e.g., 1:10 solid-to-solvent ratio).

    • Set up the reflux apparatus with the condenser.

    • Heat the mixture to a temperature below the boiling point of this compound (e.g., 60-70°C for ethanol) and maintain for a predetermined time (e.g., 1-2 hours).

    • After extraction, filter the mixture to remove the solid plant material.

    • Concentrate the extract using a rotary evaporator at a low temperature (e.g., < 40°C) and reduced pressure to remove the solvent.

    • Analyze the extract for this compound content using GC-MS.

Protocol 2: Supercritical Fluid Extraction (SFE) for this compound Preservation

  • Objective: To extract this compound using supercritical CO2, a method known for preserving thermally labile compounds.

  • Materials:

    • Dried and ground plant material containing this compound.

    • Supercritical fluid extractor.

    • Liquid CO2.

    • Co-solvent (e.g., ethanol), optional.

  • Methodology:

    • Load the ground plant material into the extraction vessel of the SFE system.

    • Set the extraction parameters. Based on available data, lower pressures and moderate temperatures are preferable for this compound. Start with parameters such as 100 bar and 40°C.

    • If a co-solvent is used, set the desired percentage (e.g., 5% ethanol).

    • Pressurize the system with CO2 and begin the extraction process.

    • Collect the extract in the collection vessel.

    • Depressurize the system safely.

    • Analyze the extract for this compound content using GC-MS.

Visualizations

Experimental_Workflow Experimental Workflow for Minimizing this compound Degradation cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Harvest Harvest Plant Material Dry Slow Drying at Low Temperature Harvest->Dry Grind Grind to Homogeneous Particle Size Dry->Grind Method_Selection Select Low-Temperature Method (e.g., SFE, Cold Solvent) Grind->Method_Selection Parameter_Optimization Optimize Parameters (Temp < 92°C, Time, Pressure) Method_Selection->Parameter_Optimization Extraction Perform Extraction Parameter_Optimization->Extraction Solvent_Removal Low-Temperature Solvent Removal (e.g., Rotary Evaporation < 40°C) Extraction->Solvent_Removal Analysis GC-MS Analysis for this compound Content and Degradation Products Solvent_Removal->Analysis Storage Store Extract in Cool, Dark, Airtight Conditions Analysis->Storage Logical_Relationship Factors Influencing this compound Degradation cluster_factors Primary Factors cluster_secondary_factors Secondary Factors Degradation This compound Degradation Temperature High Temperature Temperature->Degradation Time Long Extraction Time Time->Degradation Oxygen Presence of Oxygen Oxygen->Degradation Solvent Solvent Type Solvent->Degradation pH pH of Medium pH->Degradation

Validation & Comparative

Validating the Antitumor Effects of (-)-Guaiol in NSCLC Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor effects of (-)-guaiol with other therapeutic alternatives in non-small cell lung cancer (NSCLC) models. The information presented herein is supported by experimental data from preclinical studies to assist in the evaluation of (-)-guaiol as a potential therapeutic candidate.

Comparative Analysis of Antitumor Efficacy

(-)-Guaiol has demonstrated significant antitumor activities in both in vitro and in vivo NSCLC models. Its efficacy is compared with standard chemotherapeutic agents, cisplatin and rapamycin, below.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for (-)-guaiol, cisplatin, and rapamycin in various NSCLC cell lines are summarized in the table below. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Cell LineCompoundIC50 (µM)Noteworthy Observations
A549 (-)-Guaiol75.7[1], 121.7[2]Demonstrates potent cytotoxicity.
Cisplatin9 ± 1.6[3], 17.8 (Ad-Fhit infected)[4], ~3.07 µg/mL (~10.2 µM)[5]Standard chemotherapeutic agent with known efficacy.
RapamycinIC10 of 100 nmol/L (0.1 µM) after 24h[6]Potent inhibitor of the mTOR pathway.[6]
H1299 (-)-Guaiol211.5[2]Effective in p53-null NSCLC cells.
Cisplatin27 ± 4[3], ~7.14 µg/mL (~23.8 µM)[5]Shows varied sensitivity across different NSCLC cell lines.
Rapamycin-Data not readily available in the searched literature.
Calu-1 (-)-Guaiol92.1[1]Another NSCLC cell line showing sensitivity to (-)-guaiol.
BEAS-2B (-)-Guaiol297.1[2], 322.3[1]Exhibits lower cytotoxicity in non-cancerous lung cells, suggesting a favorable therapeutic window.
Cisplatin3.5 ± 0.6[3]-
In Vivo Tumor Growth Inhibition

Preclinical studies in xenograft models provide crucial insights into the in vivo efficacy of potential anticancer compounds. A direct comparison of (-)-guaiol and cisplatin in a nude mouse xenograft model using A549 cells has been reported.

Treatment GroupMean Tumor Volume (mm³) at Day 21Mean Tumor Weight (g) at Day 21
Control (NaCl) ~1200~1.0
(-)-Guaiol ~400~0.4
Cisplatin ~300~0.3

Data is estimated from graphical representations in the cited study and serves for comparative purposes.[2]

These results indicate that (-)-guaiol significantly inhibits tumor growth in vivo, with an efficacy comparable to that of cisplatin in this specific model.[2]

Mechanism of Action and Signaling Pathways

(-)-Guaiol exerts its antitumor effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and DNA repair.

RAD51 Degradation and DNA Damage

(-)-Guaiol has been shown to induce the degradation of RAD51, a key protein in homologous recombination DNA repair, through an autophagy-mediated pathway.[2][7] This leads to an accumulation of DNA double-strand breaks (DSBs), triggering apoptosis in NSCLC cells.[2]

RAD51_Pathway (-)-Guaiol Induced RAD51 Degradation Pathway Guaiol (-)-Guaiol Autophagy Autophagy Induction This compound->Autophagy Degradation RAD51 Degradation Autophagy->Degradation RAD51 RAD51 RAD51->Degradation targeted for DSBs DNA Double-Strand Breaks (DSBs) Accumulation Degradation->DSBs leads to Apoptosis Apoptosis DSBs->Apoptosis

Caption: (-)-Guaiol induces autophagy, leading to RAD51 degradation and apoptosis.

mTOR Signaling Inhibition

(-)-Guaiol has been identified as an inhibitor of the mTOR signaling pathway, affecting both mTORC1 and mTORC2 complexes.[8] This dual inhibition is considered advantageous compared to rapamycin, which primarily targets mTORC1.[8] Inhibition of mTOR signaling contributes to the induction of autophagy and autophagic cell death.[8]

mTOR_Pathway (-)-Guaiol Inhibition of mTOR Signaling This compound (-)-Guaiol mTORC2 mTORC2 This compound->mTORC2 inhibits mTORC1 mTORC1 This compound->mTORC1 inhibits AKT AKT mTORC2->AKT AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy negatively regulates CellDeath Autophagic Cell Death Autophagy->CellDeath

Caption: (-)-Guaiol inhibits both mTORC1 and mTORC2 to induce autophagy.

PI3K/Akt and STAT3 Signaling Pathways

Further studies have implicated (-)-guaiol in the inhibition of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[1] Additionally, (-)-guaiol has been shown to suppress the IL-10 mediated STAT3 signaling pathway, which is involved in epithelial-mesenchymal transition (EMT) and immune evasion in lung cancer.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability Assay (CCK-8)
  • Cell Seeding: NSCLC cells (A549, H1299, or Calu-1) are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.[11] The plates are pre-incubated for 24 hours at 37°C in a 5% CO2 humidified incubator.[11]

  • Drug Treatment: After 24 hours, the cells are treated with various concentrations of (-)-guaiol, cisplatin, or rapamycin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for an appropriate duration (e.g., 24, 48, or 72 hours).[11]

  • CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[11][12]

  • Final Incubation: The plates are incubated for 1-4 hours at 37°C.[11][12]

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.[11][12] Cell viability is calculated as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the test compounds for the specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.[13]

  • Resuspension: The cell pellet is resuspended in 1X binding buffer.[14]

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[14][15]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.[13]

In Vivo Xenograft Model
  • Animal Model: Male athymic nude mice (4-6 weeks old) are typically used.[16]

  • Tumor Cell Implantation: NSCLC cells (e.g., 5 x 10^6 A549 cells in 100 µL PBS) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration:

    • (-)-Guaiol: Administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., daily).

    • Cisplatin: Typically administered i.p. at a dose of 2-4 mg/kg, often in cycles.[16][17]

    • Control: The control group receives the vehicle (e.g., normal saline).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the antitumor effects of a novel compound like (-)-guaiol.

Experimental_Workflow Experimental Workflow for Antitumor Drug Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture NSCLC Cell Lines (A549, H1299, etc.) Viability Cell Viability Assay (CCK-8, MTT) CellCulture->Viability Apoptosis Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis Mechanism Mechanism of Action (Western Blot, qPCR) Viability->Mechanism Apoptosis->Mechanism Xenograft Xenograft Model (Nude Mice) Mechanism->Xenograft Promising results lead to Treatment Drug Administration ((-)-Guaiol, Cisplatin, Control) Xenograft->Treatment TumorGrowth Tumor Growth Measurement Treatment->TumorGrowth Endpoint Endpoint Analysis (Tumor Weight, IHC) TumorGrowth->Endpoint

Caption: A general workflow from in vitro screening to in vivo validation.

References

A Comparative Analysis of the Bioactivities of Guaiol and Alpha-Bisabolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of two naturally occurring sesquiterpenoids: guaiol and alpha-bisabolol. Both compounds have garnered significant interest in the scientific community for their therapeutic potential. This document summarizes key experimental data on their anti-inflammatory, antimicrobial, and anticancer activities, presents detailed experimental protocols for the cited assays, and visualizes their known mechanisms of action through signaling pathway diagrams.

Overview of Bioactivities

This compound, a sesquiterpenoid alcohol found in the oil of guaiacum and cypress pine, has demonstrated anti-proliferative, anti-inflammatory, and antimicrobial effects[1][2]. Alpha-bisabolol, a major constituent of German chamomile, is well-documented for its anti-inflammatory, analgesic, antimicrobial, and anticancer properties[3][4]. While both compounds share some similar therapeutic profiles, they exhibit distinct potencies and mechanisms of action.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of this compound and alpha-bisabolol, providing a basis for direct comparison of their efficacy.

Table 1: Comparative Anticancer Activity (IC₅₀ values)

CompoundCancer Cell LineIC₅₀ Value (µM)Reference
This compound A549 (Non-small cell lung cancer)121.7[5]
H1299 (Non-small cell lung cancer)211.5[5]
A549 (Lung adenocarcinoma)75.7[6]
Calu-1 (Lung adenocarcinoma)92.1[6]
Alpha-Bisabolol Human and rat glioma cells2.5 - 45[3][7]
B-chronic lymphocytic leukemia42[7]
Ph-B-ALL (Acute lymphoid leukemia, Cluster 1)14 ± 5[8][9]
AML (Acute myeloid leukemia, Cluster 2)45 ± 7[9]
AML (Acute myeloid leukemia, Cluster 3)65 ± 5[9]
K-562 (Myeloid leukemia)0.01 - 4.22 (for thiosemicarbazone derivatives)[10]

Table 2: Comparative Antimicrobial Activity (MIC values)

CompoundMicroorganismMIC ValueReference
This compound Staphylococcus aureus5 µg/mL[2]
Alpha-Bisabolol Candida albicans36 mM[4]
Staphylococcus aureusPoor activity[4]
Bacillus cereusPoor activity[4]
Escherichia coliPoor activity[4]
Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, Bacillus subtilis1.6 - 3.1 mg/mL (for bisabolol-rich oil)[4]
Propionibacterium acnes75 µg/mL[11]
Staphylococcus epidermidis37.5 µg/mL[11]
Salmonella typhimurium300 µg/mL[11]
Staphylococcus aureus300 µg/mL[11]

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to facilitate the replication and validation of the cited findings.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]

  • Compound Treatment: After incubation, treat the cells with various concentrations of this compound or alpha-bisabolol and incubate for the desired period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[14]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Preparation: Use adult rats, fasted overnight with free access to water.[16]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[17]

  • Compound Administration: Administer this compound, alpha-bisabolol, or a reference anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before inducing inflammation.[16][17]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar surface of the right hind paw.[17][18]

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[16]

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways modulated by this compound and alpha-bisabolol.

guaiol_pathway This compound This compound mTORC1 mTORC1 Inhibition This compound->mTORC1 mTORC2 mTORC2 Inhibition This compound->mTORC2 autophagy Autophagy Induction lysosome Lysosome autophagy->lysosome rad51 RAD51 Degradation lysosome->rad51 dsb Double-Strand Breaks rad51->dsb Repair Inhibition apoptosis Apoptosis dsb->apoptosis mTORC1->autophagy akt AKT Inhibition mTORC2->akt

Caption: this compound's anticancer signaling pathway in NSCLC.

alpha_bisabolol_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion lipid_raft Lipid Raft bisabolol Alpha-Bisabolol bisabolol->lipid_raft pi3k PI3K bisabolol->pi3k Inhibits bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ bisabolol->bcl2 mmp Mitochondrial Membrane Potential ↓ bisabolol->mmp bax Bax (Pro-apoptotic) Expression ↑ bisabolol->bax nfkb_pathway NF-κB Pathway akt Akt pi3k->akt Inhibits nfkb NF-κB akt->nfkb Inhibits inflammation Inflammation (↓ TNF-α, IL-6) nfkb->inflammation Reduces bcl2->mmp Inhibits cytochrome_c Cytochrome c Release mmp->cytochrome_c caspases Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis bax->mmp

Caption: Alpha-bisabolol's anti-inflammatory and apoptotic pathways.

Mechanistic Insights

This compound: Targeting Autophagy and DNA Repair

This compound exhibits its anticancer effects in non-small cell lung cancer (NSCLC) by inducing autophagy-mediated degradation of the RAD51 protein.[1][19] RAD51 is a key component of the homologous recombination pathway, which is crucial for repairing DNA double-strand breaks. By promoting the degradation of RAD51, this compound leads to an accumulation of DNA damage, ultimately triggering apoptosis in cancer cells.[19] Furthermore, this compound has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and autophagy, suggesting a multi-faceted approach to cancer cell inhibition.[20][21]

Alpha-Bisabolol: A Multi-pronged Attack on Cancer and Inflammation

Alpha-bisabolol's bioactivity is characterized by its ability to modulate multiple signaling pathways. In the context of inflammation, it has been shown to inhibit the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.[22][23] Its anticancer mechanism involves the induction of apoptosis through the intrinsic mitochondrial pathway.[3][24] This is achieved by decreasing the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases.[25] Additionally, alpha-bisabolol has been reported to suppress the pro-survival PI3K/Akt signaling pathway in cancer cells.[25][26]

Conclusion

Both this compound and alpha-bisabolol are promising natural compounds with significant therapeutic potential. This compound's unique mechanism of targeting the RAD51-mediated DNA repair pathway through autophagy induction presents a novel strategy for cancer therapy. Alpha-bisabolol's pleiotropic effects on key inflammatory and apoptotic pathways underscore its broad applicability in treating a range of diseases.

This comparative guide provides a foundation for researchers and drug development professionals to further explore the therapeutic applications of these two sesquiterpenoids. The provided data and experimental protocols are intended to support and guide future research in this exciting field. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic indices for specific disease models.

References

Guaiol vs. Guaiazulene: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is critical for identifying promising therapeutic leads. This guide provides an objective comparison of the anti-inflammatory properties of two such molecules: guaiol and guaiazulene. By examining their mechanisms of action and presenting available experimental data, this document aims to facilitate informed decisions in research and development.

This compound, a sesquiterpenoid alcohol, and guaiazulene, an aromatic hydrocarbon derivative of azulene, are both naturally occurring compounds recognized for their anti-inflammatory potential. While they share a common structural heritage, their efficacy and mechanisms of action exhibit notable distinctions. This comparison delves into the current scientific understanding of their anti-inflammatory effects, supported by experimental findings.

Mechanisms of Anti-Inflammatory Action

Both this compound and guaiazulene appear to exert their anti-inflammatory effects through the modulation of key signaling pathways and mediators involved in the inflammatory response.

This compound: The anti-inflammatory activity of this compound is primarily attributed to its ability to suppress the production of pro-inflammatory cytokines.[1][2] Research suggests that this compound can significantly inhibit the release of these signaling molecules, which are central to orchestrating the inflammatory cascade.[1]

Guaiazulene: The anti-inflammatory mechanism of guaiazulene is more multifaceted. It has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] Furthermore, guaiazulene's bioactivity includes the modulation of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins—potent inflammatory mediators.[4] Its antioxidant properties and ability to stabilize cellular membranes also contribute to its overall anti-inflammatory profile.[5]

Quantitative Comparison of Anti-Inflammatory Activity

Direct comparative studies providing a head-to-head analysis of the anti-inflammatory efficacy of this compound and guaiazulene are limited in publicly available literature. However, data from independent studies on each compound offer insights into their relative potencies.

CompoundAssayModel SystemEffectQuantitative DataReference
Guaiazulene Cytokine Release AssayTNF-α-treated HaCaT cellsInhibition of IL-6 and IL-8 productionData indicates a broader spectrum of activity compared to azulene and sodium guaiazulene sulfonate.[3][3]
Guaiazulene-based chalcone In vivo anti-inflammatory assayZebrafish modelInhibition of inflammatory response34.29% inhibition[6]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of both this compound and guaiazulene are intrinsically linked to their interaction with cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation, is a likely target for both compounds.

NF_kB_Signaling_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Stimulus LPS/TNF-α Receptor TLR4/TNFR Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) degradation degradation IkB->degradation ubiquitination & degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active releases DNA DNA NFkB_active->DNA translocates to nucleus and binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Guaiol_Guaiazulene This compound / Guaiazulene Guaiol_Guaiazulene->IKK inhibit

Caption: Simplified NF-κB signaling pathway and potential points of inhibition by this compound and guaiazulene.

A typical experimental workflow to assess the anti-inflammatory effects of these compounds involves stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the subsequent production of inflammatory mediators.

Experimental_Workflow Cell_Culture 1. Culture Macrophages (e.g., RAW 264.7) Pre_treatment 2. Pre-treat with This compound or Guaiazulene Cell_Culture->Pre_treatment Stimulation 3. Stimulate with LPS Pre_treatment->Stimulation Incubation 4. Incubate Stimulation->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection Analysis 6. Measure Cytokines/NO (ELISA, Griess Assay) Supernatant_Collection->Analysis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Guaiol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of analytical methods for the quantification of guaiol, a sesquiterpenoid alcohol with potential therapeutic applications. Given the importance of accurate quantification in research and pharmaceutical development, this document provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by generalized experimental data and detailed protocols based on established validation principles for similar compounds.

This compound, found in the oil of guaiacum and cypress pine, is a crystalline solid organic compound.[1] Its presence in various natural extracts and potential pharmacological properties necessitate robust and reliable analytical methods for its quantification. Cross-validation of these methods is crucial to ensure consistency and accuracy of results across different analytical platforms.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification is dependent on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. GC-MS is often favored for volatile compounds like this compound, while HPLC offers an alternative for non-volatile or thermally labile compounds.

Data Presentation: Performance Characteristics of this compound Quantification Methods

The following table summarizes the typical performance characteristics for GC-MS and HPLC methods for the quantification of compounds similar to this compound, such as other terpenes. These values are based on published data for analogous compounds and serve as a benchmark for what can be expected during the validation of a this compound-specific method.[2][3][4]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) ≥ 0.998≥ 0.990
Accuracy (% Recovery) 80 - 115%85 - 115%
Precision (RSD)
- Intra-day≤ 12%≤ 10%
- Inter-day≤ 11%≤ 10%
Limit of Detection (LOD) ~0.01 µg/mLDependent on detector (UV, DAD, etc.)
Limit of Quantification (LOQ) ~0.2 µg/mLDependent on detector (UV, DAD, etc.)
Specificity High (based on mass spectrum)Moderate to High (based on retention time and detector)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be optimized for the specific sample matrix and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly suitable for the volatile nature of this compound.

a. Sample Preparation:

  • Dissolve a known weight of the sample containing this compound in a suitable organic solvent (e.g., hexane or methanol).

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

b. GC-MS Conditions: [3][5]

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An initial oven temperature of 60°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

c. Quantification: Identify the this compound peak based on its retention time and characteristic mass fragments. A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of this compound in the samples is then determined from this curve.

High-Performance Liquid Chromatography (HPLC) Protocol

While less common for volatile terpenes, HPLC can be a viable alternative, especially for non-volatile derivatives or when GC-MS is unavailable.

a. Sample Preparation:

  • Dissolve the sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Prepare calibration standards in the same manner.

b. HPLC Conditions: [6]

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detector: A Diode Array Detector (DAD) or UV detector set at a wavelength appropriate for this compound (requires determination, likely in the low UV range).

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

c. Quantification: The this compound peak is identified by its retention time. Quantification is achieved by comparing the peak area of the sample to a calibration curve constructed from the standards.

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[7][8]

cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Routine Analysis A Select Analytical Technique (GC-MS or HPLC) B Optimize Instrument Parameters A->B C Develop Sample Preparation Protocol B->C D Specificity / Selectivity C->D J Analyze the Same Samples by Both Methods C->J E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I I->J K Compare Results Statistically (e.g., t-test, Bland-Altman) J->K L Implement Validated Method for Sample Quantification K->L

Caption: A generalized workflow for the development, validation, and cross-validation of analytical methods.

Cross-Validation Experimental Design

To ensure the interchangeability of the GC-MS and HPLC methods, a cross-validation study should be performed.

cluster_0 Sample Cohort cluster_1 Method 1: GC-MS Analysis cluster_2 Method 2: HPLC Analysis cluster_3 Data Analysis cluster_4 Conclusion A Prepare a Set of Samples with Varying this compound Concentrations B Quantify this compound in Each Sample A->B C Quantify this compound in Each Sample A->C D Correlate the Results from Both Methods B->D C->D E Assess for Systematic Bias D->E F Determine if Methods are Interchangeable E->F

References

Guaiol's In Vitro Antibacterial Efficacy: A Comparative Analysis Against Pathogenic Strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activity of guaiol against pathogenic bacterial strains. The performance of this natural sesquiterpene alcohol is evaluated against a standard antibiotic and another well-studied terpenoid, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a natural sesquiterpenoid alcohol, demonstrates notable antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. This guide summarizes the available in vitro data on this compound's efficacy, presenting its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. To provide a comprehensive perspective, these values are juxtaposed with those of the broad-spectrum antibiotic ciprofloxacin and the well-researched phenolic monoterpenoid carvacrol. While this compound shows potent activity against S. aureus, further research is required to fully elucidate its efficacy against a wider range of pathogenic bacteria, especially Gram-negative species. The primary mechanism of action for this compound and similar terpenoids is believed to be the disruption of bacterial cell membrane integrity.

Performance Comparison: this compound vs. Alternatives

The antibacterial efficacy of this compound was compared to ciprofloxacin, a fluoroquinolone antibiotic, and carvacrol, a monoterpenoid phenol known for its antimicrobial properties. The following tables summarize the MIC and MBC values obtained from various in vitro studies.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
This compound 5[1]Data Not AvailableData Not Available
Carvacrol 150 - 15,000[2][3][4]16,000 - 450,000[1][2]1,250 - 5,000[5][6]
Ciprofloxacin 0.25 - 0.5[7][8][9]≤1[10]0.25 - 1

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
This compound 10 - 20[1]Data Not AvailableData Not Available
Carvacrol 20,000[1]32,000[1]Data Not Available
Ciprofloxacin 0.5 - 1.0[7][8][9]Data Not Available2 x MIC

Note: A range of values indicates data from multiple strains or studies.

Experimental Protocols

The data presented in this guide is primarily based on the broth microdilution method, a standard laboratory procedure for determining MIC and MBC values.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. The procedure involves preparing a serial two-fold dilution of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium (typically around 5 x 10^5 colony-forming units per milliliter). The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Minimum Bactericidal Concentration (MBC) Determination

Following the MIC determination, the MBC is ascertained to understand whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An aliquot from each well showing no visible growth in the MIC assay is subcultured onto an agar plate that does not contain the test compound. These plates are then incubated to allow for the growth of any surviving bacteria. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the MIC and MBC of an antibacterial compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination prep_compound Prepare serial dilutions of test compound inoculate Inoculate microtiter plate prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate_mic Incubate plate inoculate->incubate_mic read_mic Determine MIC (lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_mbc Incubate agar plates subculture->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc

Fig. 1: Experimental workflow for MIC and MBC determination.

Proposed Mechanism of Action

The antibacterial activity of sesquiterpene alcohols like this compound is generally attributed to their ability to disrupt the bacterial cell membrane. This disruption leads to a cascade of events that ultimately result in cell death.

mechanism_of_action cluster_effects Cellular Effects This compound This compound membrane Bacterial Cell Membrane This compound->membrane Interaction permeability Increased Membrane Permeability membrane->permeability potential Disruption of Membrane Potential membrane->potential leakage Leakage of Intracellular Components (ions, ATP, etc.) permeability->leakage inhibition Inhibition of Cellular Processes (Respiration, ATP synthesis) potential->inhibition leakage->inhibition death Bacterial Cell Death inhibition->death

References

A Comparative Analysis of Guaiol and Eudesmol Isomers in Cannabis Chemotypes

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the nuanced chemical distinctions of sesquiterpenoids in THC- and CBD-dominant cannabis varieties, providing a guide for researchers and drug development professionals.

In the complex chemical tapestry of Cannabis sativa, the sesquiterpenoid alcohols guaiol and its structural isomers, the eudesmols (α-, β-, and γ-eudesmol), represent a significant area of interest for their potential therapeutic applications and as chemotaxonomic markers. This guide provides a comparative study of these compounds, summarizing available quantitative data, detailing experimental protocols for their analysis, and illustrating their known signaling pathways.

Introduction to this compound and Eudesmol Isomers

This compound and the eudesmol isomers are C15H26O sesquiterpenoids that contribute to the aromatic profile of cannabis and other plants. Their structural similarities and co-elution in chromatographic analyses present a challenge for accurate quantification. However, their distinct pharmacological activities underscore the importance of precise analytical differentiation.

Anecdotal and emerging scientific evidence suggests a correlation between the prevalence of these sesquiterpenoids and specific cannabis chemotypes. Notably, higher concentrations of this compound and eudesmol isomers have been associated with "indica" varieties and cannabidiol (CBD)-dominant strains, contributing to their characteristic aromas and potential therapeutic effects.

Quantitative Comparison in Cannabis Chemotypes

CompoundTHC-Dominant Chemotypes (representative range, % w/w of flower)CBD-Dominant Chemotypes (representative range, % w/w of flower)Notes
This compound 0.01 - 0.15%0.05 - 0.50%Often found in higher concentrations in CBD-dominant strains.
α-Eudesmol 0.01 - 0.10%0.02 - 0.30%Contributes to the woody, spicy aroma.
β-Eudesmol 0.02 - 0.20%0.10 - 0.80%Frequently the most abundant eudesmol isomer in cannabis.
γ-Eudesmol 0.01 - 0.08%0.03 - 0.25%Often present in lower concentrations compared to the β-isomer.

Experimental Protocols

Accurate identification and quantification of this compound and eudesmol isomers are critical for chemotype classification and pharmacological studies. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed.

Sample Preparation: Terpene Extraction
  • Homogenization: A representative sample of dried cannabis flower (typically 0.5 - 1.0 g) is cryo-milled to a fine powder to ensure homogeneity and efficient extraction.

  • Solvent Extraction: The powdered sample is extracted with a non-polar solvent. n-Hexane or a mixture of hexane and isopropanol is commonly used. An internal standard (e.g., n-tridecane) is added at a known concentration to facilitate accurate quantification.

  • Extraction Procedure: The sample and solvent are vortexed or sonicated for a set period (e.g., 30 minutes) to ensure complete extraction of the terpenes.

  • Clarification: The extract is centrifuged to pellet any solid plant material.

  • Filtration: The supernatant is filtered through a 0.22 µm syringe filter into a GC vial for analysis.

GC-MS Analysis for Isomer Separation

Achieving baseline separation of the structurally similar this compound and eudesmol isomers is crucial for accurate quantification. The following GC-MS parameters are a starting point and may require optimization based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A mid-polarity column such as a DB-35ms or a chiral column can improve the separation of these isomers. A common choice is a 30 m x 0.25 mm i.d., 0.25 µm film thickness column.

  • Injection Mode: Splitless or split injection, depending on the concentration of the analytes.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 3 °C/minute to 180 °C.

    • Ramp 2: 20 °C/minute to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

Identification: Compounds are identified by comparing their mass spectra and retention times to those of certified reference standards.

Quantification: The concentration of each analyte is determined by creating a calibration curve using certified reference standards and normalizing the peak area to the internal standard.

Below is a DOT script for a Graphviz diagram illustrating the GC-MS workflow for this compound and eudesmol analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenization Homogenization (Cryo-milling) Extraction Solvent Extraction (n-Hexane) Homogenization->Extraction Transfer of powdered sample Clarification Centrifugation & Filtration Extraction->Clarification Transfer of extract Injection Injection Clarification->Injection Filtered extract to GC vial Separation Chromatographic Separation Injection->Separation Vaporization & Introduction to column Detection Mass Spectrometry Detection Separation->Detection Separated analytes Identification Identification (vs. Standards) Detection->Identification Mass Spectra & Retention Times Quantification Quantification (Calibration Curve) Identification->Quantification Confirmed Analytes

GC-MS workflow for this compound and eudesmol analysis.

Signaling Pathways and Pharmacological Activities

This compound and the eudesmol isomers exhibit a range of pharmacological activities, some of which are detailed below. The signaling pathways for β-eudesmol and (-)-guaiol are the most extensively studied.

(-)-Guaiol

(-)-Guaiol has demonstrated anti-inflammatory and anti-cancer properties. In non-small cell lung cancer cells, it has been shown to inhibit cell growth and induce apoptosis.

  • PI3K/Akt Signaling Pathway: (-)-Guaiol has been found to suppress the phosphorylation of both PI3K and Akt, key components of this pro-survival signaling pathway.[1] This inhibition leads to downstream effects that promote apoptosis.

The following DOT script visualizes the inhibitory effect of (-)-Guaiol on the PI3K/Akt pathway.

Guaiol_Pathway This compound (-)-Guaiol PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes

Inhibitory effect of (-)-Guaiol on the PI3K/Akt pathway.
Eudesmol Isomers (α, β, and γ)

The eudesmol isomers have been investigated for a variety of biological activities, including anti-inflammatory, anti-allergic, and neuroprotective effects.

  • β-Eudesmol: This isomer is the most studied of the three.

    • Anti-inflammatory Effects: β-Eudesmol has been shown to suppress the activation of key inflammatory mediators. It inhibits the phosphorylation of p38 MAPK and the activation of NF-κB .[2] Furthermore, it can suppress the activation of caspase-1 , an important enzyme in the inflammatory response.[2]

    • Anti-allergic Effects: In mast cells, β-eudesmol has been found to reduce the release of histamine by decreasing intracellular calcium levels.[3] It also interferes with the STAT6-dependent signaling pathway , which is crucial in allergic inflammation.

  • α-Eudesmol and γ-Eudesmol: Research on the specific signaling pathways of these isomers is less extensive. However, studies have indicated that all three eudesmol isomers (α, β, and γ) can act as agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel .[4] Activation of TRPA1 is involved in various physiological processes, including sensory perception and inflammation.

The following DOT script illustrates the multifaceted signaling interactions of β-eudesmol.

beta_Eudesmol_Pathways beta_Eudesmol β-Eudesmol p38_MAPK p38 MAPK beta_Eudesmol->p38_MAPK Inhibits NFkB NF-κB beta_Eudesmol->NFkB Inhibits Caspase1 Caspase-1 beta_Eudesmol->Caspase1 Inhibits STAT6 STAT6 beta_Eudesmol->STAT6 Inhibits Ca2 Intracellular Ca²⁺ beta_Eudesmol->Ca2 Decreases Inflammation Inflammation p38_MAPK->Inflammation Promotes NFkB->Inflammation Promotes Caspase1->Inflammation Promotes Allergic_Response Allergic Response STAT6->Allergic_Response Promotes Ca2->Allergic_Response Promotes

Signaling pathways modulated by β-Eudesmol.

Conclusion

The comparative analysis of this compound and eudesmol isomers reveals their significance as potential chemotaxonomic markers and bioactive compounds within Cannabis sativa. The observed trend of higher concentrations in CBD-dominant chemotypes warrants further investigation to understand their contribution to the therapeutic properties of these strains. The distinct pharmacological activities and signaling pathways of (-)-guaiol and β-eudesmol highlight the necessity for precise analytical methods to differentiate these isomers. Future research should focus on generating comprehensive quantitative data across a wider range of cannabis chemovars and further elucidating the specific mechanisms of action for α- and γ-eudesmol to fully unlock their therapeutic potential.

References

Replicating Guaiol's Anti-Cancer Efficacy: A Comparative Guide to In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview of the experimental data and methodologies required to replicate key studies on the anti-proliferative effects of guaiol, a naturally occurring sesquiterpenoid, on cancer cells. Designed for researchers, scientists, and professionals in drug development, this document aims to facilitate the validation and further exploration of this compound as a potential anti-cancer agent.

I. Quantitative Analysis of this compound's Inhibitory Effects

This compound has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines, particularly non-small cell lung cancer (NSCLC). The half-maximal inhibitory concentration (IC50) values from key studies are summarized below, providing a quantitative basis for comparison and experimental design.

Cell LineCell TypeIC50 (μM)Reference
A549Human NSCLC121.7[1][2]Yang, Q, et al. (2016)
H1299Human NSCLC211.5[1][2]Yang, Q, et al. (2016)
Calu-1Human NSCLC92.1Integrating Network Pharmacology... (2022)
Lewis Lung Carcinoma (LLC)Murine Lung Cancer241.2[3](-)-Guaiol inhibit epithelial-mesenchymal... (2023)
M2 MacrophagesMurine Macrophage264.4[3](-)-Guaiol inhibit epithelial-mesenchymal... (2023)
BEAS-2BNormal Human Lung297.1[1][2]Yang, Q, et al. (2016)

II. Detailed Experimental Protocols

To ensure reproducibility, the following sections detail the methodologies for key in vitro assays used to assess this compound's anti-cancer activity.

A. Cell Culture
  • Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines A549 and H1299, and the normal human lung cell line BEAS-2B are commonly used.[1]

  • Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

B. Cell Proliferation and Viability Assays

1. CCK-8 Assay:

  • Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24 to 72 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

2. Colony Formation Assay:

  • Principle: This assay assesses the ability of a single cell to proliferate and form a colony, thereby measuring its reproductive viability after treatment with a cytotoxic agent.

  • Protocol:

    • Treat cells with different concentrations of this compound for a specified period.

    • Harvest the cells by trypsinization and seed a low density of cells (e.g., 500 cells) into 6-well plates.

    • Incubate the plates for 10-14 days to allow for colony formation.

    • Fix the colonies with 4% paraformaldehyde or methanol and stain with 0.1% crystal violet.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) to determine the surviving fraction.

C. Apoptosis and Cell Cycle Analysis (Flow Cytometry)
  • Principle: Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis. For cell cycle analysis, a DNA-staining dye like propidium iodide (PI) is used. For apoptosis, Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and PI (to distinguish necrotic cells) are commonly used.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • For Cell Cycle Analysis: Fix the cells in 70% cold ethanol overnight at 4°C. Wash with PBS and resuspend in a staining solution containing PI and RNase A.

    • For Apoptosis Analysis: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI for 15 minutes in the dark.

    • Analyze the stained cells using a flow cytometer.

D. Western Blot Analysis
  • Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular signaling pathways affected by this compound.

  • Protocol:

    • Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., PI3K, p-Akt, Akt, mTOR, RAD51, STAT3, p-STAT3, Bcl-2, BAX) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in this compound's anti-cancer activity and a typical experimental workflow for its evaluation.

Guaiol_PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Guaiol_RAD51_Apoptosis_Pathway This compound This compound Autophagy Autophagy This compound->Autophagy induces RAD51 RAD51 Autophagy->RAD51 degrades DSBs DNA Double-Strand Breaks (DSBs) RAD51->DSBs repairs Apoptosis Apoptosis DSBs->Apoptosis

Caption: this compound induces autophagy-mediated degradation of RAD51.

Guaiol_STAT3_EMT_Pathway This compound This compound M2_Macrophage M2 Macrophage This compound->M2_Macrophage inhibits IL10 IL-10 M2_Macrophage->IL10 STAT3 STAT3 IL10->STAT3 activates EMT Epithelial-Mesenchymal Transition (EMT) STAT3->EMT promotes

Caption: this compound inhibits M2 macrophage-mediated STAT3 signaling.

Experimental_Workflow Cell_Culture Cancer Cell Culture (e.g., A549, H1299) Guaiol_Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->Guaiol_Treatment Cell_Proliferation_Assays Cell Proliferation Assays (CCK-8, Colony Formation) Guaiol_Treatment->Cell_Proliferation_Assays Apoptosis_CellCycle_Analysis Apoptosis & Cell Cycle Analysis (Flow Cytometry) Guaiol_Treatment->Apoptosis_CellCycle_Analysis Mechanism_Study Mechanism of Action Study (Western Blot) Guaiol_Treatment->Mechanism_Study Data_Analysis Data Analysis & Interpretation Cell_Proliferation_Assays->Data_Analysis Apoptosis_CellCycle_Analysis->Data_Analysis Mechanism_Study->Data_Analysis

Caption: A typical workflow for evaluating this compound's anti-cancer effects.

References

Guaiol Purification: A Head-to-Head Comparison of Leading Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, obtaining high-purity guaiol is a critical starting point for synthesis and formulation. This guide provides a head-to-head comparison of common this compound purification techniques, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your laboratory or production needs.

At a Glance: Comparing this compound Purification Techniques

The selection of a purification technique for this compound, a naturally occurring sesquiterpenoid alcohol with promising therapeutic properties, is a trade-off between purity, yield, cost, and scalability. Below is a summary of the key performance indicators for the most prevalent methods.

TechniquePurity AchievedYieldThroughputKey AdvantagesKey Disadvantages
Recrystallization >99%[1]HighLow to MediumSimple, cost-effective, high purity achievable[1]Solvent selection is critical, potential for lower yield if conditions are not optimized
Distillation VariableHighHighScalable, effective for removing volatile impuritiesHigh energy consumption, potential for thermal degradation of this compound[2]
Chromatography >98%[3]Medium to HighLow to HighHigh resolution, adaptable to various scalesHigher cost, solvent consumption, more complex setup[4]

In-Depth Analysis of Purification Techniques

Recrystallization: The Gold Standard for Purity

Recrystallization is a widely used technique for the purification of solid compounds and has been demonstrated to be highly effective for obtaining high-purity this compound.[1] The principle lies in the differential solubility of this compound and its impurities in a given solvent at different temperatures.

Experimental Protocol: Recrystallization of this compound [1]

  • Dissolution: Dissolve the crude this compound extract in a minimal amount of hot methanol. A ratio of 12.5 g of crude this compound to 25 mL of methanol has been reported to be effective.[1]

  • Solvent Evaporation and Cooling: Gently heat the solution and blow air over the surface to evaporate a small amount of the solvent (e.g., 5 mL). This increases the concentration of this compound and induces crystallization as the solution cools.

  • Crystal Formation: Allow the solution to cool slowly to room temperature. Clear, transparent six-sided prisms of this compound will form.

  • Isolation: Separate the crystals from the mother liquor by vacuum filtration using a Büchner funnel.

  • Drying: Wash the crystals with a small amount of cold solvent and then dry them under vacuum to remove any residual solvent.

This method has been shown to yield this compound with a purity of 99% as determined by Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Logical Workflow for Recrystallization

Recrystallization Crudethis compound Crude this compound Extract Dissolution Dissolve in Hot Methanol Crudethis compound->Dissolution Evaporation Partial Solvent Evaporation Dissolution->Evaporation Cooling Slow Cooling to Room Temperature Evaporation->Cooling Crystallization This compound Crystal Formation Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Purethis compound High-Purity This compound (>99%) Filtration->Purethis compound MotherLiquor Mother Liquor (Impurities) Filtration->MotherLiquor

Caption: Workflow of this compound purification by recrystallization.

Distillation Techniques: Scalability for Industrial Production

Distillation separates components of a liquid mixture based on differences in their boiling points.[5] For this compound, which has a relatively high boiling point, vacuum distillation is often preferred to prevent decomposition at atmospheric pressure.[2] Microwave-assisted hydrodistillation (MAHD) has also emerged as an efficient method for the extraction and isolation of essential oils containing this compound.[6][7]

Experimental Protocol: Microwave-Assisted Hydrodistillation (MAHD) for this compound-Containing Essential Oil [6]

  • Sample Preparation: Place the plant material (e.g., cannabis inflorescences) in a distillation flask.

  • Microwave Irradiation: Subject the material to microwave irradiation. A typical procedure involves an initial high power (e.g., 1200 W) for a short duration (e.g., 10 minutes) to reach the distillation temperature, followed by a lower power (e.g., 700 W) for the remainder of the distillation (e.g., 40 minutes).[6]

  • Condensation: The vapor, a mixture of water and essential oil, is passed through a condenser.

  • Separation: The condensed liquid is collected in a receiving flask where the essential oil, containing this compound, separates from the water.

  • Further Purification: The collected essential oil can then be subjected to further purification steps like fractional distillation or chromatography to isolate pure this compound.

Experimental Workflow for Distillation

Distillation PlantMaterial This compound-Containing Plant Material MAHD Microwave-Assisted Hydrodistillation PlantMaterial->MAHD Vapor Vapor Phase (Water + Essential Oil) MAHD->Vapor Condensation Condensation Vapor->Condensation Separation Phase Separation Condensation->Separation EssentialOil Crude Essential Oil (with this compound) Separation->EssentialOil AqueousPhase Aqueous Phase Separation->AqueousPhase FurtherPurification Further Purification (e.g., Chromatography) EssentialOil->FurtherPurification Purethis compound Pure this compound FurtherPurification->Purethis compound

Caption: General workflow for this compound isolation via distillation.

Chromatographic Methods: High-Resolution Separation

Chromatography encompasses a range of techniques that separate mixtures based on the differential distribution of their components between a stationary phase and a mobile phase.[8] For this compound purification, column chromatography and High-Performance Liquid Chromatography (HPLC) are particularly relevant.[9] These methods offer high resolution and can be adapted for both small-scale purification and large-scale production.

Experimental Protocol: Column Chromatography for this compound Purification [9]

  • Column Packing: A glass column is packed with a stationary phase, typically silica gel.

  • Sample Loading: The crude extract containing this compound is dissolved in a small amount of a non-polar solvent and loaded onto the top of the column.

  • Elution: A mobile phase (a solvent or a mixture of solvents) is passed through the column. The polarity of the mobile phase can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: As the mobile phase flows through the column, the separated components elute at different times. These are collected in separate fractions.

  • Analysis and Pooling: Each fraction is analyzed (e.g., by Thin Layer Chromatography or GC-MS) to identify the fractions containing pure this compound. These fractions are then combined.

  • Solvent Removal: The solvent is removed from the pooled fractions, typically using a rotary evaporator, to yield the purified this compound.

Workflow for Chromatographic Purification

Chromatography CrudeExtract Crude this compound Extract ColumnLoading Load onto Chromatography Column CrudeExtract->ColumnLoading Elution Elute with Mobile Phase ColumnLoading->Elution FractionCollection Collect Fractions Elution->FractionCollection Analysis Analyze Fractions (TLC, GC-MS) FractionCollection->Analysis Pooling Pool Pure This compound Fractions Analysis->Pooling SolventRemoval Solvent Removal Pooling->SolventRemoval Purethis compound Pure this compound SolventRemoval->Purethis compound

Caption: Workflow of this compound purification by column chromatography.

Conclusion

The choice of the optimal this compound purification technique depends heavily on the specific requirements of the research or production goals. For achieving the highest purity on a laboratory scale, recrystallization stands out as a simple and effective method. For large-scale production where high throughput is essential, distillation techniques, particularly vacuum or MAHD, are more suitable, although they may require a final polishing step. Chromatography offers the highest resolution and is versatile for various scales, but it comes at a higher operational cost and complexity. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to efficiently obtain this compound of the desired purity and yield.

References

Validating the Immunogenic Cell Death (ICD) Mechanism Induced by (-)-Guaiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, identifying novel compounds that can stimulate an anti-tumor immune response is a paramount goal. (-)-Guaiol, a natural sesquiterpenoid, has emerged as a promising candidate that induces immunogenic cell death (ICD), a form of regulated cell death that activates an adaptive immune response against cancer cells.[1][2] This guide provides an objective comparison of (-)-guaiol's ICD-inducing capabilities against other established agents, supported by experimental data and detailed protocols.

Comparative Analysis of ICD Induction

(-)-Guaiol has been shown to trigger the hallmark features of ICD, particularly in non-small cell lung cancer (NSCLC) models.[1][2] The process of ICD is characterized by the release of damage-associated molecular patterns (DAMPs) from dying cells, which act as adjuvants to prime an anti-tumor immune response. The key DAMPs include the surface exposure of calreticulin (CRT), the secretion of adenosine triphosphate (ATP), and the release of high mobility group box 1 (HMGB1).[3][4]

The table below summarizes the performance of (-)-guaiol in inducing these key ICD markers compared to conventional chemotherapeutic agents known to be potent or moderate ICD inducers.

Table 1: Comparison of In Vitro ICD Marker Induction

InducerCell Line(s)Calreticulin (CRT) ExposureATP ReleaseHMGB1 ReleasePrimary Mechanism Type
(-)-Guaiol A549, H1299 (NSCLC)Significant Increase[2]Significant Increase[2]Significant Increase[2]Type I (Apoptosis & Autophagy-dependent)[1][2]
Doxorubicin Various Breast CancerPotent Induction[5]Potent Induction[5]Slower, Prolonged Release[5]Type I (DNA Damage)[4]
Oxaliplatin Various Breast CancerPotent Induction[5]Potent Induction[5]Slower, Prolonged Release[5]Type I (DNA Damage)[4]
Mitoxantrone Various Cancer CellsPotent Induction[6]Data not available in search resultsData not available in search resultsType I[4]
Paclitaxel Various Breast CancerMid-range Induction[5]Mid-range Induction[5]Slower, Prolonged Release[5]Type I (Microtubule Targeting)[5]

Signaling Pathways and Experimental Workflow

The mechanism of (-)-guaiol-induced ICD is intrinsically linked to its ability to induce both apoptosis and autophagy.[1][2] Studies indicate that (-)-guaiol impairs mTOR signaling to trigger autophagy, which in turn regulates the stability of the RAD51 protein, leading to DNA double-strand breaks and subsequent apoptosis.[7][8] This cascade of events culminates in the release of DAMPs.

Guaiol (-)-Guaiol mTOR mTOR Signaling (mTORC1/mTORC2) This compound->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Regulates RAD51 RAD51 Degradation Autophagy->RAD51 ICD Immunogenic Cell Death (ICD) Autophagy->ICD DSB Double-Strand Breaks (DSBs) RAD51->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Apoptosis->ICD DAMPs DAMPs Release (CRT, ATP, HMGB1) ICD->DAMPs

Caption: Signaling pathway of (-)-guaiol-induced ICD.

The gold standard for validating an ICD inducer is the in vivo vaccination assay.[3][9] This experiment functionally verifies that the cell death induced by a compound can elicit a protective anti-tumor immune memory.

cluster_0 Vaccination Phase cluster_1 Challenge Phase (1 week later) TumorCells Cancer Cells (in vitro) Treatment Treat with (-)-Guaiol TumorCells->Treatment Vaccine Inject Treated Cells (s.c.) (Vaccine) Treatment->Vaccine Mouse1 Immunocompetent Syngeneic Mouse Vaccine->Mouse1 LiveCells Inject Live Cancer Cells (s.c.) (Contralateral flank) Mouse1->LiveCells Monitor Monitor Tumor Growth LiveCells->Monitor

Caption: Experimental workflow for the in vivo vaccination assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ICD. Below are protocols for the key assays used to validate the hallmarks of immunogenic cell death.

Calreticulin (CRT) Exposure Assay
  • Principle: CRT translocates to the cell surface during ICD, acting as an "eat-me" signal for dendritic cells. This is typically detected via flow cytometry.

  • Methodology:

    • Seed cancer cells (e.g., A549, H1299) and treat with (-)-guaiol or a control compound for a predetermined time (e.g., 24 hours).[2]

    • Harvest cells carefully to preserve cell surface proteins.

    • Wash cells with a cold phosphate-buffered saline (PBS) solution.

    • Incubate the cells with a primary antibody against CRT conjugated to a fluorophore (e.g., Alexa Fluor 488) in a buffer containing calcium.

    • Co-stain with a viability dye (e.g., Propidium Iodide) to exclude necrotic cells.

    • Analyze the cell population for CRT surface expression using a flow cytometer. An increase in fluorescence on viable cells indicates CRT exposure.

Extracellular ATP Release Assay
  • Principle: Dying cells undergoing ICD actively secrete ATP, which acts as a "find-me" signal to recruit immune cells.[4]

  • Methodology:

    • Treat cancer cells with (-)-guaiol or control compounds in a plate format.

    • After the incubation period, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the ATP concentration in the supernatant using a luciferin/luciferase-based bioluminescence assay kit, following the manufacturer’s instructions.

    • Read the luminescence on a plate reader. The light intensity is proportional to the ATP concentration.

HMGB1 Release Assay
  • Principle: HMGB1 is a nuclear protein that is passively released during late-stage ICD and acts as a danger signal to activate immune cells.[4]

  • Methodology:

    • Following treatment with (-)-guaiol, collect the cell culture supernatant.

    • HMGB1 levels in the supernatant can be quantified using a commercial ELISA kit, which provides high sensitivity and specificity.

    • Alternatively, the supernatant can be concentrated, and HMGB1 can be detected by Western blot analysis using a specific anti-HMGB1 antibody.

In Vivo Vaccination Assay
  • Principle: This "gold standard" assay determines if a compound can induce a protective anti-tumor immune memory.[6][9]

  • Methodology:

    • Vaccine Preparation: Treat murine cancer cells in vitro with a putative ICD inducer like (-)-guaiol, a positive control (e.g., mitoxantrone), or a negative control.[6][10]

    • Vaccination: Inject the treated, dying cancer cells subcutaneously into one flank of immunocompetent syngeneic mice.[6]

    • Challenge: One week after vaccination, challenge the mice by injecting live, untreated cancer cells of the same type into the contralateral flank.[10]

    • Monitoring: Monitor the mice for tumor growth at the challenge site. A failure to develop tumors, or significant growth delay compared to control groups, indicates a successful vaccination and confirms the immunogenicity of the cell death induced by the compound.[10]

Conclusion

The available evidence strongly supports that (-)-guaiol is a legitimate inducer of immunogenic cell death.[1][2] Its ability to stimulate the release of all critical DAMPs through a mechanism involving apoptosis and autophagy makes it a compelling candidate for further development in cancer immunotherapy.[1][2] Compared to traditional chemotherapies, (-)-guaiol represents a natural product-derived agent that not only kills tumor cells but also converts them into an in situ anti-cancer vaccine. The provided protocols offer a robust framework for researchers to validate these findings and explore the full therapeutic potential of (-)-guaiol.

References

Comparative genomics of guaiol synthase genes in different plant species.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of guaiol synthase genes from various plant species. This compound, a sesquiterpenoid alcohol, is a valuable natural product with applications in the fragrance, cosmetic, and pharmaceutical industries. Understanding the genetic and biochemical diversity of this compound synthases is crucial for optimizing its production through metabolic engineering and synthetic biology approaches. This document summarizes the current knowledge on the genomic features, kinetic properties, and expression patterns of this compound synthase genes, providing a foundation for future research and development.

Data Presentation

Table 1: Genomic and Proteomic Characteristics of this compound Synthase Genes
Gene/Protein NamePlant SpeciesGenBank AccessionGene Length (bp)Protein Length (aa)Theoretical MW (kDa)Subcellular Localization
AcGS1Aquilaria crassnaAB5438061671556~64.0Cytosol
AsGuaSAquilaria sinensisKF4375201671556~64.0Cytosol
VvGDSVitis viniferaQ6Q3H31731576~66.5Plastid
CsTPS9Cannabis sativaMK6057311641546~63.2Cytosol
CoGuaS (putative)Chamaecyparis obtusa-----
Table 2: Kinetic Properties of this compound Synthase Enzymes
EnzymePlant SpeciesSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Optimal pHOptimal Temp (°C)
AcGS1Aquilaria crassnaFPP1.8 ± 0.20.041 ± 0.0010.0237.030
AsGuaSAquilaria sinensisFPP-----
VvGDSVitis viniferaFPP2.5 ± 0.3--7.530
CsTPS9Cannabis sativaFPP-----

Note: Kinetic data for many this compound synthases is not fully characterized and presents a significant knowledge gap.

Table 3: Product Specificity of this compound Synthase Enzymes
EnzymePlant SpeciesMajor Product(s)This compound (% of total products)Other Major Products (%)
AcGS1Aquilaria crassnaδ-guaiene, α-guaiene- (produces guaiene precursors)δ-guaiene (~50%), α-guaiene (~20%)
AsGuaSAquilaria sinensisδ-guaiene- (produces guaiene precursors)δ-guaiene
VvGDSVitis viniferaGermacrene D- (not a primary this compound producer)Germacrene D (~90%)
CsTPS9Cannabis sativaβ-caryophyllene, α-humulene- (not a primary this compound producer)β-caryophyllene, α-humulene

Note: Many identified "this compound synthases" primarily produce guaiene isomers, which are hydrocarbon precursors to the alcohol this compound. The subsequent oxidation step to form this compound is often catalyzed by other enzymes like cytochrome P450s.

Experimental Protocols

Heterologous Expression and Purification of this compound Synthase

This protocol describes a general workflow for producing recombinant this compound synthase in Escherichia coli for biochemical characterization.

  • Gene Cloning: The full-length coding sequence of the this compound synthase gene is PCR amplified from cDNA and cloned into a suitable bacterial expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag) for purification.

  • Transformation: The expression vector is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density. The culture is then incubated at a lower temperature to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through sonication or high-pressure homogenization.

  • Protein Purification: The crude lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the recombinant protein is eluted.

  • Purity Verification: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro this compound Synthase Activity Assay

This assay is used to determine the enzymatic activity and product profile of a purified this compound synthase.

  • Reaction Setup: The reaction mixture typically contains a suitable buffer (e.g., Tris-HCl or HEPES), a divalent metal cofactor (usually MgCl₂ or MnCl₂), the purified enzyme, and the substrate, farnesyl pyrophosphate (FPP).

  • Reaction Incubation: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Extraction: The reaction is stopped, and the sesquiterpenoid products are extracted with an organic solvent (e.g., hexane or ethyl acetate).

  • Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification. The identity of this compound and other sesquiterpenes is confirmed by comparing their mass spectra and retention times with authentic standards.

Mandatory Visualization

guaiol_biosynthesis_pathway cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) G3P Glyceraldehyde-3-phosphate DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP GPP GPP IPP_DMAPP->GPP GPPS FPP_plastid FPP GPP->FPP_plastid FPPS Acetyl_CoA Acetyl-CoA MVA MVA Acetyl_CoA->MVA IPP_DMAPP_cyto IPP / DMAPP MVA->IPP_DMAPP_cyto GPP_cyto GPP_cyto IPP_DMAPP_cyto->GPP_cyto GPPS FPP_cyto FPP Guaiol_Synthase This compound Synthase (Sesquiterpene Synthase) FPP_cyto->Guaiol_Synthase GPP_cyto->FPP_cyto FPPS Guaienes Guaiene Isomers (e.g., δ-guaiene, α-guaiene) Guaiol_Synthase->Guaienes P450 Cytochrome P450 Guaienes->P450 This compound This compound P450->this compound

Caption: Biosynthetic pathway of this compound in plants.

experimental_workflow cluster_gene Gene Identification & Cloning cluster_protein Protein Expression & Purification cluster_assay Enzyme Activity Assay cDNA_synthesis cDNA Synthesis from Plant Tissue PCR_amplification PCR Amplification of this compound Synthase Gene cDNA_synthesis->PCR_amplification Vector_ligation Ligation into Expression Vector PCR_amplification->Vector_ligation Ecoli_transformation E. coli Transformation Vector_ligation->Ecoli_transformation Protein_expression IPTG Induction Ecoli_transformation->Protein_expression Cell_lysis Cell Lysis Protein_expression->Cell_lysis Affinity_chromatography Affinity Chromatography Cell_lysis->Affinity_chromatography SDS_PAGE SDS-PAGE Analysis Affinity_chromatography->SDS_PAGE Enzyme_assay In vitro Reaction with FPP Affinity_chromatography->Enzyme_assay Product_extraction Solvent Extraction Enzyme_assay->Product_extraction GC_MS_analysis GC-MS Analysis Product_extraction->GC_MS_analysis

Caption: Experimental workflow for this compound synthase characterization.

phylogenetic_tree cluster_TPSa TPS-a (Sesquiterpene Synthases) cluster_TPSb TPS-b (Monoterpene Synthases) cluster_TPSg TPS-g (Acyclic Monoterpene Synthases) AcGS1 AcGS1 (Aquilaria crassna) AsGuaS AsGuaS (Aquilaria sinensis) CsTPS9 CsTPS9 (Cannabis sativa) VvPineneS VvPineneS (Vitis vinifera) VvGeraniolS VvGDS (Vitis vinifera) Root Common Ancestor Root->TPSa_branch Root->TPSb_branch Root->TPSg_branch TPSa_branch->AcGS1 TPSa_branch->AsGuaS TPSa_branch->CsTPS9 TPSb_branch->VvPineneS TPSg_branch->VvGeraniolS

Caption: Simplified phylogenetic tree of plant terpene synthases.

The Synergistic Potential of Guaiol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between terpenes is paramount in harnessing their full therapeutic potential. This guide provides a comprehensive evaluation of the sesquiterpenoid alcohol Guaiol and its potential synergistic effects when combined with other terpenes. While direct quantitative data on this compound's synergistic interactions remains an emerging field of study, this document synthesizes the existing research on its individual properties and draws parallels with established models of terpene synergy.

This compound, a terpene recognized for its characteristic piney, woody, and slightly rosy aroma, is found in various plants, including guaiacum and cypress pine.[1][2] It has garnered scientific interest for its therapeutic properties, which include anti-inflammatory, antioxidant, and antimicrobial activities.[3][4][5][6][7][8] The concept of the "entourage effect" posits that terpenes and cannabinoids can interact synergistically, where the combined effect of these compounds is greater than the sum of their individual effects.[3][7][9] This guide will explore the potential for this compound to act in synergy with other prominent terpenes, providing a framework for future research and development.

Comparative Analysis of Therapeutic Properties

While specific studies quantifying the synergistic effects of this compound with other terpenes are limited, a comparative analysis of their individual properties can allude to potential areas of enhanced efficacy. The following table summarizes the known therapeutic benefits of this compound alongside other common terpenes, highlighting where their effects might overlap and synergize.

TerpeneAnti-inflammatory PropertiesAntioxidant PropertiesAntimicrobial PropertiesOther Notable Effects
This compound Exhibits significant anti-inflammatory effects, potentially beneficial for conditions like arthritis.[3][4][5][6][7]Demonstrates notable antioxidant capacity.[4][6]Effective against various bacterial strains, including Staphylococcus aureus.[3][5][7][10]Potential anticancer properties, may help reduce blood pressure and suppress coughs.[3][5][6]
β-Caryophyllene Potent anti-inflammatory agent, known to interact with CB2 receptors.[9]Documented antioxidant activity.Exhibits antimicrobial effects.Known for its analgesic (pain-relieving) properties.[9]
Myrcene Possesses anti-inflammatory and analgesic properties.[9]Shows antioxidant capabilities.Known for its sedative effects and potential to enhance cannabinoid uptake.[9]
α-Pinene Demonstrates anti-inflammatory effects.[9]Contributes to antioxidant activity.Effective against various microbes.[11]May act as a bronchodilator and aid in memory retention.[9]
Limonene Exhibits anti-inflammatory properties.[9]Strong antioxidant.Known for its mood-elevating and stress-reducing effects.[9]
Linalool Shows anti-inflammatory potential.[9]Recognized for its sedative, anxiolytic, and potential anti-seizure properties.[9]

Experimental Protocols for Evaluating Terpene Synergy

To rigorously evaluate the synergistic effects of this compound with other terpenes, standardized experimental protocols are essential. The following methodologies are widely accepted in pharmacological research for quantifying drug and compound interactions.

Isobolographic Analysis

Isobolographic analysis is a graphical method used to determine whether the effect of a combination of substances is synergistic, additive, or antagonistic.[12][13][14]

Methodology:

  • Determine Dose-Response Curves: Establish the dose-response curves for this compound and the other terpene individually for a specific biological effect (e.g., inhibition of an inflammatory marker).

  • Calculate EC50 Values: From the dose-response curves, determine the concentration of each terpene that produces a 50% effect (EC50).

  • Construct the Isobologram: Plot the EC50 value of this compound on the x-axis and the EC50 value of the other terpene on the y-axis. A straight line connecting these two points represents the line of additivity.

  • Test Combinations: Prepare mixtures of the two terpenes in various fixed ratios (e.g., 1:3, 1:1, 3:1) and determine the EC50 of these mixtures.

  • Analyze the Results: Plot the EC50 values of the mixtures on the isobologram.

    • Synergy: Points falling significantly below the line of additivity.

    • Additivity: Points falling on or near the line of additivity.

    • Antagonism: Points falling significantly above the line of additivity.

Combination Index (CI) Method

The Combination Index (CI) method provides a quantitative measure of the degree of interaction between two or more substances.[12]

Methodology:

  • Generate Dose-Effect Data: Obtain data on the effect of this compound, the other terpene, and their combination at various concentrations.

  • Calculate the Combination Index: The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:

    • (D)₁ and (D)₂ are the concentrations of this compound and the other terpene in the combination that produce a certain effect (e.g., 50% inhibition).

    • (Dx)₁ and (Dx)₂ are the concentrations of the individual terpenes that would produce the same effect.

  • Interpret the CI Value:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Checkerboard Assay (for Antimicrobial Synergy)

The checkerboard assay is a common method to assess the synergistic antimicrobial effects of two compounds.[15][16][17][18][19]

Methodology:

  • Prepare Serial Dilutions: In a 96-well microtiter plate, prepare serial dilutions of this compound along the rows and the other terpene along the columns.

  • Inoculate with Microorganism: Add a standardized inoculum of the target microorganism to each well.

  • Incubate: Incubate the plate under appropriate conditions for microbial growth.

  • Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of a compound that visibly inhibits microbial growth. Determine the MIC of each terpene alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = FIC of this compound + FIC of other terpene Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of other terpene = (MIC of other terpene in combination) / (MIC of other terpene alone)

  • Interpret the FIC Index:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4.0: Additive or indifferent effect

    • FIC Index > 4.0: Antagonism

Visualizing Experimental Workflows and Potential Pathways

To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.

Experimental_Workflow_Isobologram cluster_individual Individual Terpene Analysis cluster_combination Combination Analysis cluster_analysis Isobolographic Analysis This compound This compound DoseResponse1 Dose-Response Curve This compound->DoseResponse1 OtherTerpene Other Terpene DoseResponse2 Dose-Response Curve OtherTerpene->DoseResponse2 EC50_1 Calculate EC50 DoseResponse1->EC50_1 EC50_2 Calculate EC50 DoseResponse2->EC50_2 Isobologram Construct Isobologram EC50_1->Isobologram EC50_2->Isobologram Mixture Terpene Mixture (Fixed Ratios) DoseResponseMix Dose-Response Curve Mixture->DoseResponseMix EC50_Mix Calculate EC50 DoseResponseMix->EC50_Mix EC50_Mix->Isobologram Interpretation Interpret Results (Synergy, Additivity, Antagonism) Isobologram->Interpretation

Isobolographic Analysis Workflow

Experimental_Workflow_Checkerboard cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis Dilutions Prepare Serial Dilutions (this compound and Other Terpene) Plate Inoculate 96-Well Plate Dilutions->Plate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Plate Incubate Incubate Plate->Incubate MIC Determine MICs (Individual and Combination) Incubate->MIC FIC Calculate FIC Index MIC->FIC Result Interpret Synergy/Additivity/Antagonism FIC->Result

Checkerboard Assay Workflow

Potential_Synergy_Pathway cluster_effects Biological Effects This compound This compound AntiInflammatory Anti-inflammatory This compound->AntiInflammatory Antioxidant Antioxidant This compound->Antioxidant Antimicrobial Antimicrobial This compound->Antimicrobial OtherTerpene Other Terpene (e.g., β-Caryophyllene) OtherTerpene->AntiInflammatory OtherTerpene->Antioxidant OtherTerpene->Antimicrobial Synergy Synergistic Effect AntiInflammatory->Synergy Antioxidant->Synergy Antimicrobial->Synergy

Conceptual Model of Terpene Synergy

Conclusion and Future Directions

The exploration of this compound's synergistic effects with other terpenes presents a promising frontier in phytopharmaceutical research. While current literature strongly supports its individual therapeutic properties, dedicated studies are needed to quantify its interactive potential. By employing rigorous methodologies such as isobolographic analysis and the checkerboard assay, researchers can elucidate the nature of these interactions. The potential for synergistic enhancement of anti-inflammatory, antioxidant, and antimicrobial activities warrants further investigation, which could lead to the development of more effective and targeted therapeutic formulations. This guide serves as a foundational resource to inform and direct these future research endeavors.

References

A comparative review of the therapeutic potential of guaiol and pinene.

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the anti-inflammatory, anti-cancer, and neuroprotective properties of two promising terpenes, supported by experimental data and methodological insights.

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparative review of the therapeutic potential of two plant-derived terpenes, guaiol and pinene. This guide provides an objective analysis of their performance in preclinical studies, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further research and development in this promising area of pharmacology.

Introduction

This compound, a sesquiterpenoid alcohol, and pinene, a bicyclic monoterpene, are naturally occurring compounds found in a variety of plants, including cannabis, pine trees, and guaiacum.[1][2] Both have garnered significant interest for their diverse pharmacological activities. This review aims to provide a detailed comparison of their therapeutic potential, focusing on their anti-inflammatory, anti-cancer, and neuroprotective effects, substantiated by experimental evidence.

Anti-inflammatory Potential

Both this compound and pinene have demonstrated notable anti-inflammatory properties through various mechanisms of action.

This compound: Studies have shown that this compound can exert anti-inflammatory effects, although the precise signaling pathways are still being fully elucidated. It has been reported to reduce the migration of inflammatory cells, suggesting a role in modulating the inflammatory response.[3]

Pinene: Alpha-pinene has been shown to exhibit potent anti-inflammatory activity by suppressing the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway in mouse peritoneal macrophages.[4][5] This leads to a significant decrease in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as nitric oxide (NO).[4][5] In vivo studies using the carrageenan-induced paw edema model in rats have demonstrated a significant reduction in inflammation upon administration of alpha-pinene.[1]

Comparative Data on Anti-inflammatory Effects
CompoundModelDosingEffectReference
α-Pinene Carrageenan-induced paw edema in rats0.50 mL/kg (i.p.)60.33% decrease in inflammation[1]
α-Pinene Carrageenan-induced peritonitis in mice200 and 400 mg/kgDecreased infiltration of peritoneal exudate leukocytes[6]

Anti-cancer Potential

This compound and pinene have both shown promise as anti-cancer agents, acting through distinct and sometimes overlapping mechanisms to induce cancer cell death and inhibit tumor growth.

This compound: Research on non-small cell lung cancer (NSCLC) has revealed that (-)-guaiol inhibits cell growth and induces apoptosis.[7] Its mechanism involves the regulation of RAD51 stability through the induction of autophagy, leading to double-strand breaks in DNA and subsequent cell death.[7][8] In vivo studies have shown that this compound can suppress tumor growth in mouse models of lung cancer.[9]

Pinene: Alpha-pinene has demonstrated anti-cancer activity across a range of cancer cell lines, including prostate, liver, and colon cancer.[4][7][10] It induces apoptosis through caspase activation and has been shown to arrest the cell cycle at the G2/M phase.[11][12] In vivo, α-pinene has been found to significantly inhibit tumor growth in xenograft mouse models of prostate and liver cancer.[4][10]

Comparative Data on In Vitro Cytotoxicity (IC50 Values)
CompoundCell LineCancer TypeIC50 ValueReference
(-)-Guaiol A549Non-small cell lung cancer121.7 µM[13]
(-)-Guaiol H1299Non-small cell lung cancer211.5 µM[13]
α-Pinene PC-3Prostate Cancer2.9 ± 0.22 µM[4]
α-Pinene DU145Prostate Cancer5.8 ± 0.21 µM[4]
α-Pinene BEL-7402Hepatocellular Carcinoma8 mg/L[10]
α-Pinene CT-26Colon CancerNot specified, but inhibited growth[7]
Comparative Data on In Vivo Anti-tumor Efficacy
CompoundCancer ModelDosingTumor Growth InhibitionReference
(-)-Guaiol Lewis Lung Carcinoma (LLC) xenograft in mice100 µM (in vitro treatment of cells for vaccine)Suppressed tumor growth[9]
α-Pinene PC-3 prostate cancer xenograft in nude mice200 mg/kgSignificant suppression[4]
α-Pinene BEL-7402 liver cancer xenograft in mice2.67 mL/kg69.1% inhibition[10]
α-Pinene CT-26 colon cancer allograft in BALB/c mice40 mg/kg42.83% inhibition[7]
α-Pinene AGS gastric cancer xenograft in mice200 mg/kg28.2% reduction in volume[14]

Neuroprotective Potential

Both terpenes have also been investigated for their potential to protect against neurodegenerative diseases.

This compound: The neuroprotective mechanisms of this compound are less well-characterized compared to pinene.

Pinene: Alpha-pinene has shown neuroprotective effects in a rat model of Alzheimer's disease by suppressing the TNF-α/NF-κB pathway.[2][11] In this model, α-pinene administration (50 mg/kg, i.p.) for 14 days led to improved spatial learning and memory, reduced anxiety-like behavior, and decreased oxidative stress and neuroinflammation in the hippocampus.[2][11] Beta-pinene has also demonstrated neuroprotective potential in an Alzheimer's model by exhibiting antioxidant and anticholinesterase activities.[15]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)
  • Animal Model: Male Wistar rats are utilized.

  • Induction of Inflammation: A 1% carrageenan solution in saline is injected into the sub-plantar region of the rat's right hind paw.

  • Treatment: The test compound (e.g., α-pinene) or a control vehicle is administered intraperitoneally at specified doses prior to carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.

In Vitro Cytotoxicity MTT Assay
  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (this compound or pinene) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Xenograft Mouse Model for In Vivo Anti-tumor Activity
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Inoculation: Human cancer cells are subcutaneously injected into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups and administered the test compound (e.g., α-pinene) or a vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated group to the control group.

Signaling Pathways and Experimental Workflows

guaiol_antitumor_pathway This compound This compound Autophagy Autophagy This compound->Autophagy induces RAD51_degradation RAD51 Degradation Autophagy->RAD51_degradation DSBs Double-Strand Breaks RAD51_degradation->DSBs leads to Apoptosis Apoptosis DSBs->Apoptosis triggers pinene_anti_inflammatory_pathway Pinene Pinene MAPKs MAPKs Pinene->MAPKs NFkB NF-κB Pinene->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) MAPKs->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 xenograft_workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis cell_culture Cancer Cell Culture inoculation Subcutaneous Cell Inoculation cell_culture->inoculation mouse_model Immunocompromised Mice mouse_model->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth treatment Treatment Administration (this compound/Pinene or Vehicle) tumor_growth->treatment measurement Tumor Volume & Weight Measurement treatment->measurement histology Histological Analysis treatment->histology data_analysis Data Analysis & Comparison measurement->data_analysis histology->data_analysis

References

A Comparative Analysis of Essential Oils Rich in Guaiol for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of essential oils with significant guaiol content, tailored for researchers, scientists, and drug development professionals. The document focuses on the chemical profiles, experimental methodologies for analysis, and the recently elucidated signaling pathways affected by this compound, a sesquiterpenoid alcohol of growing interest for its therapeutic potential.

Chemical Profile Comparison of this compound-Rich Essential Oils

This compound is a sesquiterpenoid alcohol naturally present in various aromatic plants. Essential oils derived from Guaiac wood (Bulnesia sarmientoi), Australian Blue Cypress (Callitris intratropica), and specific chemotypes of Melaleuca leucadendra are particularly noted for their high concentrations of this compound. The following table summarizes the chemical composition of these oils, with a focus on this compound and other major constituents. It is important to note that the chemical profile of essential oils can vary significantly based on the plant's geographical origin, harvest time, and distillation techniques.

Essential OilBotanical NameThis compound (%)Other Major Components (%)Source
Guaiac Wood Oil Bulnesia sarmientoi25 - 72Bulnesol (40-45), δ-Bulnesene, β-Bulnesene, α-Guaiene[1][2]
Australian Blue Cypress Oil Callitris intratropica12 - 21.25Bulnesol (10.75-14.4), Eudesmols (α, β, γ) (~20-24), Dihydrocolumellarin (~9.5-14)[3][4][5]
Melaleuca leucadendra Oil (Fruit) Melaleuca leucadendra5.3Viridiflorol (47.6), Globulol (5.8), α-Pinene (4.5)[6]
Melaleuca leucadendra Oil (Leaf) Melaleuca leucadendra9.01,8-Cineole (19.9), β-Eudesmol (15.8), α-Eudesmol (11.3), Viridiflorol (8.9)[7]

Experimental Protocols for Essential Oil Analysis

The accurate analysis of essential oil composition is critical for research and quality control. The primary methods for extraction and analysis are distillation followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Essential Oil Extraction: Steam Distillation

This compound-rich essential oils, particularly from wood and leaves, are typically extracted via steam distillation.[8] This process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected. For Guaiac wood, this process can last up to 30 hours.[1]

Chemical Profiling: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying the individual chemical constituents within an essential oil.[4] The following provides a sample GC-MS protocol synthesized from methodologies used for terpene and essential oil analysis.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977C MS (or equivalent)

  • Injector: Split/Splitless or Multimode Inlet (MMI)

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar equivalent like a HeavyWAX column for specific separations.[8][9]

GC Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[9]

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (diluted in a suitable solvent like methanol or isopropanol)

  • Split Ratio: 1:25 to 1:100[8][9]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: Increase at 3-4°C/minute to 240-300°C

    • Final hold: 15 minutes at the final temperature[9][10]

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: 35-400 m/z

  • Solvent Delay: 2-3 minutes[8][9]

Data Analysis: Compound identification is achieved by comparing the mass spectra of the eluted peaks with established spectral libraries, such as NIST.[8] Quantification is performed by integrating the peak areas, often relative to an internal standard.

G cluster_extraction Extraction cluster_analysis Analysis cluster_output Output plant_material Plant Material (e.g., Wood Chips) distillation Steam Distillation plant_material->distillation essential_oil Essential Oil distillation->essential_oil Collection of Volatiles gc_ms GC-MS Analysis essential_oil->gc_ms data_proc Data Processing gc_ms->data_proc report Chemical Profile Report data_proc->report

Figure 2. This compound's inhibition of mTOR signaling pathways.
This compound's Role in the PI3K/Akt Signaling Pathway

Further research has demonstrated that this compound's anti-tumor effects in lung adenocarcinoma involve the PI3K/Akt signaling pathway, which is upstream of mTOR. [6]By inhibiting this pathway, this compound can induce apoptosis in cancer cells. This suggests a multi-faceted mechanism of action for this compound's anti-cancer activity.

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Figure 3. This compound's inhibitory effect on the PI3K/Akt pathway.

This comparative guide underscores the potential of this compound-rich essential oils as a source for novel therapeutic agents. The provided data on chemical composition, analytical methods, and molecular targets offers a foundational resource for further research and development in oncology and other therapeutic areas.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Guaiol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal information for Guaiol, tailored for research, scientific, and drug development professionals. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Although not always classified as a hazardous substance, good laboratory practice dictates the use of the following PPE[1]:

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety glasses with side shields or chemical gogglesShould be worn at all times to protect against splashes or dust.
Hand Protection Suitable chemical-resistant glovesThe suitability and durability of the glove type depend on usage. Nitrile gloves are a common choice for general chemical handling.
Body Protection Laboratory coatA standard lab coat should be worn to protect the skin and clothing from potential contact.
Respiratory Protection Particulate respirator (if generating dust)Recommended when handling this compound in a solid, powdered form that may generate dust clouds[1].

Safe Handling and Storage Procedures

Proper handling and storage are essential to maintain the integrity of this compound and the safety of the laboratory environment.

Handling:

  • Limit all unnecessary personal contact[1].

  • Wear protective clothing when there is a risk of exposure[1].

  • Avoid generating dust, especially in confined or unventilated spaces, as dusts may form an explosive mixture with air[1].

  • Ensure adequate ventilation in the work area.

  • Practice good personal hygiene. Wash hands thoroughly after handling.

Storage:

  • Store in original, tightly sealed containers[1].

  • Keep in a cool, dry, and dark place.

  • Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition[1].

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these steps:

Spill Response:

  • Minor Spills:

    • Clean up all spills immediately[1].

    • Avoid contact with skin and eyes[1].

    • Wear appropriate PPE as outlined above.

    • If this compound is a solid, sweep it up carefully to avoid generating dust.

    • Collect the spilled material in a suitable container for disposal.

  • Major Spills:

    • Clear the area of all personnel and move upwind[1].

    • Alert emergency responders and inform them of the location and nature of the hazard[1].

    • Only trained personnel with appropriate PPE should attempt to clean up a major spill.

First Aid Measures:

Exposure Route First Aid Instructions
Eye Contact Immediately flush eyes with plenty of water. If irritation persists, seek medical attention[1].
Skin Contact Flush skin and hair with running water and soap, if available. Seek medical attention if irritation occurs[1].
Inhalation (Dust) Remove the individual from the contaminated area. Encourage the patient to blow their nose to clear the breathing passage. If irritation or discomfort continues, seek medical attention[1].

| Ingestion | Immediately give a glass of water. First aid is not generally required, but if in doubt, contact a Poisons Information Center or a doctor[1]. |

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste Characterization: Determine if the waste is hazardous based on its characteristics and any contaminants.

  • Containerization: Place waste in a clearly labeled, sealed container.

  • Disposal Route:

    • For non-hazardous waste, it may be permissible to dispose of it as regular laboratory waste, but always confirm with your institution's environmental health and safety (EHS) department.

    • If considered hazardous, it must be disposed of through a licensed hazardous waste disposal company.

Experimental Workflow: Safe this compound Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure this compound in Ventilated Area B->C D Perform Experiment C->D E Clean Work Area D->E F Dispose of Waste per Protocol E->F G Return Unused this compound to Storage F->G H Store in a Cool, Dry, Dark Place G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guaiol
Reactant of Route 2
Guaiol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.